3-(Pyrimidin-2-yl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-pyrimidin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCBKTKLGFLECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499004 | |
| Record name | 3-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69491-56-1 | |
| Record name | 3-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)aniline (CAS 69491-56-1): A Cornerstone for Kinase Inhibitor Discovery
Introduction: The Strategic Importance of the Aniline-Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. 3-(Pyrimidin-2-yl)aniline, also known as 2-(3-aminophenyl)pyrimidine, represents a quintessential example of such a pharmacophore.[1][2] This molecule, a conjunction of an aniline ring and a pyrimidine ring, serves as a fundamental building block in the synthesis of a multitude of biologically active compounds, most notably in the realm of oncology.[3][4] The pyrimidine moiety, a key component of nucleic acids, offers versatile hydrogen bonding capabilities, while the aniline portion provides a readily modifiable vector for synthetic elaboration.[1] This unique combination has positioned this compound as a critical starting material for the development of targeted therapies, particularly kinase inhibitors.[5][6] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, characterization, and strategic applications of this pivotal chemical entity.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in synthesis and for the unambiguous identification of its derivatives.
Physical Properties
| Property | Value | Source |
| CAS Number | 69491-56-1 | [7] |
| Molecular Formula | C₁₀H₉N₃ | [7] |
| Molecular Weight | 171.20 g/mol | [7] |
| Appearance | Yellow crystalline solid | Vendor Data |
| Melting Point | 99-102 °C | [7] |
| Purity | Typically >97% | [7] |
Spectroscopic Profile (Predicted and Inferred)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems. The protons on the pyrimidine ring will likely appear at higher chemical shifts (downfield) compared to those on the aniline ring due to the electron-withdrawing nature of the two nitrogen atoms. The aniline protons' chemical shifts will be influenced by the electron-donating amino group. A broad singlet corresponding to the -NH₂ protons would also be expected.[8][9]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate at lower field (higher ppm) than those of the aniline ring. The carbon attached to the amino group on the aniline ring will be shifted upfield due to the shielding effect of the nitrogen.[8][9]
FT-IR Spectroscopy: The infrared spectrum will provide key information about the functional groups present. Characteristic peaks would include:
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[2][11]
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.[12]
-
C=N and C=C stretching (aromatic): A series of bands in the 1450-1650 cm⁻¹ region.[2][11]
Mass Spectrometry: Under electron ionization (EI), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the pyrimidine ring or cleavage of the C-N bond.[13]
Strategic Synthesis of this compound
The construction of the C-C bond between the pyrimidine and aniline rings is the central challenge in the synthesis of this compound. The two most prevalent and effective methods for achieving this are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Recommended Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a pyrimidine derivative with an aniline-derived boronic acid or ester. A logical and field-proven approach involves the coupling of 2-chloropyrimidine with 3-aminophenylboronic acid.
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions and should be optimized for specific laboratory conditions.[10]
Materials:
-
2-Chloropyrimidine
-
3-Aminophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrimidine (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Self-Validation and Causality: The use of a palladium(0) catalyst is crucial for the oxidative addition to the C-Cl bond of the pyrimidine. The base is required for the transmetalation step, where the boronic acid is activated. The choice of a dioxane/water solvent system is common for Suzuki couplings as it facilitates the dissolution of both organic and inorganic reagents. Monitoring by TLC or LC-MS ensures that the reaction is driven to completion and allows for timely work-up, preventing the formation of byproducts.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The this compound scaffold is a cornerstone in the design of kinase inhibitors, particularly those targeting pathways implicated in cancer cell proliferation and survival.[5][6] One of the most critical of these is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5][14]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[5][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrimidine-based inhibitor.
Derivatives of this compound have been instrumental in the development of potent and selective PI3K inhibitors.[5][6] The pyrimidine ring often serves as a hinge-binder, forming key hydrogen bonds with the kinase's ATP-binding pocket. The aniline portion can be functionalized to extend into other regions of the active site, enhancing potency and selectivity. This modularity allows for the fine-tuning of pharmacological properties, making the this compound scaffold a highly attractive starting point for the design of next-generation kinase inhibitors.[3][4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique structural features and synthetic accessibility have cemented its role as a privileged scaffold in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and biological context, as outlined in this guide, is essential for any researcher or drug development professional looking to leverage the power of this versatile molecule in the discovery of next-generation kinase inhibitors and other targeted therapies.
References
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Curr. Org. Chem.2005, 9(14), 1391-1425.
- Knight, Z. A., et al. A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell2006, 125(4), 733-747.
- Williams, D. H.; Fleming, I. Spectroscopic Methods in Organic Chemistry, 6th ed.; McGraw-Hill: London, 2008.
- Workman, P., et al. Drugging the PI3K pathway. Nat. Rev. Drug Discov.2010, 9(7), 559-578.
- Engelman, J. A. Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457-2483.
- Luo, J.; Emanuele, M. J.; Li, D.; Creighton, C. J.; Schlabach, M. R.; Westbrook, T. F.; Wong, K.-K.; Elledge, S. J.
- NIST. Aniline. [Link]
- U.S.
- U.S.
- PubChem. 3-(2-Pyridyl)aniline. [Link]
- Brown, D. J. The Pyrimidines; John Wiley & Sons, 2008.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. J. Med. Chem.2021, 64(15), 11451-11468.
- Wymann, M. P.; Schneiter, R. Lipid signalling in disease. Nat. Rev. Mol. Cell Biol.2008, 9(2), 162-176.
- U.S. Patent Application Publication No. 2021/0074138 A1, March 11, 2021.
- International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]
- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl. Sci. Biotechnol. J. Adv. Res.2025, 4(2), 1-5.
- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- Growing Science.
- MDPI.
- Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]
- TWI739753B - Aniline pyrimidine derivatives and their uses - Google P
- ResearchG
- ResearchGate.
Sources
- 1. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. US10414756B2 - 2-(2,4,5-substituted aniline) pyrimidine derivative, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 4. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. preprints.org [preprints.org]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Structure and Synthesis of 3-(Pyrimidin-2-yl)aniline: A Privileged Scaffold in Drug Discovery
Abstract: The 3-(pyrimidin-2-yl)aniline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapeutics. This guide provides an in-depth analysis of its molecular architecture, conformational dynamics, and spectroscopic signature. We delineate a validated, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, explaining the causal factors behind each step of the methodology. Furthermore, we explore the molecule's critical role as a pharmacophore in the development of kinase inhibitors, offering insights for researchers, chemists, and professionals in drug development.
Core Molecular Properties and Structural Analysis
This compound is a bi-aryl molecule composed of an aniline ring connected at its 3-position to the 2-position of a pyrimidine ring. This specific linkage creates a unique electronic and steric environment that is fundamental to its utility as a chemical building block. The electron-withdrawing nature of the pyrimidine ring, with its two nitrogen atoms, significantly influences the electronic properties of the adjacent aniline ring.
Physicochemical Characteristics
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 69491-56-1 | [1][2] |
| Molecular Formula | C₁₀H₉N₃ | [1] |
| Molecular Weight | 171.20 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 99-102 °C | [2] |
| Purity (Typical) | ≥97% | [1][3] |
| Topological Polar Surface Area | 38.9 Ų | [3][4] |
Conformational Analysis
The three-dimensional structure of this compound is non-planar. The single C-C bond connecting the two aromatic rings allows for rotational freedom. However, steric hindrance between the hydrogen atoms on the adjacent carbons of each ring (C6 on the pyrimidine and C2/C4 on the aniline) forces the rings into a twisted conformation.
While specific crystallographic data for this compound is not widely published, valuable insight can be drawn from the closely related isomer, N-(Pyrimidin-2-yl)aniline, where the rings are linked by a C-N bond. In its crystal structure, two independent molecules exhibit inter-ring dihedral angles of 31.1° and 35.3°[5]. It is mechanistically sound to infer a similarly twisted, low-energy conformation for this compound, which is crucial for its interaction with biological targets.
Caption: Molecular structure of this compound.
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond between the pyrimidine and aniline rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly advantageous due to its mild conditions, high functional group tolerance, and the commercial availability of the necessary boronic acid reagents.[6]
The causality for selecting this pathway rests on its reliability and scalability. The reaction couples an aryl halide (or triflate) with an aryl boronic acid. For this compound, the most logical disconnection involves 2-chloropyrimidine and 3-aminophenylboronic acid.
Caption: Workflow for Suzuki-Miyaura synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, incorporating purification and characterization checkpoints to ensure product identity and purity.
Materials:
-
2-Chloropyrimidine
-
3-Aminophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. The biphasic system is necessary for the reaction mechanism.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Validation: Combine the pure fractions and remove the solvent. Confirm the structure and purity of the resulting yellow solid using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Significance in Drug Discovery: The Kinase Inhibitor Scaffold
The anilinopyrimidine framework is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[7][8] Its primary role is as a "hinge-binding" motif in protein kinase inhibitors.[9]
Protein kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[10] Kinase inhibitors often work by competing with ATP for binding in a specific pocket of the enzyme. The this compound scaffold is exceptionally well-suited for this role. The pyrimidine ring's nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, anchoring the inhibitor in place. The aniline portion serves as a versatile platform for synthetic modification, allowing chemists to add substituents that occupy other nearby pockets, thereby enhancing potency and selectivity.
Caption: Role as a kinase hinge-binding pharmacophore.
The design of numerous successful kinase inhibitors, such as Imatinib, is based on this principle, where a substituted anilinopyrimidine core is key to the drug's mechanism of action.[11][12] The this compound molecule provides a synthetically accessible and structurally ideal starting point for the development of new, highly selective kinase inhibitors targeting diseases from cancer to neurodegenerative disorders.[13][14]
Conclusion
This compound is more than a simple organic molecule; it is a highly engineered scaffold validated by decades of use in drug discovery. Its unique structural and electronic properties, arising from the meta-linkage of an electron-rich aniline and an electron-poor pyrimidine, confer a twisted, conformationally defined architecture. This structure is readily accessible through robust synthetic methods like the Suzuki-Miyaura coupling. For drug development professionals, understanding the causality behind its synthesis and its mechanism of interaction as a kinase hinge-binder is paramount for designing the next generation of targeted therapies.
References
- PubChem. (n.d.). 3-(2-Pyridyl)aniline. National Center for Biotechnology Information.
- Li, J., et al. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Applied Organometallic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Fun, H.-K., et al. (2009). N-(Pyrimidin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online.
- Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Supplementary Information. (n.d.). Royal Society of Chemistry.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides.
- ENAO Chemical Co., Ltd. (n.d.). 3-(Pyridin-2-yl)aniline dihydrochloride.
- Cankař, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Gultyay, V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules.
- PubChem. (n.d.). 3-(Pyridin-3-yl)aniline. National Center for Biotechnology Information.
- ResearchGate. (2021).
- Brullo, C., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- ResearchGate. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- National Center for Biotechnology Information. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- Fell, J. B., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry.
- ResearchGate. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline.
- Jayashree, B.S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry.
- Google Patents. (n.d.). US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
- ResearchGate. (2006). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives.
- Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Hyma Synthesis Pvt. Ltd. (n.d.). Product List.
- MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
- PubChem. (n.d.). 2-Pyridin-3-ylaniline. National Center for Biotechnology Information.
- PubMed. (n.d.). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead.
- UNED. (n.d.). The structure of N-(5-aminopyrimidin-2-yl).
- PubChem. (n.d.). 3-(4-Pyridyl)aniline. National Center for Biotechnology Information.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(Pyrimidin-2-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 13. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-(Pyrimidin-2-yl)aniline: Pathways and Protocols for Researchers
Introduction: The Significance of the Pyrimidinyl Aniline Scaffold in Modern Drug Discovery
The 3-(pyrimidin-2-yl)aniline moiety is a privileged scaffold in medicinal chemistry, serving as a critical building block for a multitude of biologically active compounds. Its unique electronic properties and structural rigidity make it an ideal pharmacophore for targeting a range of enzymes and receptors implicated in various disease states. From kinase inhibitors in oncology to modulators of neuroreceptors, the pyrimidinyl aniline core is a testament to the power of heterocyclic chemistry in the development of novel therapeutics.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of specific reagents and conditions.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and efficient methods in contemporary organic synthesis rely on transition metal-catalyzed cross-coupling reactions. This guide will detail three robust and versatile pathways:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A convergent approach that forms the C-C bond between a pyrimidine and an aniline precursor.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful method for the direct formation of the C-N bond between the pyrimidine ring and an aniline derivative.
-
Classical Approach via Nitroarene Reduction: A traditional and often high-yielding route involving the synthesis of a nitrophenyl-pyrimidine intermediate followed by a straightforward reduction.
The following sections will provide a detailed exploration of each of these pathways, including mechanistic insights, step-by-step protocols, and a comparative analysis to aid in the selection of the most appropriate route for a given research objective.
Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the context of this compound synthesis, this pathway typically involves the reaction of a halosubstituted pyrimidine with an aminophenylboronic acid derivative.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-chloropyrimidine and 3-aminophenylboronic acid.
Materials:
-
2-Chloropyrimidine
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-chloropyrimidine (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add toluene (10 mL) and water (2 mL) to the flask. To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly useful for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1][2] For the synthesis of this compound, this pathway typically involves the coupling of a 2-halopyrimidine with 1,3-diaminobenzene or a protected derivative.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of this compound from 2-bromopyrimidine and 1,3-diaminobenzene.
Materials:
-
2-Bromopyrimidine
-
1,3-Diaminobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 2-bromopyrimidine (1.0 mmol) and 1,3-diaminobenzene (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the tube.
-
Reaction: Seal the Schlenk tube and heat the mixture at 100 °C for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Pathway 3: Classical Approach via Nitroarene Reduction
A more traditional, yet highly effective, synthetic route to this compound involves the initial synthesis of 2-(3-nitrophenyl)pyrimidine, followed by the reduction of the nitro group to the corresponding amine. This multi-step approach can be advantageous in terms of starting material cost and scalability.
Synthetic Strategy
The first step, the synthesis of 2-(3-nitrophenyl)pyrimidine, can be achieved through a Suzuki-Miyaura coupling between a 2-halopyrimidine and 3-nitrophenylboronic acid. The subsequent reduction of the nitro group is a standard transformation that can be accomplished using a variety of reducing agents.
Caption: Two-step synthesis of this compound via a nitroarene intermediate.
Experimental Protocol: Nitroarene Reduction
This protocol outlines the reduction of 2-(3-nitrophenyl)pyrimidine to this compound.
Materials:
-
2-(3-Nitrophenyl)pyrimidine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(3-nitrophenyl)pyrimidine (1.0 mmol) and ethanol (10 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (5.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.[4]
Quantitative Data and Pathway Comparison
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Nitroarene Reduction |
| Starting Materials | 2-Halopyrimidine, 3-Aminophenylboronic acid | 2-Halopyrimidine, 1,3-Diaminobenzene | 2-Halopyrimidine, 3-Nitrophenylboronic acid |
| Key Transformation | C-C bond formation | C-N bond formation | Nitro group reduction |
| Typical Catalyst | Palladium(II) acetate/phosphine ligand | Pd₂(dba)₃/phosphine ligand | - (for reduction step) |
| Typical Base | K₂CO₃, Na₂CO₃ | NaOtBu, Cs₂CO₃ | - (for reduction step) |
| Typical Solvent | Toluene/Water, Dioxane/Water | Toluene, Dioxane | Ethanol (for reduction) |
| Typical Temperature | 80-110 °C | 80-120 °C | Reflux (for reduction) |
| Reported Yields | 70-95% | 65-90% | >90% (for reduction step) |
| Advantages | Convergent, high functional group tolerance | Direct C-N bond formation, good scope | High-yielding reduction, scalable |
| Disadvantages | Availability of boronic acids | Ligand sensitivity, potential side reactions | Multi-step, potential for over-reduction |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyrimidine and aniline rings.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound, confirming its identity.
-
Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.
Conclusion and Future Perspectives
The synthesis of this compound is a critical step in the development of numerous pharmacologically active compounds. This guide has detailed three robust and reliable synthetic pathways: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and a classical approach involving nitroarene reduction. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the specific functional group tolerance required for a particular application.
The continued development of more efficient and sustainable catalytic systems for cross-coupling reactions will undoubtedly further enhance the accessibility of this important scaffold. As our understanding of the biological targets of pyrimidinyl aniline derivatives grows, so too will the demand for innovative and efficient synthetic methodologies to access novel analogs for drug discovery and development.
References
- Denmark, S. E. (n.d.). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion? University of Illinois Urbana-Champaign. [Link]
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Krascsenicsová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Zhang, L., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(1), 123. [Link]
- Wikipedia contributors. (2023).
- City University of New York. (n.d.).
- Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 899–912. [Link]
- Chemistry Steps. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(15), 3303–3306. [Link]
- Chen, X., et al. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Chinese Chemical Letters, 27(6), 855-858. [Link]
- Chemistry LibreTexts. (2023).
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
Sources
Spectroscopic Blueprint of 3-(Pyrimidin-2-yl)aniline: A Guide for Researchers
Introduction: The Structural Significance of 3-(Pyrimidin-2-yl)aniline
In the landscape of modern medicinal chemistry and materials science, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast array of biologically active molecules and functional materials.[1] Its presence in the fundamental building blocks of life, the nucleobases, underscores its profound importance. The fusion of this privileged heterocycle with an aniline moiety, as seen in this compound (CAS No. 69491-56-1), gives rise to a molecule of significant interest in drug discovery and organic electronics.[2] The precise arrangement of its constituent atoms dictates its chemical reactivity, binding affinities, and photophysical properties. Therefore, the unambiguous structural elucidation of this compound is paramount for any research endeavor.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol , presents a fascinating interplay of electronic effects between the electron-deficient pyrimidine ring and the electron-rich aniline ring.[3][4] This electronic push-pull system profoundly influences the chemical environment of each atom, which is directly reflected in its spectroscopic output.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C nuclei, we can piece together the precise connectivity of the molecule.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals in the aromatic region, reflecting the unique electronic environment of each proton. The spectrum is best understood by considering the two constituent aromatic rings separately.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' | ~8.85 | d | 4.8 |
| H-4', H-6' | ~7.45 | t | 4.8 |
| H-2 | ~7.80 | t | 1.8 |
| H-6 | ~7.65 | ddd | 7.8, 1.8, 1.0 |
| H-4 | ~7.25 | t | 7.8 |
| H-5 | ~6.80 | ddd | 7.8, 2.4, 1.0 |
| -NH₂ | ~5.50 | s (broad) | - |
Interpretation of the ¹H NMR Spectrum:
-
Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear at the most downfield positions due to the electron-withdrawing nature of the two nitrogen atoms. The H-5' proton, situated between the two nitrogens, is the most deshielded. The H-4' and H-6' protons are equivalent and will appear as a triplet due to coupling with H-5'.
-
Aniline Ring Protons: The protons on the aniline ring will exhibit a more complex pattern. The amino group is an electron-donating group, which tends to shield the ortho and para protons. However, the pyrimidine ring is a strong electron-withdrawing group, which will deshield the protons on the aniline ring, particularly the H-2 and H-6 protons. The predicted chemical shifts reflect a balance of these opposing electronic effects.
-
Amine Protons: The protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[5] In a deuterated solvent like DMSO-d₆, these protons are exchangeable and will disappear upon the addition of D₂O.
B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' | ~164.0 |
| C-4', C-6' | ~157.5 |
| C-5' | ~120.0 |
| C-1 | ~138.0 |
| C-3 | ~148.0 |
| C-2 | ~118.0 |
| C-6 | ~117.0 |
| C-4 | ~129.5 |
| C-5 | ~114.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are significantly deshielded due to the adjacent electronegative nitrogen atoms. C-2', being directly bonded to two nitrogens, will have the largest chemical shift.
-
Aniline Ring Carbons: The chemical shifts of the aniline ring carbons are influenced by both the amino group and the pyrimidine ring. The ipso-carbon (C-1) directly attached to the pyrimidine ring will be deshielded. The carbon bearing the amino group (C-3) will also be significantly deshielded. The ortho and para carbons (C-2, C-4, and C-6) will experience a shielding effect from the amino group, but a deshielding effect from the pyrimidine ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H stretches of the amine, C-H stretches of the aromatic rings, and various ring vibrations.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretch |
| 1620 - 1580 | C=N stretch (pyrimidine ring) |
| 1580 - 1450 | Aromatic C=C ring stretching |
| 1350 - 1250 | C-N stretch |
| 850 - 750 | Aromatic C-H out-of-plane bending |
Interpretation of the IR Spectrum:
-
N-H Stretching: The presence of the primary amine will give rise to two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5]
-
Aromatic C-H Stretching: The sharp bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.
-
Ring Stretching: The region between 1620 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp absorptions due to the C=N stretching of the pyrimidine ring and the C=C stretching of both aromatic rings. These bands are highly characteristic and can be used to confirm the presence of the aromatic systems.
-
C-N Stretching: The stretching vibration of the C-N bond between the aniline ring and the amino group, as well as the bond between the two rings, will appear in the 1350-1250 cm⁻¹ region.
-
Out-of-Plane Bending: The pattern of strong absorptions in the 850-750 cm⁻¹ region is indicative of the substitution pattern on the aromatic rings.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Interpretation |
| 171 | [M]⁺ (Molecular Ion) |
| 144 | [M - HCN]⁺ |
| 117 | [M - 2HCN]⁺ |
| 90 | [C₆H₄N]⁺ |
| 79 | [C₅H₃N₂]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 171, corresponding to the molecular weight of this compound. This is a crucial piece of information for confirming the identity of the compound.
-
Fragmentation Pattern: The fragmentation of pyrimidine-containing compounds often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[6][7] The predicted fragmentation pattern reflects the successive loss of HCN from the pyrimidine ring. The aniline portion of the molecule can also fragment, leading to characteristic ions such as the benzenamine radical cation.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and the major fragment ions.
Visualizing the Spectroscopic Data
To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and the expected correlations.
Caption: Molecular structure of this compound with atom numbering.
Caption: Simplified predicted fragmentation pathway in EI-MS.
Conclusion: A Comprehensive Spectroscopic Portrait
This guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating the principles of NMR, IR, and MS with data from analogous structures, we have constructed a robust and scientifically grounded spectroscopic profile of this important molecule. The presented data tables, interpretations, and experimental protocols offer a valuable resource for researchers working with this compound, enabling its confident identification and utilization in further scientific exploration. As experimental data becomes publicly available, this guide can serve as a foundational reference for its interpretation and verification.
References
- {Supplementary Data}. (n.d.). Royal Society of Chemistry.
- CERTIFICATE OF ANALYSIS. (2025, September 12).
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- IR and 1 HNMR Spectral Data of Pyrimidine Derivatives 3(a-h). (n.d.). ResearchGate.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. (n.d.).
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). PubMed Central.
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2025, August 7). ResearchGate.
- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC - NIH.
- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Tables For Organic Structure Analysis. (n.d.).
- Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. (2025, August 6). ResearchGate.
- 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). PMC - NIH.
- Aniline. (n.d.). NIST WebBook.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). CORE.
- Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. (n.d.). PubChem.
- Aniline. (n.d.). NIST WebBook.
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elixirpublishers.com [elixirpublishers.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. ijirset.com [ijirset.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 3-(Pyrimidin-2-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(Pyrimidin-2-yl)aniline, a key building block for active pharmaceutical ingredients (APIs). Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulability, and overall developability.[1][2] This document details the foundational physicochemical properties of this compound, offers a theoretical assessment of its solubility based on its structure, and provides detailed, field-proven protocols for the experimental determination of both its thermodynamic and kinetic solubility. The causality behind experimental choices is explained to ensure robust and reproducible data generation. This guide is intended for researchers, chemists, and formulation scientists in the drug discovery and development sector.
Introduction: The Critical Role of Solubility
This compound (CAS: 69491-5-1) is a bifunctional molecule featuring a basic pyrimidine ring and a weakly basic aniline moiety. This structure makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. However, for any compound to be a viable drug candidate, it must first dissolve in the physiological medium to be absorbed.[2] Poor aqueous solubility is a leading cause of failure for new chemical entities, leading to low or erratic bioavailability and hindering clinical success.[3][4]
Therefore, a thorough understanding of the solubility profile of this compound and its derivatives is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. It informs decisions in medicinal chemistry for lead optimization, guides the selection of appropriate formulation strategies, and is essential for designing meaningful in vitro and in vivo studies.[4][5] This guide provides the theoretical context and practical methodologies to comprehensively assess this critical attribute.
Physicochemical Properties of this compound
A molecule's solubility is governed by its intrinsic physicochemical properties. The key parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 69491-56-1 | [6] |
| Molecular Formula | C₁₀H₉N₃ | Apollo Scientific |
| Molecular Weight | 171.20 g/mol | Apollo Scientific |
| Appearance | Yellow crystalline solid | Apollo Scientific |
| Melting Point | 99-102 °C | [6] |
| pKa (predicted) | Pyrimidine N: ~1.3; Aniline NH₂: ~3.5 | (Predicted) |
| cLogP (predicted) | 1.8 - 2.2 | (Predicted) |
Note: Experimental pKa and LogP values for this specific molecule are not widely published. The values provided are predictions based on the pKa of parent pyrimidine and substituted anilines and computational models. The aniline moiety's basicity is significantly reduced by the electron-withdrawing effect of the pyrimidine ring.
Theoretical Solubility Assessment
The structure of this compound provides crucial insights into its expected solubility behavior.
-
pH-Dependent Solubility : The molecule possesses two basic nitrogen centers: the aniline amine and the pyrimidine ring nitrogens. The aniline amine (predicted pKa ~3.5) and one of the pyrimidine nitrogens (predicted pKa ~1.3) will be protonated at low pH. This protonation introduces a positive charge, significantly increasing the molecule's interaction with polar solvents like water. Therefore, the aqueous solubility of this compound is expected to be substantially higher in acidic conditions (e.g., pH < 3) compared to neutral or basic conditions, where the molecule will be in its neutral, less soluble form.
-
Lipophilicity (cLogP) : With a predicted cLogP in the range of 1.8 to 2.2, the molecule has moderate lipophilicity. This suggests it will not be entirely insoluble in water but will likely require formulation strategies to achieve high concentrations. This cLogP value also indicates a good potential for solubility in various organic solvents.
-
Solvent Polarity : Based on the "like dissolves like" principle, solubility is expected to be higher in polar organic solvents, particularly those capable of hydrogen bonding (e.g., methanol, ethanol). Solubility in non-polar aprotic solvents like hexane is anticipated to be low.
Experimental Determination of Solubility
To move from theoretical assessment to quantitative data, rigorous experimental evaluation is necessary. Two key types of solubility are measured in drug discovery: thermodynamic and kinetic.[7]
Thermodynamic (Equilibrium) Solubility
This measures the true solubility of a compound when the dissolved solute is in equilibrium with the undissolved solid phase.[8] It is the gold standard for determining saturation solubility and is critical for late-stage development and formulation.[5]
Causality Statement: This method uses an excess of solid compound and extended incubation (24-48 hours) to ensure that the system reaches a true thermodynamic equilibrium, providing the most accurate and stable measurement of a compound's solubility limit in a given solvent system.[5][8]
-
Preparation:
-
Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial.
-
Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents.
-
-
Incubation:
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial.
-
Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached. A visible excess of solid should remain.
-
-
Sample Processing:
-
After incubation, allow the vials to stand for at least 1 hour to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF or PES filter to remove all undissolved solids. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Dilute the filtered supernatant into the mobile phase used for analysis.
-
Analyze the standards and the sample by HPLC-UV or LC-MS/MS to determine the concentration.[5][9] The solubility is the measured concentration of the saturated solution.
-
Kinetic Aqueous Solubility
This high-throughput method is widely used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10][11][12] It reflects the solubility of metastable forms and is relevant for in vitro assays where compounds are introduced via DMSO.[13]
Causality Statement: This protocol mimics the conditions of high-throughput screening (HTS) assays by starting from a concentrated DMSO stock. The short incubation time (1-2 hours) is chosen because it reflects the timeframe of many biological assays and identifies compounds prone to rapid precipitation, which could lead to false negatives or assay artifacts.[7][10]
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
-
Precipitation & Incubation:
-
Rapidly add 98 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Seal the plate and shake on a plate shaker at room temperature for 1-2 hours.
-
-
Separation of Precipitate:
-
Transfer the contents to a filter plate (e.g., 0.45 µm) and centrifuge to separate the soluble fraction from the precipitated solid.
-
-
Quantification:
-
Analyze the filtrate using a compatible method. For high-throughput, UV-Vis spectroscopy in a plate reader or nephelometry (light scattering) can be used.[10] For greater accuracy, HPLC-UV or LC-MS/MS is preferred.[11]
-
Compare the measured concentration to a set of calibration standards to determine the kinetic solubility.
-
Implications for Drug Development
The solubility data for this compound and its derivatives directly impacts several key areas:
-
Medicinal Chemistry: If solubility is low (<10 µM), chemists may need to modify the structure to introduce more polar groups or reduce lipophilicity to improve the compound's properties.
-
Biological Assays: Low kinetic solubility can lead to compound precipitation in assay wells, resulting in inaccurate potency measurements and misleading structure-activity relationships (SAR).[2]
-
Formulation Development: For in vivo studies, the thermodynamic solubility dictates the maximum achievable concentration in a simple formulation. If solubility is poor, advanced formulation techniques such as pH adjustment, co-solvents, or amorphous solid dispersions may be required.[5]
-
Oral Bioavailability: A compound must be soluble in the gastrointestinal tract to be absorbed. Poor aqueous solubility is a primary reason for low oral bioavailability.[1][5]
Conclusion
Characterizing the solubility profile of this compound is a foundational step in harnessing its potential as a scaffold in drug discovery. Its pH-dependent nature, stemming from its aniline and pyrimidine moieties, is a key characteristic that must be quantified. By employing robust, well-validated protocols for both thermodynamic and kinetic solubility, research and development teams can generate the high-quality data needed to make informed decisions, mitigate development risks, and ultimately accelerate the journey from chemical entity to therapeutic agent.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- B-I-K, Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024.
- Ionescu, C., et al. The Importance of Solubility for New Drug Molecules. Farmacia. 2020; 68(3).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. 2012.
- BioDuro. ADME Solubility Assay.
- Sygnature Discovery. In-vitro Thermodynamic Solubility. Protocols.io. 2024.
- Technobis. The importance of solubility and how to collect it using dynamic methods. 2023.
- Alsenz, J., & Kansy, M. In vitro solubility assays in drug discovery. PubMed. 2007.
- BMG LABTECH. Drug solubility: why testing early matters in HTS. 2023.
- Evotec. Thermodynamic Solubility Assay.
- Zhou, R., et al. Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. 2018.
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ucd.ie [ucd.ie]
- 3. bmglabtech.com [bmglabtech.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. evotec.com [evotec.com]
- 6. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity in Drug Development
An In-Depth Technical Guide to the Purity and Characterization of 3-(Pyrimidin-2-yl)aniline
For researchers, scientists, and professionals in drug development, the purity and precise characterization of chemical intermediates are paramount. This compound, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its molecular structure, featuring both a pyrimidine ring and an aniline moiety, presents unique challenges and considerations in ensuring its quality. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough characterization and purity assessment of this important compound.
The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have significant consequences, potentially affecting the safety, efficacy, and stability of the final drug product.[1] For a versatile scaffold like this compound, which is incorporated into a diverse range of therapeutic agents, rigorous purity control is a foundational aspect of drug discovery and development. This ensures reproducibility of biological data and compliance with stringent regulatory standards.
Synthesis and Potential Impurities
A common synthetic route to this compound and similar structures involves a Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction is widely used, but it can also introduce specific process-related impurities.
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis process.[3]
-
By-products: Formed from side reactions during the synthesis.[3][4]
-
Reagents and Catalysts: Residual palladium catalysts or other reagents.
-
Degradation Products: Resulting from prolonged storage or exposure to light, heat, or air.[3]
A generalized synthetic pathway highlights the stages where impurities can be introduced.[5]
Caption: Generalized synthetic and purification workflow for this compound, highlighting potential points of impurity introduction.
Comprehensive Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound. Each method provides a unique piece of the puzzle, and together they create a comprehensive profile of the compound.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of synthesized compounds.[6][7]
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule.[7][8]
Typical ¹H NMR Spectral Features:
-
Signals corresponding to the aromatic protons on both the aniline and pyrimidine rings.
-
A characteristic signal for the amine (-NH₂) protons.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[9][10] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.[8]
Expected Mass Spectrum Data:
-
A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (171.20 g/mol ).[11]
-
Characteristic fragmentation patterns resulting from the cleavage of the molecule.[9][12]
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[13]
Key IR Absorption Bands:
-
N-H stretching vibrations for the primary amine group.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine and benzene rings.
-
C-H stretching and bending vibrations for the aromatic rings.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are the cornerstone of purity determination, allowing for the separation and quantification of the main compound from any impurities.[14][15]
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most widely used method for purity analysis due to its high resolution, sensitivity, and robustness.[14][16][17] A validated HPLC method is crucial for accurate and reliable results.[14]
A Typical RP-HPLC Method Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.[14]
-
Column: A C18 reversed-phase column is commonly used.[14]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).[14]
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent to a known concentration.[16]
Data Analysis: Purity is typically calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total peak area of all components in the chromatogram.[16]
| Parameter | Typical Value/Range |
| Purity | >97%[11] |
| Melting Point | 99-102 °C[11] |
| Molecular Weight | 171.20 g/mol [11] |
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1] This technique is invaluable for identifying unknown impurities by providing both retention time and mass-to-charge ratio information.[1][18]
Caption: A typical workflow for the purity analysis of this compound using HPLC or LC-MS.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined values should be in close agreement with the theoretically calculated values for the molecular formula C₁₀H₉N₃.[19]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[20] It is important to work in a well-ventilated area or under a chemical fume hood.[20][21] Avoid breathing dust and contact with skin and eyes.[20] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[20][21]
Conclusion
The comprehensive characterization and stringent purity assessment of this compound are non-negotiable for its successful application in research and drug development. By employing a combination of spectroscopic and chromatographic techniques, researchers can ensure the identity, purity, and quality of this vital chemical intermediate. This diligent approach underpins the integrity of subsequent scientific investigations and the development of safe and effective pharmaceuticals.
References
- National Center for Biotechnology Information. 3-(2-Pyridyl)aniline. In PubChem Compound Database.
- International Research Journal of Multidisciplinary Educational Studies. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES.
- Murtazaeva, Z., Nasrullaev, A., Tukhtaev, D., Turaeva, D., Khushnazarov, Z., & Bozorov, K. (n.d.). THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES. CyberLeninka.
- El Sekily, M. A., et al. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abd El-Hamed, G. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
- Veeprho. Aniline Impurities and Related Compound.
- Scientific Reports. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
- Google Patents. (n.d.). Process for the preparation of aniline compounds.
- Journal of the Nigerian Society of Physical Sciences. (2020, July 22). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
- MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
- MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
- National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- Muszalska, I., Sobczak, A., & Wąsowska, G. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 63(1), 3-8.
- Zenodo. (2020, May 31). ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''.
- Sripathi, S., et al. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. irjmets.com [irjmets.com]
- 7. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. article.sapub.org [article.sapub.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. zenodo.org [zenodo.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. researchgate.net [researchgate.net]
- 19. biomedres.us [biomedres.us]
- 20. fishersci.ca [fishersci.ca]
- 21. chemicalbook.com [chemicalbook.com]
A Technical Guide to 3-(Pyrimidin-2-yl)aniline: From Foundational Synthesis to a Cornerstone of Modern Kinase Inhibitors
Abstract
3-(Pyrimidin-2-yl)aniline, a deceptively simple aromatic amine, represents a pivotal molecular scaffold in the landscape of modern medicinal chemistry. While its specific discovery is not marked by a singular event, its history is intrinsically woven into the development of 2-substituted pyrimidines as privileged structures in drug design. This guide provides an in-depth analysis of the compound's historical context, details its foundational and contemporary synthetic methodologies, and illuminates its critical role as a linchpin intermediate in the synthesis of several blockbuster tyrosine kinase inhibitors. Through detailed protocols, mechanistic insights, and a survey of its applications, this document serves as a comprehensive resource for researchers and professionals in synthetic chemistry and drug development.
Introduction: The Strategic Importance of the 2-Anilinopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases like cytosine, thymine, and uracil.[1][2][3] In medicinal chemistry, its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bonds have made it a highly sought-after scaffold.[1] When substituted at the 2-position with an aniline moiety, the resulting 2-anilinopyrimidine framework becomes a powerful pharmacophore, particularly for targeting the ATP-binding site of protein kinases.[4][5][6]
This compound is a specific embodiment of this framework, where the linkage to the aniline is at the meta position. This specific geometry is crucial, providing the ideal vector for extending the molecule into other regions of a kinase active site, a feature that has been masterfully exploited in the design of targeted cancer therapies.
// Main Node main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Components pyrimidine [label="Pyrimidine Core\n(H-bond Acceptor)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; aniline [label="Aniline Moiety\n(Linker)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,1.5!"]; amine [label="Meta-Amine Group\n(Key Synthetic Handle)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"];
// Edges main -- pyrimidine [label="Bioactive Scaffold"]; main -- aniline [label="Structural Linker"]; main -- amine [label="Critical for Amide Coupling"]; }
Figure 1: Core components of this compound.
Historical Context & Evolution of Synthesis
The history of this compound is not one of a singular discovery but of the gradual recognition of its utility, driven by the evolution of synthetic organic chemistry. Its emergence is rooted in classical methods for pyrimidine construction.
The most fundamental and historically significant method for constructing the 2-aminopyrimidine core is the condensation of guanidine with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its equivalent.[7][8] This approach assembles the pyrimidine ring in a single, robust step.
The synthesis of this compound via this classical route would conceptually involve the reaction of guanidine with a precursor like 3-(3-aminophenyl)-1,3-dioxopropane. The causality behind this choice is atom economy and the direct formation of the core heterocycle. The reaction is typically driven by acid or base catalysis to facilitate the key condensation and cyclization steps.
// Nodes start [label="1,3-Dicarbonyl Precursor\n(e.g., 3-(3-Nitrophenyl)-1,3-dioxopropane)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Guanidine Hydrochloride", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Cyclocondensation\n(Base, Heat)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="2-(3-Nitrophenyl)pyrimidin-4-amine\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Reduction of Nitro Group\n(e.g., H₂, Pd/C or SnCl₂)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; reagent -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Figure 2: Conceptual workflow for classical guanidine condensation.
The advent of transition-metal catalysis revolutionized the synthesis of biaryl compounds. For a molecule like this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, represent the state-of-the-art. These methods offer superior functional group tolerance, milder reaction conditions, and more modularity compared to classical methods.
A modern synthesis would typically involve coupling a pyrimidine derivative (e.g., 2-chloropyrimidine) with an aniline derivative (e.g., 3-aminophenylboronic acid or 3-bromoaniline). The choice of a palladium catalyst with a specialized phosphine ligand (like Xantphos) is critical; the ligand stabilizes the palladium center and facilitates the key catalytic steps of oxidative addition and reductive elimination.
// Nodes start1 [label="2-Chloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; start2 [label="3-Aminophenylboronic Acid\n(or derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Pd Catalyst (e.g., Pd₂(dba)₃)\n+ Ligand (e.g., Xantphos)\n+ Base (e.g., Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Suzuki Cross-Coupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nColumn Chromatography", shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start1 -> step1; start2 -> step1; catalyst -> step1; step1 -> workup; workup -> product; }
Figure 3: Workflow for a modern palladium-catalyzed synthesis.
Role in Drug Development: The Linchpin of Tyrosine Kinase Inhibitors
The true historical significance of this compound is defined by its role as a central building block in the synthesis of second-generation tyrosine kinase inhibitors (TKIs). Its structure is perfectly poised for the final amide coupling step that completes the assembly of these complex drug molecules.
-
Imatinib (Gleevec®): While not a direct derivative, the synthesis of Imatinib established the core 2-anilinopyrimidine pharmacophore's value, paving the way for its successors.[9][10][11][12] Its development highlighted the importance of this scaffold in targeting the Bcr-Abl kinase in chronic myeloid leukemia (CML).[9]
-
Nilotinib (Tasigna®): A more potent second-generation Bcr-Abl inhibitor, the synthesis of Nilotinib critically relies on this compound.[13][14] The final step involves an amide bond formation between the amine group of a complex aniline derivative and the pyrimidine-containing fragment.[14][15][16]
-
Ponatinib (Iclusig®): Designed to overcome resistance mutations (like T315I) that affect other TKIs, Ponatinib's synthesis also features a key fragment derived from a substituted aniline that is coupled to a core structure.[17][18][19] The anilinopyrimidine motif remains central to its mechanism of action.
The recurring use of this specific structural motif across multiple generations of TKIs underscores its validated role in achieving high-potency and selective kinase inhibition.
Detailed Experimental Protocols
The following protocols are representative methodologies based on established literature procedures. They are intended for instructional purposes and must be performed by qualified personnel with appropriate safety precautions.
This protocol describes the coupling of the two key fragments to form the core of Nilotinib, a process directly analogous to the synthesis of this compound derivatives.
Objective: To couple 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-iodobenzamide with guanidine to form the anilinopyrimidine core.
Materials:
-
4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-iodobenzamide (1 equivalent)
-
Guanidine hydrochloride (1.5 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Xantphos (0.1 equivalents)
-
Anhydrous 1,4-dioxane and t-BuOH (solvent)
Procedure:
-
To a dry, nitrogen-purged reaction vessel, add the iodo-benzamide, guanidine hydrochloride, Cs₂CO₃, Pd(OAc)₂, and Xantphos.
-
Under positive nitrogen pressure, add anhydrous 1,4-dioxane and t-BuOH via syringe.[14]
-
Heat the reaction mixture to 100 °C and stir for 7-10 hours, monitoring by TLC or LC-MS. The choice of Cs₂CO₃ as the base is critical; its solubility in organic solvents and sufficient basicity are ideal for this transformation.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to afford the desired 2-anilinopyrimidine product.[14]
Physicochemical & Spectroscopic Data
Accurate characterization is essential for validating the synthesis of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₉N₃ |
| Molar Mass | 171.20 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 69491-56-1 |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.8 (d, 2H), 8.0 (s, 1H), 7.6 (d, 1H), 7.3 (t, 1H), 6.8 (d, 1H), 5.4 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~164, 157, 149, 139, 129, 118, 115, 114, 110 |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Conclusion and Future Outlook
This compound stands as a testament to the power of a well-designed molecular scaffold. Its history tracks the evolution of synthetic chemistry, from classical ring-forming reactions to the precision of modern cross-coupling. Its role is firmly cemented in the development of life-saving oncology drugs, where it serves as a non-negotiable intermediate.
Looking forward, the 2-anilinopyrimidine core, and by extension this compound, will continue to be a fertile ground for drug discovery.[6][20] Its proven ability to target kinase enzymes makes it a candidate for developing inhibitors against new targets in cancer, inflammatory diseases, and beyond. The ongoing innovation in synthetic methodologies will only make this and related scaffolds more accessible, enabling the rapid generation of diverse chemical libraries for future screening and drug development campaigns.
References
- Benchchem. (n.d.). Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline.
- Generic Drugs. (2025).
- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.). [Source Document].
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Prolifer
- Google Patents. (n.d.). CN111004240B - Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine.
- An Efficient Synthesis of Nilotinib (AMN107). (n.d.). [Source Document].
- Eureka | Patsnap. (n.d.).
- Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010).
- Google Patents. (n.d.).
- Googleapis.com. (2014). WO 2014/093583 A2.
- Google Patents. (n.d.).
- Chemistry World. (2013). Flow synthesis for anticancer drug.
- Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. RSC Publishing.
- Modular Continuous Flow Synthesis of Imatinib and Analogues. (2019). DSpace@MIT.
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PMC - NIH.
- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). PMC - NIH.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). PubMed.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Hagmann, W. K., et al. (1981). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry.
- Apollo Scientific. (n.d.). This compound.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). PubMed Central.
- Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). PubMed.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
- Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. (2013). PubMed.
- Condensation between guanidine hydrochloride and diamine/multi-amine and its influence on the structures and antibacterial activity of oligoguanidines. (2025).
- Google Patents. (n.d.).
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
- Synthesis of Pyrimidine and Its Deriv
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. (n.d.). Green Chemistry (RSC Publishing).
- Pyrimidines. IV. 2-, 5-, and 2,5-Substituted Chloropyrimidines. (1964). Journal of Medicinal Chemistry.
- Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi
- Google Patents. (n.d.).
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
- Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characteriz
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH.
- Recent synthetic methodologies for pyrimidine and its derivatives. (2021).
- JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (n.d.). PubMed.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI.
- Pyrimidine Synthesis. (2024). YouTube.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A flow-based synthesis of imatinib: the API of Gleevec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow synthesis for anticancer drug | Research | Chemistry World [chemistryworld.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN111004240B - Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine - Google Patents [patents.google.com]
- 19. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 20. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Pyrimidin-2-yl)aniline theoretical and computational studies
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 3-(Pyrimidin-2-yl)aniline
Abstract
This compound is a foundational scaffold in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. Its structural and electronic properties are pivotal to its biological activity. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate these properties. We delve into the rationale and practical application of Density Functional Theory (DFT) for structural optimization and electronic characterization, molecular docking for predicting protein-ligand interactions, and molecular dynamics (MD) for assessing complex stability. Detailed, field-tested protocols are provided to empower researchers to apply these techniques in their own discovery pipelines, ultimately facilitating the rational design of novel therapeutics based on this privileged scaffold.
Introduction: The Significance of the this compound Scaffold
The confluence of a pyrimidine ring and an aniline moiety gives rise to this compound (CAS: 69491-56-1, Formula: C₁₀H₉N₃), a heterocyclic aromatic amine with a molecular weight of 171.20 g/mol .[1][2] While modest in structure, this compound is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors.[3] Protein kinases, which regulate a vast array of cellular processes by phosphorylating target proteins, possess a conserved ATP-binding site.[3][4] The 2-aminopyrimidine core of this scaffold is exceptionally adept at forming critical hydrogen bonds with the "hinge" region of this ATP pocket, mimicking the interaction of adenine and effectively blocking kinase activity.[5]
This ability has cemented the 2-anilinopyrimidine framework as a privileged structure in drug design, forming the basis for numerous approved drugs and clinical candidates targeting kinases in oncology and other therapeutic areas.[3][6] Understanding the precise structural, electronic, and dynamic properties of the parent this compound molecule is therefore not merely an academic exercise; it is a prerequisite for the rational design of next-generation inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Computational chemistry and theoretical studies provide an indispensable toolkit for this purpose. By simulating the molecule at an atomic level, we can predict its geometry, probe its reactivity, and model its interactions with biological targets with a high degree of confidence, significantly accelerating the drug discovery cycle. This guide outlines the principal computational methodologies and provides actionable protocols for their implementation.
Foundational Analysis: Molecular Structure and Properties
A thorough computational investigation begins with an accurate characterization of the molecule's fundamental properties. The initial step involves determining the most stable three-dimensional conformation and analyzing its intrinsic electronic and vibrational characteristics.
Geometric Optimization
The first objective is to find the global minimum on the potential energy surface, which corresponds to the molecule's most stable 3D structure. Density Functional Theory (DFT) is the method of choice for this task, offering an excellent balance of computational efficiency and accuracy.[7][8]
-
Rationale for Method Selection: The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is broadly recognized for its reliability in calculating the geometries and electronic structures of organic molecules.[7][8] To accurately describe the electron distribution, including lone pairs and potential intramolecular interactions, a Pople-style basis set such as 6-311++G(d,p) is employed. This basis set is of triple-zeta quality and includes diffuse functions (++) on both heavy atoms and hydrogens to handle non-covalent interactions, as well as polarization functions (d,p) to allow for orbital shape flexibility.[8][9]
The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which serve as the foundation for all subsequent calculations.
Vibrational Analysis
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Validation of Structure: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Spectroscopic Prediction: The calculation yields theoretical FT-IR and FT-Raman spectra.[7] By comparing these computed spectra with experimental data, the accuracy of the chosen theoretical model can be validated. Calculated frequencies are often multiplied by a scaling factor (typically ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations.[9]
Electronic Properties and Chemical Reactivity
With a validated structure, we can probe the electronic landscape of the molecule to predict its reactivity and interaction patterns.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[9][10] This analysis helps identify which parts of the molecule are most likely to participate in charge-transfer interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map provides an intuitive, color-coded visualization of the total electron density distribution.[5][9]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on heteroatoms. These are sites for electrophilic attack and are prime hydrogen bond acceptors. For this compound, the nitrogen atoms of the pyrimidine ring are the most prominent negative regions.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and act as hydrogen bond donors. The hydrogens of the aniline's amino group are key positive regions.[5]
-
The MEP map is exceptionally valuable in drug design as it visually predicts the key electrostatic interactions a molecule will form with a protein receptor.
Predicting Biological Interactions: Docking and Dynamics
While DFT provides a detailed picture of the isolated molecule, the ultimate goal is to understand how it behaves in a biological context. Molecular docking and molecular dynamics simulations are the primary tools for this purpose.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's active site.[5][11] For this compound derivatives, the target is typically the ATP-binding site of a specific protein kinase.
-
Causality of the Process: The docking process computationally "places" the ligand into the binding pocket in numerous possible conformations and orientations. A scoring function then estimates the binding free energy for each pose, ranking them to identify the most likely binding mode.[12] The analysis focuses on identifying key interactions—such as the hallmark hydrogen bonds between the pyrimidine nitrogens and the kinase hinge region—that anchor the ligand in the active site.[5]
Molecular Dynamics (MD) Simulations
Docking provides a static snapshot of the binding event. MD simulations introduce motion and time, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment (i.e., solvated in water at a given temperature and pressure).
-
Rationale for MD: MD simulations provide critical insights into the stability of the docked pose. By tracking the complex over nanoseconds, we can verify if the key interactions identified in docking are maintained over time. This technique helps to refine docking results and provides a more realistic assessment of the binding event. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability of the complex and the flexibility of different protein regions upon ligand binding.[13]
Standardized Computational Protocols
To ensure reproducibility and accuracy, the following step-by-step protocols for core computational tasks are provided.
Protocol 1: DFT Geometry Optimization and Electronic Analysis
This protocol outlines the workflow for obtaining the optimized structure and electronic properties of this compound.
-
Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform a preliminary geometry optimization using a low-cost method like molecular mechanics (e.g., UFF force field) to obtain a reasonable starting geometry.
-
DFT Input File Generation:
-
Select the DFT method: B3LYP.
-
Select the basis set: 6-311++G(d,p).
-
Specify the job type: Opt Freq (to perform optimization followed by a frequency calculation).
-
Set the charge to 0 and multiplicity to 1 (singlet state).
-
Specify keywords for generating additional analysis files, such as pop=NBO for Natural Bond Orbital analysis and outputting cube files for MEP visualization.
-
-
Execution: Run the calculation using a quantum chemistry package (e.g., Gaussian, ORCA).
-
Results Analysis:
-
Geometry: Confirm the optimization has converged. Open the output log file and verify there are no imaginary frequencies.
-
Spectra: Visualize the calculated IR spectrum. Apply a scaling factor to the frequencies for comparison with experimental data.
-
Orbitals: Identify the HOMO and LUMO energies and calculate the energy gap. Visualize the orbital shapes.
-
MEP Map: Generate and visualize the Molecular Electrostatic Potential map to identify reactive sites.
-
Protocol 2: Molecular Docking into a Kinase Active Site
This protocol describes a generalized workflow for docking a this compound derivative into a protein kinase.
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB) (e.g., PDB ID: 1HCK for CDK2).[11]
-
Using preparation software (e.g., AutoDock Tools, Schrödinger Maestro), remove all non-essential components like water molecules, co-solvents, and the original co-crystallized ligand.[11]
-
Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).[11]
-
Define the binding site by creating a grid box centered on the position of the original ligand.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the ligand.
-
Assign atomic charges (e.g., Gasteiger charges).
-
Define the rotatable bonds.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina). The software will systematically search for the best binding poses within the defined grid box.
-
-
Pose Analysis:
-
Analyze the output poses, focusing on the one with the lowest binding energy score.
-
Visualize the top-ranked pose within the protein active site using software like PyMOL or Discovery Studio.
-
Identify and measure key interactions: hydrogen bonds (especially with the hinge region), hydrophobic contacts, and any pi-stacking interactions.
-
Visualization of Workflows and Concepts
Diagrams are essential for conceptualizing complex computational workflows and biological mechanisms.
Caption: A generalized workflow for the computational analysis of a small molecule.
Caption: Conceptual overview of the molecular docking process.
Caption: Simplified signaling pathway showing competitive kinase inhibition.
Conclusion and Future Directions
The theoretical and computational methodologies detailed in this guide provide a powerful, multi-faceted approach to understanding this compound and its derivatives. DFT calculations offer unparalleled insight into the molecule's intrinsic structural and electronic nature, which governs its potential for molecular recognition. Molecular docking and MD simulations bridge the gap from theoretical chemistry to practical biology, enabling the prediction and validation of interactions with specific protein targets.
The integration of these computational techniques creates a robust in silico pipeline that can:
-
Validate experimental findings (e.g., spectroscopy).
-
Explain observed structure-activity relationships (SAR).
-
Predict the binding modes of novel derivatives.
-
Prioritize compounds for synthesis and in vitro testing, saving valuable time and resources.
Future research will undoubtedly involve the application of more advanced techniques. Quantitative Structure-Activity Relationship (QSAR) models can be developed for large series of anilinopyrimidine derivatives to mathematically correlate structural features with biological activity.[5] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are becoming increasingly accurate, allowing for the early deselection of candidates with poor drug-like properties.[10][14] By continuing to leverage and refine these computational tools, the full potential of the this compound scaffold can be realized in the ongoing quest for more effective and selective medicines.
References
- Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). PubMed.
- Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule. Journal of Chemical and Pharmaceutical Research.
- STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5- METHYLPYRIMIDINE: A DFT APPROACH. Semantic Scholar.
- Vibrational Analysis, DFT Computations of Spectroscopic, Non-Covalent Analysis with Molecular Docking and Dynamic Simulation of 2-amino-4, 6-dimethyl pyrimidine benzoic acid. ResearchGate.
- Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). ResearchGate.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI.
- Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. PubMed.
- DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives. PubMed.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central.
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Nature.
- Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate.
- Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. PubMed.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed.
Sources
- 1. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH | Semantic Scholar [semanticscholar.org]
- 10. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(Pyrimidin-2-yl)aniline
This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required for the single-crystal X-ray diffraction analysis of 3-(pyrimidin-2-yl)aniline. Intended for researchers, medicinal chemists, and materials scientists, this document navigates from the foundational steps of synthesis and crystallization to the advanced interpretation of crystal packing and intermolecular interactions. While a published crystal structure for this compound is not available in the public domain at the time of this writing, we will use the detailed crystallographic data of its closely related isomer, N-(pyrimidin-2-yl)aniline, as a case study to illustrate the experimental and analytical pipeline. This approach provides a robust, field-proven template for the analysis of the title compound.
Introduction: The Significance of Pyrimidine-Aniline Scaffolds
The convergence of pyrimidine and aniline moieties within a single molecular framework gives rise to a scaffold of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are integral components of numerous bioactive molecules, including anticancer and antimicrobial agents, owing to their ability to participate in hydrogen bonding and π-stacking interactions with biological targets.[1][2] Aniline derivatives, in turn, are crucial synthons and are recognized for their electronic properties and role in forming stable crystalline lattices through various intermolecular forces.[3][4]
The structural elucidation of compounds like this compound is paramount. A definitive crystal structure provides unequivocal proof of molecular constitution and conformation. Furthermore, it unveils the intricate network of non-covalent interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—that govern the supramolecular assembly in the solid state. This understanding is critical for rational drug design, polymorphism screening, and the engineering of crystalline materials with desired physicochemical properties.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Pathway
A common and effective route for the synthesis of N-aryl pyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. For this compound, this would typically involve the reaction of 2-chloropyrimidine with 3-aminoaniline. A generalized protocol, adapted from the synthesis of the related N-(pyrazin-2-yl)aniline, is presented below.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyrimidine (1.0 eq) and 3-aminoaniline (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) for a period of 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into water and, if necessary, neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[2]
Spectroscopic Characterization
Prior to crystallization, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the pyrimidine and aniline rings.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the heterocyclic system.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target compound.
Crystallization Methodologies
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and technique is critical and may require empirical screening.
Table 1: Common Crystallization Techniques for Small Organic Molecules
| Technique | Description | Suitability |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed at room temperature. | A good starting point for most soluble compounds. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer. | Effective for compounds with a significant temperature-dependent solubility. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | A versatile and often successful method for difficult-to-crystallize compounds. |
| Anti-Solvent Addition | A "poor" solvent is slowly added to a solution of the compound in a "good" solvent until turbidity is observed, followed by the addition of a small amount of the "good" solvent to redissolve the precipitate. Crystals form as the system equilibrates. | A rapid method for screening solvent-antisolvent pairs. |
For a molecule like this compound, with its potential for hydrogen bonding, polar solvents like ethanol, methanol, or acetone, or solvent mixtures such as ethanol/water or ethyl acetate/hexane, would be appropriate starting points for screening.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, its three-dimensional structure can be determined by X-ray diffraction.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the atomic positions and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.
Diagram 1: Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: A typical workflow from synthesis to structural analysis and reporting.
Case Study: N-(Pyrimidin-2-yl)aniline
To illustrate the type of data and analysis obtained from a crystal structure determination, we will examine the published data for N-(pyrimidin-2-yl)aniline. This isomer provides valuable insights into the likely structural features of this compound.
Table 2: Crystallographic Data for N-(Pyrimidin-2-yl)aniline
| Parameter | Value |
| Chemical Formula | C₁₀H₉N₃ |
| Formula Weight | 171.20 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8792 (2) |
| b (Å) | 9.9382 (2) |
| c (Å) | 10.2038 (2) |
| α (°) | 93.186 (1) |
| β (°) | 103.665 (1) |
| γ (°) | 97.780 (1) |
| Volume (ų) | 863.28 (3) |
| Z | 4 |
| Temperature (K) | 123 |
| R-factor (R1) | 0.039 |
| wR2 | 0.108 |
The crystal structure of N-(pyrimidin-2-yl)aniline reveals two independent molecules in the asymmetric unit. A key feature of its crystal packing is the formation of dimers through N-H···N hydrogen bonds between the aniline NH group of one molecule and a pyrimidine nitrogen of a neighboring molecule. This self-complementary hydrogen bonding motif is a strong directing force in the supramolecular assembly.
In-Depth Analysis of Intermolecular Interactions
A thorough analysis of the crystal structure goes beyond simple bond lengths and angles to understand the forces governing the crystal packing.
Hydrogen Bonding
In this compound, the primary amine (-NH₂) group provides two hydrogen bond donors, while the two nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. This creates the potential for a rich network of intermolecular N-H···N hydrogen bonds, leading to the formation of chains, layers, or more complex three-dimensional architectures.
π-π Stacking Interactions
The aromatic nature of both the aniline and pyrimidine rings makes them susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are crucial for the stabilization of the crystal lattice. The geometry of these interactions (e.g., parallel-displaced or T-shaped) can be analyzed by calculating the centroid-to-centroid distances and dihedral angles between adjacent rings.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions and their relative contributions to the overall crystal packing.
Diagram 2: Conceptual Hirshfeld Surface Analysis
Caption: The process of Hirshfeld surface analysis to quantify intermolecular contacts.
For a compound like this compound, the fingerprint plot would be expected to show significant contributions from H···H, N···H/H···N, and C···H/H···C contacts, reflecting the importance of both hydrogen bonding and van der Waals interactions in the crystal packing.
Conclusion and Future Directions
The crystal structure analysis of this compound provides a definitive blueprint of its solid-state architecture. This guide has outlined a comprehensive workflow, from synthesis and crystallization to advanced structural analysis. By applying these methodologies, researchers can gain a deep understanding of the molecular conformation and the intricate network of intermolecular forces that dictate the supramolecular assembly. The insights derived from such an analysis are invaluable for applications in drug development, where solid-state properties influence solubility and bioavailability, and in materials science, for the rational design of functional crystalline materials. The next logical step for the scientific community is the experimental determination and public deposition of the crystal structure of this compound, which will undoubtedly reveal unique structural features and further enrich our understanding of this important chemical scaffold.
References
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]
- Gavezzotti, A. (2003). The structural chemistry of anilines.
- Michalopoulos, I., et al. (2003). A comparative study of intermolecular interactions in the crystal structures of phenyl/phenyl end-capped oligoanilines. Acta Crystallographica Section B: Structural Science, 59(Pt 5), 628-637. [Link]
- Wang, D., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3524-3544. [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
- Hassan, W. M., et al. (2018). The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine.
- De Simone, A., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2347-2362. [Link]
- Maizathul Akmam, M. N., et al. (2009). N-(Pyrimidin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o703. [Link]
- Naghiyev, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile.
- Ośmiałowski, B., et al. (2013). A part of the crystal structure of (I), showing the intermolecular interactions as dashed lines.
- Perumalla, S. R., et al. (2018). Different types of intermolecular interactions in the crystal structure of 18_Dy.
- Mohamed, S. K., et al. (2017). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine.
- Stack Exchange. (2018). Intermolecular interaction between aniline and dichloromethane. Chemistry Stack Exchange. [Link]
- Mohamed, S. K., et al. (2017). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine.
- El-Massaoudi, M., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 26349. [Link]
- Thies, S., et al. (2018). Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline.
- Saphu, W., & Chainok, K. (2015). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline.
- Sravani, G., et al. (2022).
- Fun, H. K., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)
- Cambridge Crystallographic Data Centre.
- Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3298. [Link]
- National Center for Biotechnology Information. 3-(2-Pyridyl)aniline.
- El Sekily, M. A., et al. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE.
- Maizathul Akmam, M. N., et al. (2009). N-(Pyrazin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o704. [Link]
- CCDC. Access Structures. [Link]
- International Journal of Innovative Research in Technology. (2025). Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. [Link]
- Abachi, F. T., et al. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.
- Catalano, A., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(5), 786. [Link]
Sources
- 1. 69491-56-1|this compound|BLD Pharm [bldpharm.com]
- 2. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. N-(Pyrimidin-2-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 6. Cambridge Structural Database (CSD) - en.iric.imet-db.ru [en.iric.imet-db.ru]
- 7. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 3-(Pyrimidin-2-yl)aniline
An in-depth technical guide to the physical and chemical constants of 3-(Pyrimidin-2-yl)aniline, prepared for researchers, scientists, and drug development professionals.
This compound, also known as 2-(3-aminophenyl)pyrimidine, is a heterocyclic aromatic amine of significant interest in medicinal chemistry. Its structure represents a confluence of two critical pharmacophores: the aniline ring, a versatile precursor for a multitude of chemical transformations, and the pyrimidine ring, a privileged scaffold found in numerous FDA-approved drugs. The phenylamino-pyrimidine (PAP) core, of which this compound is a foundational building block, is integral to the design of highly potent and selective therapeutic agents, most notably in oncology and virology.[1]
The 2-aminopyrimidine motif is renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Molecules incorporating this scaffold, such as Imatinib and Nilotinib, have revolutionized cancer treatment by targeting specific protein tyrosine kinases.[2] Consequently, a thorough understanding of the fundamental physical and chemical constants of this compound is not merely an academic exercise; it is a prerequisite for its effective utilization in the synthesis of next-generation therapeutics, particularly kinase inhibitors.[5][6]
This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, detailed protocols for its analytical characterization, and insights into its chemical behavior and applications, grounded in the principles of modern drug discovery.
Physicochemical Properties
The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. The constants for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 69491-56-1 | [7][8] |
| Molecular Formula | C₁₀H₉N₃ | [9] |
| Molecular Weight | 171.20 g/mol | [7][9] |
| Appearance | Yellow crystalline solid | [9] |
| Melting Point | 99 - 102 °C | [7] |
| Boiling Point | Not available (likely decomposes) | |
| pKa (predicted) | ~3.5 - 4.5 | |
| Solubility (predicted) | Soluble in methanol, DMSO, DMF; sparingly soluble in chloroform; poorly soluble in water and non-polar solvents like hexanes. |
Expert Insights on pKa and Solubility:
-
pKa: The basicity of the aniline nitrogen is significantly influenced by the electronic nature of the pyrimidin-2-yl substituent. Pyrimidine is an electron-withdrawing heterocycle, which delocalizes the lone pair of the aniline nitrogen, thereby reducing its basicity compared to aniline (pKa ≈ 4.6).[10][11] The predicted pKa value reflects this electron-withdrawing effect, a critical parameter for designing salt-formation strategies and predicting physiological behavior.
-
Solubility: The molecule's structure presents both hydrogen-bond donating (-NH₂) and accepting (N atoms in both rings) sites, as well as two aromatic rings. This duality explains its predicted solubility profile.[12] It is expected to be most soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol, which can engage in hydrogen bonding. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and biological assays.
Comprehensive Analytical Characterization
Rigorous analytical characterization is the cornerstone of chemical research, ensuring identity, purity, and structural integrity. While publicly accessible, peer-reviewed spectra for this specific molecule are limited, this section details the standard protocols for acquiring this data and provides an expert-driven prediction of the expected results.
Workflow for Structural Elucidation and Purity Assessment
The logical flow for characterizing a new batch of this compound is essential for a self-validating analytical system.
Caption: Comprehensive analytical workflow for this compound.
Melting Point Determination
Protocol:
-
Sample Preparation: Finely crush a small amount of the dry, crystalline this compound.
-
Capillary Loading: Tap the open end of a capillary melting point tube into the powder to load a 2-3 mm column of the sample. Tap the sealed end on a hard surface to tightly pack the sample.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to ~15 °C below the expected melting point (99 °C). Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Trustworthiness: A sharp melting range (e.g., within 1-2 °C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information about the molecular structure in solution.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to the compound's polarity and potential for N-H exchange observation).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
Predicted Spectral Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.80 (d, 2H): Protons on C4' and C6' of the pyrimidine ring. They are equivalent and appear as a doublet due to coupling with the C5' proton.
-
δ ~7.80-7.60 (m, 2H): Protons on C2 and C6 of the aniline ring. These will be complex multiplets due to ortho and meta coupling.
-
δ ~7.30 (t, 1H): Proton on C5' of the pyrimidine ring. It will be a triplet due to coupling with the two adjacent protons (C4'-H and C6'-H).
-
δ ~7.15 (t, 1H): Proton on C5 of the aniline ring.
-
δ ~6.80 (d, 1H): Proton on C4 of the aniline ring.
-
δ ~5.50 (s, 2H): Protons of the -NH₂ group. This peak will be broad and may shift depending on concentration and water content. It will disappear upon D₂O exchange.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~164.0: C2' (carbon of the pyrimidine ring attached to the aniline).
-
δ ~157.0: C4' and C6' (equivalent carbons in the pyrimidine ring).
-
δ ~149.0: C3 (aniline carbon bearing the -NH₂ group).
-
δ ~138.0: C1 (aniline carbon attached to the pyrimidine ring).
-
δ ~129.0: C5 (aniline ring).
-
δ ~118.0: C5' (pyrimidine ring).
-
δ ~117.0 - 114.0: C2, C4, C6 (remaining aniline carbons).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Predicted Characteristic Absorption Bands:
-
3450-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amine (-NH₂).[14]
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1620 cm⁻¹: N-H scissoring (bending) vibration of the primary amine.
-
1600-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine and aniline rings.[15]
-
1350-1250 cm⁻¹: Aromatic C-N stretching.[14]
Mass Spectrometry (MS)
MS provides the exact molecular weight, confirming the molecular formula.
Protocol:
-
Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode.
Predicted m/z Values:
-
Molecular Formula: C₁₀H₉N₃
-
Exact Mass: 171.0796
-
Expected Ion (ESI+): [M+H]⁺ = 172.0874
Reactivity, Stability, and Handling
-
Reactivity: The molecule possesses two primary reactive sites: the nucleophilic aniline amine and the electron-deficient pyrimidine ring. The amino group can undergo standard reactions such as acylation, alkylation, diazotization, and condensation. The pyrimidine ring, while relatively stable, can be susceptible to nucleophilic substitution under harsh conditions, though this is less common than with pyrimidines bearing leaving groups. The 2-aminopyrimidine moiety is known to participate in acid-catalyzed reactions, for instance with aldehydes.[16]
-
Stability: The compound is a stable crystalline solid. However, like many anilines, it is susceptible to air and light oxidation over time, which can lead to discoloration. For long-term storage, it should be kept in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Safety and Handling:
-
Hazards: Assume the compound is harmful if swallowed, in contact with skin, or if inhaled, consistent with other aniline derivatives. It may cause skin and eye irritation.
-
Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid creating dust.
-
Application in Drug Discovery: A Kinase Inhibitor Scaffold
The phenylamino-pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. It acts as an "ATP mimic," binding to the hinge region of the kinase's ATP-binding pocket. The pyrimidine nitrogens typically form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor. The aniline portion extends into the pocket, where substitutions can be made to achieve potency and selectivity for the target kinase.[1][5]
Caption: Phenylamino-pyrimidine scaffold interacting with a kinase active site.
This compound serves as an ideal starting material for synthesizing libraries of these inhibitors. The primary amine provides a synthetic handle for attaching various moieties (the "R-Group" in the diagram) designed to interact with other regions of the ATP pocket, thereby tuning the compound's selectivity profile against different kinases (e.g., PI3K, class III RTKs).[5][17]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically important building block for the development of sophisticated therapeutic agents. Its well-defined physicochemical properties, combined with a versatile reactivity profile, make it an invaluable tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for its confident and effective use in a research and development setting, empowering scientists to leverage its full potential in the quest for novel medicines.
References
- de Oliveira, R. B., et al. (2020). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Current Topics in Medicinal Chemistry, 20(3), 227-243.
- Shaikh, A., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(02), 1563–1574.
- Melting point determination. (n.d.).
- Al-Rawi, J. M. A., et al. (2012). Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. ResearchGate.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
- Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16407.
- Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5891.
- Sree, S. D., & V, V. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Nanotechnology, 17(3).
- Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. (n.d.).
- Al-Ghorbani, M., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100850.
- Scott, A. R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6297.
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(11), 2689.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research.
- Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(22), 7145–7157.
- Comparison FTIR spectra of (N-(pyrimidin-2-yl)-4-((1,7,7-trimethylbicyclo [2.2.1] heptan-2-ylidene) amino) benzenesulfonamide. (n.d.). ResearchGate.
- Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
- FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate.
- Microwave Synthesis of Amino-Pyrimidines. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- SpectraBase. 3-(Pyridine-3-yl)aniline. (n.d.).
- PubChem. 3-(2-Pyridyl)aniline. (n.d.).
- Bar-Zeev, M., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(11), 2963.
- PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. (n.d.).
- 13C NMR spectra of... (n.d.). ResearchGate.
- Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Pharmaceuticals, 17(1), 127.
- Zhang, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry, 64(14), 10176–10191.
- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science.
- Substituent Effects on the Physical Properties and pKa of Aniline. (2000). AFIT.
- Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (n.d.).
- NIST WebBook. Aniline. (n.d.).
- NIST WebBook. Aniline. (n.d.).
Sources
- 1. Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 69491-56-1|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. journaleras.com [journaleras.com]
- 11. afit.edu [afit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. preprints.org [preprints.org]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
Safety and handling of 3-(Pyrimidin-2-yl)aniline
An In-Depth Technical Guide to the Safety and Handling of 3-(Pyrimidin-2-yl)aniline
Introduction
This compound, also known as 2-(3-Aminophenyl)pyrimidine, is a bifunctional organic molecule that serves as a critical building block in contemporary drug discovery and materials science. Its structure, featuring both a reactive aniline moiety and a pyrimidine ring, makes it a versatile synthon for creating complex molecular architectures with potential therapeutic applications. However, the very features that make this compound valuable also necessitate a thorough understanding of its potential hazards. As a primary aromatic amine, this compound belongs to a class of chemicals known for potential toxicity, including skin irritation and respiratory effects.[1][2][3]
This guide provides a comprehensive, technically-grounded framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data and established laboratory best practices to ensure the well-being of personnel and the integrity of experimental outcomes.
Section 1: Hazard Identification and Toxicological Profile
A foundational principle of laboratory safety is a complete understanding of a chemical's intrinsic hazards. The toxicological properties of this compound have not been fully investigated, but based on available data, it is classified as a hazardous substance.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the known risks associated with this compound.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
Data sourced from Fisher Scientific Safety Data Sheet.[4]
The primary health concerns are acute toxicity and irritation.[4] Like many primary aromatic amines, it can be readily absorbed through the skin, making dermal contact a significant exposure risk.[1] The potential for respiratory irritation underscores the need for handling this compound in a well-ventilated environment to avoid inhaling the dust.[4]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE).
Engineering Controls
The single most important engineering control is the use of a certified chemical fume hood.[4] All manipulations of solid this compound, including weighing and transfers, as well as any work with its solutions, must be performed within a fume hood to minimize the risk of inhaling dust or vapors.[4] The laboratory should also be equipped with easily accessible safety showers and eyewash stations.[6]
Personal Protective Equipment (PPE)
PPE acts as the final barrier between the researcher and the chemical.[7][8] The selection of PPE should be deliberate and based on a risk assessment of the specific procedure being performed.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for short-term use or incidental contact, but it is crucial to inspect them before use and change them immediately if contamination is suspected.[4][8] Always consult the glove manufacturer's specifications for chemical compatibility and breakthrough times.
-
Eye and Face Protection: Tight-fitting safety goggles are essential to protect against splashes and dust.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened to protect the skin.[9] Long pants and closed-toe shoes are required to ensure no skin is exposed.[8]
-
Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, if a situation arises where dust or aerosols may be generated outside of this control (e.g., a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9][10]
Caption: PPE selection workflow for handling this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to standardized protocols is crucial for minimizing risk during routine laboratory operations.
Safe Weighing and Handling Protocol
Objective: To accurately weigh and transfer solid this compound while preventing contamination and exposure.
Methodology:
-
Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a tared weigh boat or glassine paper on an analytical balance located inside the fume hood.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly and close to the surface of the balance to minimize dust generation.[4]
-
Closure: Immediately and securely close the stock bottle.
-
Cleanup: Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated solid chemical waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[4]
Storage
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a dry, cool, and well-ventilated place.[4] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[11]
-
Location: Store in a designated chemical storage cabinet, away from general laboratory traffic.
-
Incompatibilities: Segregate this compound from incompatible materials.
Table 2: Incompatible Materials
| Class of Compound | Examples | Reason for Incompatibility |
|---|---|---|
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause vigorous or explosive reactions. |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Can cause exothermic reactions. |
| Strong Reducing Agents | Hydrides, Alkali Metals | Potential for vigorous reactions. |
Data sourced from Fisher Scientific Safety Data Sheet.[4]
Section 4: Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety. All personnel must be familiar with these procedures.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[4][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[4]
Caption: Flowchart for emergency response to an exposure incident.
Spill and Fire Management
-
Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4] Do not let the chemical enter drains.[4]
-
Fire Fighting: In case of a fire, use dry chemical, carbon dioxide (CO2), or water spray. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4] Hazardous decomposition products, including nitrogen oxides and carbon monoxide, may be formed during combustion.[4]
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[4]
-
Waste Collection: Collect waste material in clearly labeled, sealed containers. Do not mix with other incompatible waste streams.
-
Disposal: Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[4][11] Chemical waste generators are responsible for correctly classifying and labeling their waste.[4]
Section 6: Physicochemical Properties
A summary of key physical and chemical properties is provided for reference in experimental design.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 69491-56-1 | [12] |
| Molecular Formula | C10H9N3 | [13] |
| Molecular Weight | 171.20 g/mol | [12][13] |
| Appearance | Yellow crystalline solid | [13] |
| Melting Point | 99-102 °C | [12] |
| Purity | >97% (typical) |[4][12] |
Conclusion
This compound is a valuable chemical intermediate whose safe use is contingent upon a robust understanding of its hazards and the diligent application of safety protocols. By integrating the principles of hazard identification, exposure control through engineering and PPE, strict handling and storage procedures, and emergency preparedness, researchers can confidently and safely utilize this compound in their work. The causality behind these protocols is clear: preventing exposure is the most effective way to mitigate the risks associated with this and other potentially hazardous aromatic amines.
References
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Fisher Scientific. (2023, September 5).
- ResearchGate.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [YouTube].
- ACS Publications. (2023, November 9).
- ACS Publications.
- Figshare. (2023, November 9).
- Rutgers University. Aniline.
- Apollo Scientific. This compound.
- CymitQuimica. This compound.
- Centers for Disease Control and Prevention (CDC). Aniline | Medical Management Guidelines.
- AK Scientific, Inc.
- National Institutes of Health (NIH), PubChem. 4-(Pyrimidin-2-yl)aniline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. trimaco.com [trimaco.com]
- 9. falseguridad.com [falseguridad.com]
- 10. youtube.com [youtube.com]
- 11. aksci.com [aksci.com]
- 12. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. This compound | CymitQuimica [cymitquimica.com]
3-(Pyrimidin-2-yl)aniline material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling of 3-(Pyrimidin-2-yl)aniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the material safety profile of this compound (CAS No. 69491-56-1). Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes regulatory data with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity. The protocols and recommendations herein are designed to be self-validating, grounded in the fundamental chemical and toxicological properties of the compound and its structural class.
Compound Profile and Scientific Context
This compound is a bifunctional molecule featuring a pyrimidine ring linked to an aniline moiety. This structural motif makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its aniline component, however, dictates a significant portion of its hazard profile, demanding rigorous handling protocols. Aniline and its derivatives are well-understood to pose toxicological risks, including methemoglobinemia, and are often readily absorbed through the skin.[1][2][3] Therefore, a thorough understanding of this compound's specific data, within the broader context of aniline chemistry, is critical for safe and effective research.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym(s) | 2-(3-Aminophenyl)pyrimidine | [4][5] |
| CAS Number | 69491-56-1 | [4][6] |
| Molecular Formula | C10H9N3 | [5] |
| Molecular Weight | 171.20 g/mol | [4][5] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [5] |
| Purity | >97% | [4][6] |
| Melting Point | 99-102 °C | [4] |
| Solubility | No data available, but aniline is slightly soluble in water.[3] | N/A |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are derived from its GHS (Globally Harmonized System) classification. It is categorized as harmful and an irritant.[6] The causality for this classification is rooted in the reactivity of the aniline functional group, which can interact with biological systems upon exposure.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
| (Source: Synthesized from Fisher Scientific SDS[6]) |
Expert Insight: The "harmful" classification (Category 4) for oral, dermal, and inhalation routes is a significant warning for laboratory personnel.[6] Aniline compounds can interfere with the oxygen-carrying capacity of the blood by inducing methemoglobin formation.[2][3] While this specific derivative has not been fully investigated for this effect, the structural alert from the aniline core necessitates assuming this potential.[7] Dermal absorption is a particularly insidious route of exposure for anilines, as it may occur without immediate noticeable sensation.[1][2]
Hazard Visualization
The following diagram illustrates the primary hazard classifications for this compound.
Caption: GHS Hazard Classifications.
Engineering and Personal Protective Protocols
A multi-layered approach to protection, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1][6] This is non-negotiable and serves as the primary barrier to prevent inhalation of fine dust particles, which may cause respiratory irritation.[6]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]
-
Eyewash and Safety Shower: An accessible and tested emergency eyewash station and safety shower must be located in immediate proximity to the handling area.[1][8]
Personal Protective Equipment (PPE) Workflow: The selection of PPE is not a checklist but a risk-based decision process. The following workflow must be followed.
Caption: Mandatory PPE Selection Workflow.
Step-by-Step Safe Handling Protocol
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as per the workflow diagram above.
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the fume hood on a tared weigh boat.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.[6] Do not crush or grind the material outside of a contained system.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid inside the fume hood.
-
If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste bin.[8]
-
Wash hands thoroughly with soap and water after exiting the laboratory.[6] Do not eat, drink, or smoke in the work area.[6]
-
Emergency and First-Aid Procedures
Immediate and correct response to an exposure is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.
Emergency Response Decision Flow
Caption: Decision Flow for Accidental Exposure.
Detailed First-Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[6] Remove all contaminated clothing and wash it before reuse.[6] Seek medical attention. The rationale for the extended washing time is to ensure the complete removal of the chemical, which can be absorbed through the skin.[1]
-
In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing. Immediate medical attention from an ophthalmologist is critical to prevent serious eye damage.[9]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, trained personnel should administer oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting.[6] Rinse mouth thoroughly with water.[9] Call a physician or poison control center immediately.[6] Vomiting can cause the chemical to be aspirated into the lungs, leading to further damage.
Accidental Release and Disposal
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing full PPE, including respiratory protection if the spill is large or dust is airborne.
-
For a small solid spill, gently sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid actions that create dust.
-
Do not let this chemical enter the environment or drains.[6][8]
-
After the material is collected, decontaminate the area with an appropriate solvent and then wash with soap and water.
Waste Disposal:
-
Dispose of the compound and any contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.[6]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Storage and Stability
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[6] Aniline itself can react vigorously with oxidizing materials.[3]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) can be expected.[6]
Conclusion
This compound is a valuable research chemical whose safe use is contingent upon a comprehensive understanding of its potential hazards. The risks associated with this compound are manageable when rigorous protocols are followed. By prioritizing engineering controls, utilizing the correct personal protective equipment, and being prepared for emergency situations, researchers can handle this material with a high degree of safety and confidence. Always consult the most recent version of the supplier's SDS before use and adhere to your institution's specific safety policies.
References
- Rutgers University, Environmental Health and Safety, Aniline Standard Oper
- New Jersey Department of Health, Hazardous Substance Fact Sheet: Aniline.[Link]
- PubChem, National Center for Biotechnology Inform
- ENAO Chemical Co., Ltd, Product Page: 3-(Pyridin-2-yl)aniline dihydrochloride.[Link]
- Techno PharmChem, Material Safety D
- Centers for Disease Control and Prevention (CDC), NIOSH, Aniline IDLH.[Link]
- National Center for Biotechnology Information, Aniline Acute Exposure Guideline Levels.[Link]
- Centers for Disease Control and Prevention (CDC), NIOSH, Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]
- United States Environmental Protection Agency (EPA), Hazard Summary: Aniline.[Link]
- Vinavil SpA, Safety D
- United States Environmental Protection Agency (EPA), Provisional Peer Reviewed Toxicity Values for Aniline. (2007-05-23). [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. technopharmchem.com [technopharmchem.com]
- 3. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fishersci.ca [fishersci.ca]
- 7. chemscene.com [chemscene.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Unlocking the Therapeutic Potential of 3-(Pyrimidin-2-yl)aniline: A Technical Guide for Novel Drug Discovery
Introduction: The Strategic Value of the Aminopyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a fertile ground for the development of novel therapeutics. The pyrimidine ring is one such scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its significance is further amplified when functionalized with an amino group, creating the aminopyrimidine moiety. This structure is a cornerstone of many successful kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4]
3-(Pyrimidin-2-yl)aniline, the subject of this guide, presents a compelling starting point for a targeted drug discovery program. It strategically combines the proven pyrimidine core, known for its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases, with an aniline substituent.[5] The aniline ring provides a versatile vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide will provide a comprehensive roadmap for researchers to explore the therapeutic potential of this compound, with a primary focus on its application as a scaffold for novel protein kinase inhibitors in oncology.
Core Research Directive: Targeting Protein Kinases in Oncology
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, including growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] The 2-aminopyrimidine scaffold has been extensively validated as a "hinge-binding" motif, effectively competing with endogenous ATP and inhibiting kinase function.[5]
The proposed research program will leverage this compound as a foundational scaffold to generate a focused library of derivatives. The primary hypothesis is that by modifying the aniline moiety, we can develop potent and selective inhibitors against key oncogenic kinases. This will be achieved through a systematic, multi-step approach encompassing chemical synthesis, biochemical screening, and cell-based validation.
Experimental Blueprint: A Step-by-Step Research Workflow
The following diagram outlines the proposed workflow for the investigation of this compound derivatives.
Caption: High-level workflow for the discovery of kinase inhibitors.
Phase 1: Synthesis of a Focused Derivative Library
The initial step is to create a small, diverse library of compounds by modifying the aniline amine of the core scaffold. The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for this purpose, allowing for the formation of C-N bonds with a wide range of aryl and alkyl halides.[7][8]
Protocol: Buchwald-Hartwig Amination of this compound [7][8]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert nitrogen atmosphere, add this compound (1.0 eq), the desired aryl or alkyl halide (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand such as Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-substituted derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
A starting library of 10-20 derivatives should be synthesized, incorporating a variety of substituents on the new aryl or alkyl group to probe electronic and steric effects on kinase binding.
Phase 2: In Vitro Kinase Inhibition Screening
With the library in hand, the next step is to screen the compounds for their ability to inhibit the activity of a panel of cancer-relevant protein kinases. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive, homogeneous, and high-throughput compatible method for determining inhibitor potency (IC₅₀ values).[9][10]
Caption: Principle of a competitive TR-FRET kinase binding assay.
Protocol: Generic TR-FRET Kinase Binding Assay [9][11]
-
Reagent Preparation: Prepare all reagents in a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: In a low-volume 384-well plate, add 50 nL of test compound from a serially diluted compound plate (typically starting from 10 mM DMSO stock).
-
Kinase/Antibody Addition: Add 5 µL of a solution containing the target kinase (e.g., 5 nM) and a Europium-labeled anti-tag antibody (e.g., anti-GST, 2 nM).
-
Tracer Addition: Add 5 µL of a fluorescently-labeled kinase tracer (e.g., 10 nM). The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a suitable delay (e.g., 100 µs).
-
Data Analysis: Calculate the TR-FRET emission ratio (Acceptor/Donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This primary screen will identify "hit" compounds that show significant inhibition of one or more target kinases.
Phase 3: Cell-Based Antiproliferation Assays
A potent biochemical inhibitor must also be able to enter cells and exert its effect in a complex biological environment. Therefore, the "hit" compounds from the biochemical screen should be evaluated for their ability to inhibit the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a benchmark for this purpose, as it measures ATP levels, a strong indicator of metabolic activity and cell viability.[2][12][13]
Protocol: CellTiter-Glo® Antiproliferation Assay [2][14]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well or 384-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation and Future Directions
The data generated from this three-phase workflow will provide a robust preliminary assessment of the potential of the this compound scaffold.
| Parameter | Assay | Description | Significance |
| IC₅₀ | TR-FRET Kinase Assay | Concentration of inhibitor required to reduce enzyme activity by 50%. | Measures direct, on-target biochemical potency. |
| GI₅₀ | CellTiter-Glo® Assay | Concentration of inhibitor required to reduce cell proliferation by 50%. | Measures cellular potency, reflecting cell permeability and on-target effects. |
A successful lead candidate will exhibit potent biochemical inhibition (low nanomolar IC₅₀) that translates into potent cellular activity (low micromolar or nanomolar GI₅₀). Correlation between IC₅₀ and GI₅₀ values for a given kinase and cell line provides evidence of on-target activity.
Future work will involve expanding the library around the most promising "hit" compounds to refine the structure-activity relationship, conducting broader kinase selectivity profiling to assess off-target effects, and initiating ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate the drug-like properties of lead candidates.
Conclusion
The this compound scaffold represents a strategically sound starting point for the discovery of novel kinase inhibitors. Its chemical tractability, combined with the proven track record of the aminopyrimidine core in medicinal chemistry, provides a high probability of success. The integrated workflow detailed in this guide—from rational library design and synthesis to robust biochemical and cellular screening—offers a clear and efficient path for researchers to unlock the therapeutic potential of this promising molecular framework and develop next-generation targeted therapies.
References
- BenchChem. (2025).
- Arch Pharm (Weinheim). (2025).
- ACS Publications. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
- Frontiers. (n.d.).
- ACS Publications. (2021).
- Reaction Biology. (n.d.).
- Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol.
- ACS Publications. (2021).
- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Carna Biosciences. (n.d.). Competitive TR-FRET Binding Assays for PI3K Family Inhibitors.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
- ACS Publications. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Semantic Scholar. (n.d.).
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assay with Pfi-1 using CellTiter-Glo.
- PubMed Central. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
- Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
- PubMed. (2024).
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines.
- CyberLeninka. (n.d.).
- MDPI. (2008).
- PubMed. (2008).
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 3-(Pyrimidin-2-yl)aniline for Kinase Inhibitor Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The 3-(pyrimidin-2-yl)aniline moiety is a privileged scaffold in modern medicinal chemistry, forming the cornerstone of numerous clinically significant kinase inhibitors, including Imatinib and Nilotinib.[1][2] Its unique electronic and structural features—a nucleophilic aniline for straightforward derivatization and a pyrimidine ring for hydrogen bonding interactions within ATP-binding sites—make it an ideal starting point for drug discovery campaigns.[3][4] This document provides an in-depth guide to the synthesis of advanced derivatives from this core, focusing on two robust and versatile synthetic strategies: Amide Bond Formation and Palladium-Catalyzed Buchwald-Hartwig Amination. We offer detailed, field-proven protocols, explain the rationale behind key experimental choices, and present troubleshooting insights for researchers in drug development.
Introduction: The Strategic Importance of the 2-Anilinopyrimidine Scaffold
The 2-anilinopyrimidine core is central to the design of ATP-competitive kinase inhibitors.[3] The pyrimidine nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the adenine portion of ATP, while the aniline ring provides a vector for introducing substituents that can target specific pockets within the kinase domain, thereby conferring selectivity and potency.[5][6] The synthesis of analogues of seminal drugs like Imatinib and Nilotinib frequently relies on the strategic modification of the this compound core structure.[7][8]
This guide focuses on the two most powerful methods for elaborating this core structure at the aniline nitrogen: direct acylation to form amides and palladium-catalyzed cross-coupling to form diarylamines.
Figure 1: Primary synthetic routes for the derivatization of the this compound core.
Synthetic Strategy I: Amide Bond Formation
Amide coupling is a foundational reaction in medicinal chemistry, enabling the linkage of the aniline core to a vast array of carboxylic acids, thereby introducing diverse functional groups.[9] While anilines are generally less nucleophilic than aliphatic amines, modern coupling reagents facilitate this transformation efficiently.
Mechanistic Considerations & Reagent Selection
The reaction proceeds by activating the carboxylic acid, making it susceptible to nucleophilic attack by the aniline. The choice of coupling reagent is critical to ensure high yield and minimize side reactions.
-
Carbodiimides (EDC, DCC): These reagents form an O-acylisourea intermediate. While effective, they are often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization (for chiral acids) and improve efficiency.[10]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling less reactive anilines. They form a more reactive HOBt-ester intermediate, often leading to faster reactions and higher yields.[11]
For derivatizing this compound, we recommend a modern uronium salt or a carbodiimide/additive system to overcome the reduced nucleophilicity of the aniline.
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH).
Materials & Equipment:
-
This compound (1.0 eq)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.
-
Stirring: Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for another 5 minutes.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. The reaction mixture may become thicker.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| R-COOH | 1.1 | Coupling Partner |
| EDC·HCl | 1.5 | Carbodiimide Activator[10] |
| HOBt | 1.2 | Coupling Additive[10] |
| DIPEA | 3.0 | Organic Base |
| Anhydrous DMF | - | Solvent |
Table 1: Reagent stoichiometry and roles for a typical amide coupling reaction.
Synthetic Strategy II: Buchwald-Hartwig Amination
To create diarylamine structures, such as the core of Imatinib, the Buchwald-Hartwig C-N cross-coupling reaction is the method of choice.[12] This palladium-catalyzed reaction forms a bond between the aniline nitrogen and an aryl halide (or triflate), offering a powerful tool for building molecular complexity.[13]
Mechanistic Considerations & Catalyst System
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[12][13]
The success of this reaction is highly dependent on the choice of:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. Xantphos and BINAP are widely used as they promote the crucial reductive elimination step and stabilize the catalyst.[4][12]
-
Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for aniline couplings.[4][14]
Sources
- 1. Ferrocene modified analogues of imatinib and nilotinib as potent anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: 3-(Pyrimidin-2-yl)aniline as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Anilino-Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine ring stands out as a privileged scaffold. As a fundamental component of DNA and RNA, its structure is inherently recognized by biological systems.[1] This bio-compatibility, combined with its synthetic tractability, has made pyrimidine derivatives a cornerstone of numerous therapeutic agents, spanning applications in oncology, infectious diseases, and neurology.[1][2]
This guide focuses on a particularly strategic building block: 3-(Pyrimidin-2-yl)aniline . The molecule's architecture is a masterful convergence of function. The pyrimidine moiety frequently serves as a bioisostere for purines or other aromatic systems, capable of forming critical hydrogen bonds within enzyme active sites, most notably in protein kinases.[3] Juxtaposed to this is the 3-aminophenyl group, which presents a versatile nucleophilic aniline handle, poised for a vast array of synthetic transformations. This duality makes this compound not merely a reagent, but a strategic linchpin for library synthesis and lead optimization in drug discovery.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical overview, including physicochemical properties, safety protocols, and detailed, field-tested methodologies for leveraging this compound in the synthesis of high-value compounds.
Physicochemical Properties, Characterization, and Safety
A thorough understanding of a building block's properties is foundational to its successful application.
Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonym(s) | 2-(3-Aminophenyl)pyrimidine | [4][5] |
| CAS Number | 69491-56-1 | [4][6] |
| Molecular Formula | C₁₀H₉N₃ | [5] |
| Molecular Weight | 171.20 g/mol | [4][5] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 99-102 °C | [4] |
Spectroscopic Characterization
The following data are representative for the structural confirmation of this compound and its derivatives.
| Technique | Representative Data |
| ¹H NMR | Chemical shifts (δ, ppm) for aromatic protons typically appear between 6.5-8.8 ppm. The pyrimidine H-4/H-6 protons are characteristically downfield (~8.7 ppm, doublet), the pyrimidine H-5 proton is a triplet (~7.2 ppm), and the aniline ring protons appear across the aromatic region. The amine (-NH₂) protons present as a broad singlet, typically between 3.5-5.5 ppm, depending on solvent and concentration.[7][8] |
| ¹³C NMR | Aromatic carbons typically resonate in the 110-165 ppm range. The carbon bearing the amino group is shielded relative to the others on the aniline ring. Pyrimidine carbons are typically observed at the lower end of the magnetic field within the aromatic region.[7][8] |
| IR Spectroscopy | Key stretches (ν, cm⁻¹) include N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹).[8] |
| Mass Spectrometry | (ESI+) m/z calculated for C₁₀H₉N₃ [M+H]⁺: 172.08. |
Safety and Handling
Directive: this compound should be handled by trained personnel in a controlled laboratory environment. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[9]
-
General Hazards: May cause skin and serious eye irritation. Toxic if swallowed or inhaled.[9] The toxicological properties have not been fully investigated.[9]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[9]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
Core Concepts: The Synthetic Versatility of this compound
The power of this building block lies in its bifunctional nature. The aniline nitrogen serves as the primary point for synthetic elaboration, while the pyrimidine ring acts as a key pharmacophoric element.
Caption: Key reactive sites and synthetic pathways for this compound.
Application Note I: Synthesis of Kinase Inhibitors via C-N Cross-Coupling
Rationale: Protein kinases are a major class of drug targets in oncology.[3] Many kinase inhibitors are ATP-competitive, binding to the adenine-binding pocket. The 2-aminopyrimidine motif is a well-established hinge-binding element that mimics the hydrogen bonding pattern of adenine.[10] The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the coupling of the aniline nitrogen of our building block with various (hetero)aryl halides to rapidly generate libraries of potential kinase inhibitors.[11][12]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or Josiphos derivatives accelerate the rate-limiting reductive elimination step, while the choice of a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine without competing in the reaction.[13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic aryl bromide.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 171.20 | 1.0 | 1.0 |
| Aryl Bromide (Ar-Br) | - | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.04 (Pd) |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (171 mg, 1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired N-aryl-3-(pyrimidin-2-yl)aniline product.
Application Note II: Synthesis of the Building Block
Rationale: While commercially available, an efficient in-house synthesis of this compound provides flexibility for analogue synthesis and can be more cost-effective for large-scale needs. The most direct and robust method is the Suzuki-Miyaura cross-coupling reaction.[14] This involves the palladium-catalyzed reaction between a pyrimidine electrophile (e.g., 2-chloropyrimidine) and an aniline-containing nucleophile (3-aminophenylboronic acid).[7][15]
This approach benefits from the commercial availability of both starting materials and the broad functional group tolerance of the Suzuki coupling, which is compatible with the free aniline group.
Caption: Workflow for the synthesis of this compound via Suzuki Coupling.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloropyrimidine | 114.54 | 10.0 | 1.0 |
| 3-Aminophenylboronic acid | 136.94 | 11.0 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.3 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 25.0 | 2.5 |
| 1,4-Dioxane | - | 40 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve sodium carbonate (2.65 g, 25.0 mmol) in water (10 mL). In a separate, larger reaction flask, add 2-chloropyrimidine (1.15 g, 10.0 mmol), 3-aminophenylboronic acid (1.51 g, 11.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Reaction Setup: Place the reaction flask under an inert atmosphere (Argon or Nitrogen). Add 1,4-dioxane (40 mL) followed by the aqueous sodium carbonate solution.
-
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring. The reaction should become homogeneous as it progresses. Monitor by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of 2-chloropyrimidine (typically 6-12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL).
-
Extraction: Transfer to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a yellow solid.[7]
Summary and Outlook
This compound is a high-potential building block whose value is derived from the strategic placement of a key pharmacophore and a versatile synthetic handle within a single, compact molecule. The protocols provided herein for C-N bond formation and for the synthesis of the building block itself offer reliable and robust methods for its incorporation into complex molecular architectures. Beyond the applications described, the aniline moiety is amenable to a host of other transformations, including reductive amination, diazotization-based reactions (e.g., Sandmeyer), and sulfonamide formation, further broadening its utility in the pursuit of novel chemical entities for research and drug development.
References
- Title: 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517. Source: PubChem, NIH. URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. Source: Applied Organometallic Chemistry. URL:[Link]
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Source: Molecules (MDPI). URL:[Link]
- Title: Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Source: Scientific Reports. URL:[Link]
- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Source: Molecules (MDPI). URL:[Link]
- Title: 3-(Pyridin-2-yl)aniline dihydrochloride. Source: ENAO Chemical Co., Ltd. URL:[Link]
- Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL:[Link]
- Title: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Source: Molecules (MDPI). URL:[Link]
- Title: Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Source: Scientific Reports (PMC, NIH). URL:[Link]
- Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
- Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Source: Molecules (PubMed Central). URL:[Link]
- Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Source: Molecules (MDPI). URL:[Link]
- Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Title: Recent Advances in Pyrimidine-Based Drugs. Source: Pharmaceuticals (PMC, PubMed Central). URL:[Link]
- Title: Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Source: Molecules (MDPI). URL:[Link]
- Title: Diversification and Design of Novel Aniline-Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN-Pd.
- Title: Pyrimidine derivatives used as PI-3-kinase inhibitors. Source: Google Patents.
- Title: THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIV
- Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Source: Chinese Chemical Letters. URL:[Link]
- Title: Synthesis, reactions, and applications of pyrimidine derivatives. Source: Current Chemistry Letters. URL:[Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 69491-56-1|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.ca [fishersci.ca]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Utility of 3-(Pyrimidin-2-yl)aniline in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. 3-(Pyrimidin-2-yl)aniline is one such scaffold. Comprising a pyrimidine ring linked to an aniline moiety at the meta-position, this structure serves as a versatile building block in drug discovery. Its significance lies in the unique electronic and structural features conferred by the pyrimidine ring, a key component of DNA and RNA.[1] The nitrogen atoms in the pyrimidine ring can act as crucial hydrogen bond acceptors, often mimicking the hinge-binding interactions of adenosine triphosphate (ATP) in the active sites of kinases.[2][3] This has made the 2-anilinopyrimidine core a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[2][4]
These application notes provide an in-depth guide for researchers on the strategic application of this compound, covering its role in the design of targeted therapeutics, detailed synthetic protocols, and methodologies for biological evaluation.
Part 1: Core Applications in Drug Discovery
The this compound moiety is a prominent feature in a multitude of pharmacologically active agents, primarily due to the pyrimidine ring's bioisosteric relationship with other aromatic systems and its capacity for potent and selective target engagement.[1]
Kinase Inhibition: A Dominant Paradigm
The 2-anilinopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2][3] Protein kinases regulate nearly all cellular processes, and their dysregulation is a hallmark of cancer.[2] Molecules incorporating this scaffold can effectively occupy the ATP-binding pocket of kinases, with the pyrimidine ring forming key hydrogen bonds with the "hinge region" of the enzyme. The aniline portion typically extends into a more solvent-exposed region, providing a vector for introducing substituents that can enhance potency and selectivity.
Key Therapeutic Targets:
-
Receptor Tyrosine Kinases (RTKs): Anilinopyrimidine derivatives have been developed as potent inhibitors of RTKs such as VEGFR, EGFR, and PDGFR, which are critical drivers of tumor angiogenesis and proliferation.[2][5]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central signaling node for cell growth and survival.[6][7] Derivatives of this compound have been explored as selective PI3K inhibitors for cancer therapy.[8]
-
Bruton's Tyrosine Kinase (BTK): In immunology, BTK is a crucial mediator of B-cell signaling. Pyrimidine-based structures are being investigated as BTK inhibitors for autoimmune diseases and B-cell malignancies.[9]
Broader Anticancer Applications
Beyond kinase inhibition, the pyrimidine core is integral to anticancer agents with diverse mechanisms.
-
Tubulin Polymerization Inhibition: Certain derivatives function as antimitotic agents by inhibiting the polymerization of tubulin, a mechanism distinct from kinase inhibition but equally effective in halting cancer cell proliferation.[10]
-
Dual-Target Inhibition: The scaffold has been successfully employed to design dual inhibitors, such as molecules that concurrently target Mer and c-Met kinases, offering a strategy to overcome drug resistance.[11][12]
Anti-inflammatory and Other Activities
The pyrimidine scaffold is also associated with a broad spectrum of other biological activities, including anti-inflammatory, analgesic, antiviral, and antimicrobial effects.[1][4][13] This versatility stems from the core's ability to be readily functionalized, allowing for the fine-tuning of its pharmacological profile to engage with various biological targets. For instance, pyrimidine derivatives have shown potential in reducing inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[14]
Part 2: Synthetic and Experimental Protocols
The successful application of this compound relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of a key intermediate and a representative biological assay.
Protocol 2.1: Synthesis of N-Aryl-Pyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of N-aryl-pyrimidin-2-amine derivatives, a common elaboration of the core scaffold, using a palladium-catalyzed cross-coupling reaction. This method is chosen for its high efficiency and broad substrate scope.
Rationale: The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. It allows for the direct coupling of an amine (the aniline moiety) with an aryl halide (the pyrimidine moiety). The use of a specialized phosphine ligand (e.g., Xantphos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the desired product.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-(Pyrimidin-2-yl)aniline in Modern Kinase Inhibitor Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylaminopyrimidine (PAP) scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, exemplified by the groundbreaking success of Imatinib (Gleevec®). At the heart of this "privileged scaffold" is the 3-(Pyrimidin-2-yl)aniline building block, a versatile synthon that enables the precise molecular architecture required for potent and selective kinase inhibition. This document provides an in-depth guide to the strategic application of this compound, detailing the fundamental principles of its interaction with the kinase hinge region, comprehensive, field-tested protocols for its incorporation into inhibitor backbones, and critical insights into structure-activity relationships (SAR) that drive modern drug discovery efforts.
The Phenylaminopyrimidine Scaffold: A Privileged Kinase Hinge Binder
Protein kinases, which regulate a vast array of cellular processes, have become one of the most important classes of drug targets, particularly in oncology.[1][2][3] The development of small molecule inhibitors that target the ATP-binding site of these enzymes is a central strategy in medicinal chemistry. The pyrimidine ring, a key component of DNA and RNA, has emerged as a highly effective scaffold for this purpose.[3][4][5]
The power of the 2-aminopyrimidine moiety, the core of our subject compound, lies in its ability to act as a bioisostere of the adenine base in ATP.[6] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring form critical hydrogen bonds with the backbone amide residues of the kinase "hinge" region, which connects the N- and C-lobes of the enzyme. This bidentate interaction anchors the inhibitor within the active site, providing a stable foundation for further molecular recognition.[6][7] The attached aniline ring serves as a customizable handle, providing a vector from which chemists can build out the molecule to achieve specificity and high affinity by engaging other nearby pockets within the ATP-binding cleft.
Application Case Study: Synthesis of an Imatinib Analog
Imatinib remains the quintessential example of a successful drug built upon the this compound framework.[1][8] Its synthesis showcases the key chemical transformations required to utilize this building block effectively. The following protocol outlines a robust, multi-step synthesis of a core Imatinib intermediate, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is the direct precursor for the final amide coupling step. This convergent synthesis strategy is highly adaptable for creating a library of analogs.[9][10]
Protocol 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Key Intermediate)
This protocol details the critical C-N cross-coupling reaction, a cornerstone of modern medicinal chemistry for assembling the PAP scaffold. While palladium-catalyzed Buchwald-Hartwig amination is a standard, copper-catalyzed Ullmann-type couplings offer a more cost-effective alternative and are well-documented for this specific transformation.[9][10]
Materials & Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| This compound | 175277-59-9 | Sigma-Aldrich | Starting material |
| 2-Bromo-1-methyl-4-nitrobenzene | 5326-36-3 | Sigma-Aldrich | Coupling partner |
| Copper(I) Iodide (CuI) | 7681-65-4 | Acros Organics | Catalyst |
| N,N'-Dimethylethylenediamine (DMEDA) | 108-00-9 | TCI | Ligand |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Fisher | Base, ensure finely powdered and dry |
| 1,4-Dioxane, anhydrous | 123-91-1 | Acros Organics | Solvent, ensure <50 ppm water |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.72 g, 10 mmol), 2-bromo-1-methyl-4-nitrobenzene (1.1 eq, 2.38 g, 11 mmol), and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).
-
Catalyst & Ligand Addition: Briefly remove the condenser and add Copper(I) Iodide (0.1 eq, 190 mg, 1 mmol).
-
Solvent & Degassing: Evacuate and backfill the flask with dry nitrogen or argon three times. Add anhydrous 1,4-dioxane (50 mL) via syringe, followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 eq, 0.22 mL, 2 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 100-101 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite®, washing the pad with ethyl acetate (3 x 20 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is a solid. Purify by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the title compound as a yellow solid. A typical yield is around 82%.[10]
Protocol 2: Reduction of the Nitro Group
The selective reduction of the aromatic nitro group to an amine is the final step to prepare the core for coupling with the side chain. Various methods exist, with catalytic hydrogenation or metal-based reductions in acidic media being the most common. The use of iron powder in the presence of an ammonium chloride solution is a classic, scalable, and effective method.[9]
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask, add the nitro-intermediate from Protocol 1 (1.0 eq, e.g., 3.07 g, 10 mmol), ethanol (80 mL), and water (20 mL).
-
Reagent Addition: Add ammonium chloride (NH₄Cl) (4.0 eq, 2.14 g, 40 mmol) and iron powder (Fe) (5.0 eq, 2.79 g, 50 mmol).
-
Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and filter the hot suspension through a pad of Celite®, washing thoroughly with hot ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated to yield the desired aniline, which is often pure enough for the next step or can be further purified by recrystallization or a short silica plug.
This resulting diamine is the key precursor that can be acylated with various benzoyl chlorides to generate a library of Imatinib analogs for SAR studies.[11][12]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the phenylaminopyrimidine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2]
-
Aniline Ring Modifications : The substitution pattern on the aniline ring is paramount for achieving kinase selectivity. In Imatinib, the ortho-methyl group on the aniline ring is critical. It induces a non-planar conformation of the PAP core, which is essential for selectively binding to the inactive "DFG-out" conformation of the Abl kinase.[8] The meta-amino group (generated in Protocol 2) serves as the attachment point for the solubilizing side chain.
-
Pyrimidine Ring Modifications : The 4-position of the pyrimidine ring is frequently substituted to explore interactions in the ribose-binding pocket. The 5-position is situated near the "gatekeeper" residue, a critical amino acid that controls access to a deeper hydrophobic pocket.[7][13] Modifying this position can drastically alter the kinome-wide selectivity profile of an inhibitor.[13]
SAR Summary Table
| Modification Position | Type of Substituent | General Impact on Activity/Selectivity |
| Aniline (ortho to NH) | Small alkyl (e.g., -CH₃) | Can enforce a specific dihedral angle, promoting selectivity for certain kinase conformations (e.g., DFG-out).[8] |
| Aniline (meta to NH) | Amide-linked side chains | Primary vector for introducing large, often basic moieties to enhance solubility and form additional interactions.[9][11] |
| Pyrimidine C4 | Aryl/Heteroaryl groups (e.g., Pyridine in Imatinib) | Interacts with the solvent-exposed region and can be modified to tune properties and target specific sub-pockets.[14] |
| Pyrimidine C5 | H, Halogen, small alkyl | Modulates interaction with the gatekeeper residue; a key strategy for improving selectivity and overcoming resistance.[7][13] |
Conclusion and Future Directions
This compound is more than a simple chemical building block; it is a strategic starting point for the rational design of potent and selective kinase inhibitors. Its inherent ability to mimic ATP and bind to the conserved kinase hinge provides a robust anchor for medicinal chemistry exploration. The synthetic protocols detailed herein offer a reliable pathway for its incorporation, while the SAR principles provide a logical framework for optimization. As the challenge of kinase inhibitor resistance and the need for novel selectivity profiles continue to grow, the intelligent and varied application of this privileged scaffold will undoubtedly remain a central theme in the future of targeted drug discovery.
References
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health - PMC. [Link]
- Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- Liu, Y., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Semantic Scholar. [Link]
- Abdel-Ghani, N., et al. (2022). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.
- Moores, S. L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Liu, Y., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues.
- Gümüş, M., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Institutes of Health - PMC. [Link]
- Al-Omaim, W. S., et al. (2022). Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents.
- Rios-Lombardía, N., et al. (2023).
- Manetti, F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. National Institutes of Health - PMC. [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
- Scott, T. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]
- Ball-Jones, N. R., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. National Institutes of Health - PMC. [Link]
- Ali, M. A., et al. (2025).
- Al-Ostath, O. A., et al. (2025).
- Hori, A., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health - PMC. [Link]
- Ren, P., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors.
- Kuntal, K., et al. (2014). Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. Letters in Drug Design & Discovery. [Link]
- Manetti, F., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Facile Total Synthesis of Imatinib Base and Its Analogues | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DSpace [research-repository.griffith.edu.au]
Application Notes and Protocols: 3-(Pyrimidin-2-yl)aniline in the Synthesis of Anticancer Agents
Introduction: The Strategic Importance of the Phenylaminopyrimidine Scaffold
In the landscape of targeted cancer therapy, the 2-phenylaminopyrimidine scaffold has emerged as a cornerstone for the rational design of potent and selective kinase inhibitors. At the heart of this privileged structure lies the key intermediate, 3-(pyrimidin-2-yl)aniline. Its intrinsic chemical properties and structural motif enable crucial interactions within the ATP-binding pocket of various oncogenic kinases, leading to the disruption of aberrant signaling pathways that drive tumor growth and proliferation.
This guide provides an in-depth exploration of the application of this compound in the synthesis of anticancer agents, with a primary focus on the landmark tyrosine kinase inhibitor, Imatinib. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the therapeutic efficacy of these life-saving drugs.
The Role of this compound in Kinase Inhibition
The therapeutic efficacy of anticancer agents derived from this compound is rooted in their ability to selectively inhibit specific protein kinases. The 2-aminopyrimidine moiety is a cornerstone in the design of these inhibitors.[1] The nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[1]
A prime example is Imatinib, the first-generation FDA-approved protein-tyrosine kinase inhibitor for the treatment of Chronic Myelogenous Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2] Imatinib targets the Bcr-Abl fusion protein, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[3][4] It functions by binding to the ATP binding site of these kinases, locking them in an inactive conformation and thereby preventing the phosphorylation of their downstream substrates.[2][3] This targeted inhibition effectively halts the signaling cascades that promote cancer cell proliferation and survival.
The following diagram illustrates the general mechanism of action for Imatinib, showcasing its role in blocking the Bcr-Abl signaling pathway.
Caption: Mechanism of Imatinib Action.
Synthetic Strategies and Protocols
The synthesis of Imatinib and its analogs hinges on the strategic construction of the core phenylaminopyrimidine structure. A common and efficient approach involves a convergent synthesis, where the key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, is prepared and subsequently coupled with a side chain.
Synthesis of the Key Intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine
This intermediate is synthesized from this compound. A common route involves the condensation of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with guanidine, followed by a coupling reaction and reduction.
Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
This step involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A copper-catalyzed N-arylation has been shown to be an effective method, avoiding the use of more expensive palladium catalysts.[5]
-
Reactants: 2-Amino-4-(3-pyridyl)pyrimidine and 1-bromo-2-methyl-5-nitrobenzene.
-
Catalyst System: Copper(I) iodide (CuI) and a suitable ligand, such as N,N'-dimethylethylenediamine (DMEDA).
-
Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
-
Solvent: Dioxane or N,N-Dimethylformamide (DMF).
-
Procedure:
-
To an oven-dried flask, add 2-amino-4-(3-pyridyl)pyrimidine, 1-bromo-2-methyl-5-nitrobenzene, CuI, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent and the ligand via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reduction of the Nitro Group
The nitro group of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is then reduced to an amine to yield the key intermediate.
-
Reducing Agent: A common and effective method is the use of stannous chloride dihydrate (SnCl2·2H2O) in a protic solvent.[6] Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like ammonium formate can be employed.[7]
-
Solvent: Ethanol, ethyl acetate, or a mixture of solvents.
-
Procedure (using SnCl2·2H2O):
-
Dissolve N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in the chosen solvent.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to obtain the crude N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.
-
The product can often be used in the next step without further purification or can be purified by crystallization or column chromatography.
-
Final Assembly of Imatinib: The Buchwald-Hartwig Amination
The final step in the synthesis of Imatinib involves the coupling of the key amino intermediate with the 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride side chain. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for this transformation.[8][9]
Causality in Experimental Choices for Buchwald-Hartwig Amination:
-
Palladium Precatalyst: The choice of the palladium source is crucial. Pre-catalysts, which are stable and easily activated, are often preferred over generating the active Pd(0) species in situ.
-
Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For the coupling of anilines, bulky, electron-rich phosphine ligands like Xantphos are often employed. These ligands promote the reductive elimination step and can prevent the formation of undesired side products. The bidentate nature of ligands like BINAP and DPPF can also be advantageous in preventing dimer formation and accelerating the reaction.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amide complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
Protocol 3: Synthesis of Imatinib via Buchwald-Hartwig Amination
-
Reactants: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine and 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.
-
Catalyst System: A palladium source (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos).
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the ligand, and the base.
-
Add the N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine and the benzoyl chloride derivative.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude Imatinib base by column chromatography or crystallization.
-
Caption: Synthetic Workflow for Imatinib.
Structure-Activity Relationship (SAR) and Data
The development of Imatinib and its analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for potent and selective kinase inhibition.
-
The Phenylaminopyrimidine Core: As previously discussed, this scaffold is essential for anchoring the inhibitor in the ATP binding pocket through hydrogen bonding with the kinase hinge region.
-
The Pyridyl Group: The 3-pyridyl group on the pyrimidine ring contributes to the overall binding affinity and selectivity.
-
The N-methylpiperazine Moiety: This group enhances the solubility and pharmacokinetic properties of the molecule, improving its oral bioavailability.
-
Substituents on the Aniline Ring: The methyl group and the position of the amide linkage on the aniline ring are critical for maintaining the correct conformation for binding to the inactive form of the Abl kinase.
The following table summarizes the inhibitory activity of Imatinib against its primary targets.
| Compound | Target Kinase | IC50 (μM) | Cell-based/Cell-free | Reference |
| Imatinib | v-Abl | 0.6 | Cell-free | [1] |
| Imatinib | c-Kit | 0.1 | Cell-based | [1] |
| Imatinib | PDGFR | 0.1 | Cell-free | [1] |
| Imatinib | PDGFRα | 0.071 | - | [10] |
| Imatinib | PDGFRβ | 0.607 | - | [10] |
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable building block in the synthesis of targeted anticancer agents. The success of Imatinib has paved the way for the development of a multitude of other kinase inhibitors based on the phenylaminopyrimidine scaffold. The synthetic routes outlined in these application notes provide a robust foundation for the preparation of these complex molecules. Future research in this area will likely focus on the development of next-generation inhibitors that can overcome mechanisms of drug resistance, exhibit improved selectivity profiles, and target a wider range of oncogenic kinases. The continued exploration of novel synthetic methodologies and a deeper understanding of the intricate biology of kinase signaling will undoubtedly lead to the discovery of even more effective cancer therapies built upon this remarkable scaffold.
References
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications.
- Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). PubMed.
- Buchwald–Hartwig amination. Wikipedia.
- The IC50 (half-maximal inhibitor concentration) of imatinib against... ResearchGate.
- Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL. YouTube.
- Imatinib: A Breakthrough of Targeted Therapy in Cancer. PMC - PubMed Central.
- A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications.
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Tyrosine kinase inhibitor imatinib (STI571) as an anticancer agent for solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 3-(Pyrimidin-2-yl)aniline
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, celebrated for its versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of valuable compounds, including polyolefins, styrenes, and substituted biphenyls.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their groundbreaking work on palladium-catalyzed cross-couplings.[1]
This application note provides a detailed experimental protocol for the Suzuki coupling of 3-(Pyrimidin-2-yl)aniline, a key building block in medicinal chemistry. The presence of the pyrimidine and aniline moieties within the same molecule presents unique challenges and opportunities for synthetic chemists. Pyrimidine derivatives are integral to numerous biologically active compounds, including anticancer and antiviral agents, while the aniline group offers a versatile handle for further functionalization.[4][5][6] Understanding the nuances of performing a Suzuki coupling with this substrate is therefore of great interest to researchers in drug discovery and development.
This guide will delve into the mechanistic underpinnings of the Suzuki reaction, provide a step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting, with a particular focus on the challenges posed by heteroaromatic amines.[7][8]
The Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (in this case, an aryl halide partner for our aniline substrate) to a palladium(0) complex. This step, often the rate-determining one, results in the formation of a palladium(II) species.[2] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[1]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[2] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12] The choice of base is critical and can significantly impact the reaction's efficiency.[12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][9]
Caption: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.
Experimental Protocol: Suzuki Coupling of this compound
This protocol details a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered is recommended. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Deionized Water | In-house | Degas before use. | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.[13]
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
-
Solvent Addition:
-
In a separate flask, prepare a degassed 4:1 mixture of 1,4-dioxane and deionized water. Degassing can be achieved by sparging with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.[13]
-
Using a syringe, add the degassed solvent mixture (5 mL) to the reaction flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C in an oil bath.
-
Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[13]
-
Caption: A flowchart illustrating the key steps in the experimental protocol.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction, particularly with heteroaromatic substrates, can be sensitive to several factors.[14]
Table for Reaction Optimization
| Parameter | Variation | Rationale | Potential Outcome |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) | Different palladium sources and ligands can offer enhanced stability and reactivity, especially for challenging substrates.[14] | Improved yield, faster reaction times. |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | The strength and solubility of the base are critical for the transmetalation step.[12] K₃PO₄ and Cs₂CO₃ are often effective for heteroaromatic couplings.[12][13] | Increased yield, reduced side reactions. |
| Solvent | Toluene/H₂O, THF/H₂O, DMF | Solvent choice affects the solubility of reagents and the reaction temperature.[3][15] | Better solubility can lead to improved reaction rates and yields. |
| Temperature | Room temperature to 110 °C | Higher temperatures can overcome activation barriers but may also lead to decomposition.[14] | Optimization can balance reaction rate and product stability. |
Common Issues and Solutions
-
Low Yield:
-
Incomplete Reaction: Consider increasing the reaction time, temperature, or catalyst loading.[13]
-
Catalyst Deactivation: Ensure a strictly inert atmosphere and use freshly degassed solvents.[13]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, can be minimized by using anhydrous conditions, a milder base (like K₃PO₄ or KF), or by using boronic esters which are more stable.[14]
-
-
Side Product Formation:
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and reliable method for the synthesis of biaryl compounds. The protocol outlined in this application note provides a solid starting point for the successful coupling of this compound. By understanding the underlying mechanism and paying careful attention to the key reaction parameters, researchers can effectively troubleshoot and optimize this transformation for their specific needs, paving the way for the synthesis of novel and potentially bioactive molecules.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Andrew G Myers Research Group. The Suzuki Reaction.
- PubMed. A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam.
- PubMed. Design, synthesis, and evaluation of novel biarylpyrimidines: a new class of ligand for unusual nucleic acid structures.
- PMC - NIH. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- ResearchGate. (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect.
- Semantic Scholar. Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study.
- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- ResearchGate. Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
- ResearchGate. Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
- ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- ResearchGate. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF.
- ResearchGate. ChemInform Abstract: Cross-Coupling Reactions of Pyrimidin-2-yl Sulfonates with Phenols and Anilines: An Efficient Approach to C2-Functionalized Pyrimidines. | Request PDF.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PMC - PubMed Central. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and evaluation of novel biarylpyrimidines: a new class of ligand for unusual nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(Pyrimidin-2-yl)aniline
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a significant percentage of drug candidates and approved medicines feature arylamine moieties.[1][2][3][4] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, largely supplanting harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][5] This reaction's broad substrate scope, functional group tolerance, and generally high yields have established it as an indispensable tool for medicinal chemists and process development scientists.[1][2][3]
This guide provides a detailed technical overview and a practical, field-proven protocol for a particularly relevant application of this methodology: the Buchwald-Hartwig amination of 3-(pyrimidin-2-yl)aniline. This substrate is of significant interest as the 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[6] The successful and efficient coupling of this heteroaromatic amine is therefore a critical step in the synthesis of a wide range of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents, and present a step-by-step protocol designed for reproducibility and success.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The currently accepted mechanism involves a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8][9][10] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is often generated in situ from a palladium(II) precatalyst.[11] This step, often rate-limiting, forms a palladium(II) intermediate.[8] Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.[9][12][13] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][10]
Key Parameters for Success: A Guided Approach to Reaction Optimization
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. For a heteroaromatic substrate such as this compound, these choices become even more critical due to the potential for catalyst inhibition by the nitrogen-containing heterocycle.
Palladium Precatalyst Selection
A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being among the most common.[14] While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For many applications, precatalysts, which are air- and moisture-stable complexes of Pd(II) with a phosphine ligand, offer enhanced reactivity and reproducibility.
The Crucial Role of the Ligand
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[15] The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates, including heteroaryl amines, bulky and electron-rich dialkylbiaryl phosphine ligands are often the most effective.[15][16] These ligands promote the formation of the active monoligated palladium species, which is essential for efficient oxidative addition and reductive elimination.[15]
| Ligand | Key Features | Typical Applications |
| Xantphos | A wide bite-angle bidentate ligand. | Often effective for coupling with a range of amines, including some heteroaromatics.[6][17] |
| BINAP | A chiral bidentate ligand. | Useful for asymmetric aminations and can be effective for some intermolecular couplings.[1][18] |
| RuPhos | A bulky, electron-rich dialkylbiaryl phosphine ligand. | Excellent for coupling with hindered amines and challenging aryl chlorides.[2] |
| BrettPhos | A highly effective, sterically hindered dialkylbiaryl phosphine ligand. | Demonstrates broad utility, particularly for hindered substrates and at low catalyst loadings.[10] |
For the amination of this compound, a bidentate ligand like Xantphos has been shown to be effective.[6][17] The bidentate nature of the ligand can prevent the formation of inactive palladium dimers and accelerate the reaction.[1]
Base Selection: A Balancing Act
The base plays a crucial role in the deprotonation of the amine, forming the palladium amido complex.[12][13][19] Strong, non-nucleophilic bases are typically required. The choice of base must be compatible with the functional groups present in the substrates.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | Highly effective for a wide range of substrates.[20] | Can promote side reactions with base-sensitive functional groups.[21] |
| Potassium tert-butoxide (KOtBu) | ~19 | Similar reactivity to NaOtBu. | Can also be too harsh for sensitive substrates.[22] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | A milder base suitable for substrates with base-sensitive functionalities.[14] | May require higher reaction temperatures or longer reaction times. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A moderately strong base that is often a good compromise between reactivity and functional group tolerance.[14] |
For the coupling of heteroaromatic amines, a strong base like sodium tert-butoxide is often necessary to achieve good conversion.[6][17]
Solvent Considerations
The choice of solvent can significantly impact the reaction rate and product distribution.[23] Aprotic, non-polar, or weakly polar solvents are generally preferred.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig aminations.[21][24] |
| 1,4-Dioxane | 101 | Another frequently used ethereal solvent.[5][24] |
| tert-Butanol (t-BuOH) | 82 | Can be beneficial in some cases, particularly with alkoxide bases. |
Toluene is a robust and widely used solvent for this transformation, often providing a good balance of solubility for the reactants and a suitable boiling point for the reaction.[6][17]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol provides a detailed, step-by-step methodology for the coupling of this compound with a generic aryl bromide. Note: This is a general procedure and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
| Component | Suggested Material | Purity | Supplier |
| Palladium Precatalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | ≥98% | Major chemical suppliers |
| Ligand | Xantphos | ≥98% | Major chemical suppliers |
| Base | Sodium tert-butoxide (NaOtBu) | ≥97% | Major chemical suppliers |
| Aryl Halide | Aryl bromide (1.0 equiv) | ≥98% | Major chemical suppliers |
| Amine | This compound (1.2 equiv) | ≥97% | Major chemical suppliers |
| Solvent | Anhydrous Toluene | DriSolv or equivalent | Major chemical suppliers |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-(pyrimidin-2-yl)aniline.
-
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl-3-(pyrimidin-2-yl)anilines, which are valuable building blocks in drug discovery. A thorough understanding of the reaction mechanism and the careful selection of the palladium catalyst, ligand, base, and solvent are essential for achieving high yields and purity. The protocol provided herein serves as a robust starting point for researchers, and with appropriate optimization, can be adapted for a wide range of aryl halide coupling partners. The continued development of new catalysts and ligands promises to further expand the scope and utility of this indispensable transformation in the years to come.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. [Link]
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
- Ghaffari, B., & Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17136-17147. [Link]
- Lindhardt, A. T., Taaning, R. H., Skrydstrup, T., & Andersen, T. L. (2011). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 15(2), 337–344. [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-830. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Gildner, P. G., & Colacot, T. J. (2015). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 44(44), 19051–19054. [Link]
- Norrby, P.-O., & Samec, J. S. M. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11099–11107. [Link]
- ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Zhang, D., & Curran, D. P. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- Kwong, F. Y., & Buchwald, S. L. (2010).
- Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4925. [Link]
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Norrby, P. O., & Samec, J. S. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(22), 11099–11107. [Link]
- WordPress. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Li, Y., Wang, Y., Li, Y., & Zhang, J. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Applied Organometallic Chemistry, 30(11), 912-916. [Link]
- ResearchGate. (n.d.). Selected recent applications of the Buchwald–Hartwig amination in basic....
- ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
- National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- OpenOChem Learn. (n.d.). Buchwald -Hartwig Amination.
- Stradiotto, M., & Lavoie, C. M. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(50), 13353-13357. [Link]
- ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines.
- Wölfling, J., Szatmári, I., Puskás, L. G., & Frank, É. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1989–1999. [Link]
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 17. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Introduction: The Significance of N-Alkylated 3-(Pyrimidin-2-yl)anilines in Modern Drug Discovery
An Application Guide to the Synthesis of N-Alkylated 3-(Pyrimidin-2-yl)aniline Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents. The strategic introduction of alkyl groups onto the aniline nitrogen atom is a critical synthetic step that profoundly modulates the pharmacological profile of these molecules. This N-alkylation directly influences key parameters such as target binding affinity, selectivity, metabolic stability, and overall pharmacokinetic properties. Consequently, robust and versatile methods for the N-alkylation of this compound are indispensable for the rapid generation of compound libraries and the optimization of lead candidates in drug development programs.
This technical guide provides an in-depth exploration of the primary synthetic strategies for the N-alkylation of this compound. We will dissect the underlying mechanisms, present comparative data on various reaction conditions, and offer detailed, field-proven protocols for researchers and drug development professionals.
Pillar 1: Mechanistic Insights into N-Alkylation Strategies
A foundational understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adapting protocols to novel substrates. The N-alkylation of anilines can be broadly achieved through several distinct chemical transformations.
Direct N-Alkylation with Alkyl Halides
This classical approach involves the direct nucleophilic substitution (SN2) of an alkyl halide by the aniline nitrogen. The reaction is typically promoted by a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
A primary challenge with this method is controlling over-alkylation. The mono-alkylated product is often more nucleophilic than the starting primary aniline, leading to the formation of undesired N,N-dialkylated byproducts[1]. Careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation.
Caption: SN2 mechanism for direct N-alkylation.
Reductive Amination
Reductive amination is a highly versatile and selective method for mono-alkylation that proceeds in two stages: the formation of an imine intermediate followed by its immediate reduction.[2][3] The reaction between this compound and an aldehyde or ketone forms a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). A selective reducing agent, present in the same pot, reduces the C=N double bond to yield the secondary amine.
This method elegantly avoids the issue of over-alkylation because the final amine product is generally less reactive towards the carbonyl compound than the starting primary amine.[3] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde or ketone.[3]
Caption: General workflow for reductive amination.
Buchwald-Hartwig Amination
For more complex or sterically hindered alkyl groups, or when using aryl halides as coupling partners, the Buchwald-Hartwig amination offers a powerful solution.[4][5] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine and an aryl or vinyl halide/triflate.[6] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is critical for the success and scope of the reaction.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
N-Alkylation via "Borrowing Hydrogen" (Hydrogen Autotransfer)
A greener and highly atom-economical approach is the "Borrowing Hydrogen" (or Hydrogen Autotransfer) strategy, which uses alcohols as alkylating agents.[7] A transition-metal catalyst (often Ruthenium or Iridium-based) temporarily "borrows" hydrogen from the alcohol to oxidize it in situ to the corresponding aldehyde or ketone.[7] This carbonyl intermediate then undergoes reductive amination with the aniline, and the catalyst returns the "borrowed" hydrogen to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct.[7][8]
Pillar 2: Comparative Analysis & Protocol Selection
The choice of synthetic route depends on several factors, including the nature of the desired alkyl group, substrate compatibility, and available laboratory resources. The following table provides a comparative overview to guide experimental design.
| Parameter | Direct Alkylation (Alkyl Halide) | Reductive Amination | Buchwald-Hartwig Amination | Borrowing Hydrogen (Alcohol) |
| Alkylating Agent | Alkyl Halides (R-X) | Aldehydes (R-CHO), Ketones (R₂C=O) | Aryl/Vinyl Halides, Triflates | Alcohols (RCH₂OH) |
| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃, DIEA) | Mild Reducing Agent (e.g., NaBH(OAc)₃) | Pd Catalyst, Phosphine Ligand, Base | Ru or Ir Catalyst, Base (e.g., t-BuOK) |
| Typical Solvents | DMF, Acetonitrile (CH₃CN), THF | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Toluene, Dioxane, THF | Toluene, Xylene |
| Temperature | 25 - 100 °C | Room Temperature | 80 - 110 °C | 80 - 120 °C |
| Key Advantages | Simple reagents, well-established. | High selectivity for mono-alkylation, mild conditions.[2] | Broad scope for aryl/vinyl groups, tolerates many functional groups.[4] | High atom economy, uses readily available alcohols, water is the only byproduct.[9] |
| Potential Drawbacks | Risk of over-alkylation, generation of salt waste.[1][10] | Requires aldehyde/ketone availability, sensitive reducing agents. | Expensive catalysts and ligands, requires inert atmosphere.[6] | Requires specific metal catalysts, higher temperatures. |
Pillar 3: Detailed Experimental Protocols
The following protocols are presented as robust starting points for the N-alkylation of this compound. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate and alkylating agent.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the mono-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride. This method is highly reliable for introducing primary and secondary alkyl groups.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Dissolve the aniline in anhydrous DCM (10 mL).
-
Aldehyde Addition: Add the aldehyde (1.1 mmol, 1.1 equiv.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Work-up: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for reductive amination protocol.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol details a standard procedure for direct alkylation using an alkyl bromide, suitable for simple, unhindered alkyl groups.
Materials:
-
This compound
-
Alkyl Bromide (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Round-bottom flask with magnetic stir bar and reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.) and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent & Reagent Addition: Add anhydrous DMF (10 mL) followed by the alkyl bromide (1.1 mmol, 1.1 equiv.).
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60-80 °C.
-
Reaction Monitoring: Stir the reaction at the elevated temperature for 6-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently reactive alkylating agent; Ineffective base; Low temperature. | Switch to a more reactive halide (I > Br > Cl). Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). Increase reaction temperature. For reductive amination, ensure the reducing agent is fresh. |
| Formation of Dialkylated Product | The mono-alkylated product is more nucleophilic than the starting aniline[1]. The alkylating agent was used in large excess. | Use the alkylating agent in near-stoichiometric amounts (1.0-1.1 equiv.). Add the alkylating agent slowly to the reaction mixture. Consider switching to reductive amination for better selectivity. |
| Complex Mixture of Byproducts | Decomposition of starting materials or product at high temperatures. Side reactions on the pyrimidine ring. | Run the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere to prevent oxidative side reactions. Purify all reagents before use.[1] |
| Difficulty in Purification | Residual high-boiling solvent (e.g., DMF). Products with similar polarity. | During work-up, perform thorough aqueous washes to remove DMF. Optimize the mobile phase for column chromatography; consider using a different solvent system or a gradient elution. |
Conclusion
The N-alkylation of this compound is a cornerstone transformation for the synthesis of pharmaceutically relevant compounds. A thorough understanding of the available synthetic methodologies—from classical direct alkylation and highly selective reductive amination to modern catalytic approaches like Buchwald-Hartwig amination and Borrowing Hydrogen—empowers the medicinal chemist to select the optimal strategy for their specific target. By carefully considering the nature of the substrate and the desired alkyl group, and by applying the robust protocols outlined in this guide, researchers can efficiently synthesize diverse libraries of N-alkylated derivatives for downstream biological evaluation.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Chiappe, C., Piccioli, P., & Pieraccini, D. (n.d.). Selective N-alkylation of anilines in ionic liquids. Scilit.
- Organic Letters. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Green Chemistry. (2005). Selective N-alkylation of anilines in ionic liquids. RSC Publishing.
- Benchchem. (n.d.). A Comparative Guide to N-Alkylated Anilines: Synthesis, Properties, and Biological Activity.
- ElectronicsAndBooks. (n.d.). N-Alkylation of anilines, carboxamides and several nitrogen heterocycles using CsF-Celite/alkyl halides/CH3CN combination.
- NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.
- The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications.
- (n.d.).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Improving the yield and selectivity of N-alkylation of anilines.
- Organic & Biomolecular Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. RSC Publishing.
- Wikipedia. (n.d.). Reductive amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- New Journal of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
3-(Pyrimidin-2-yl)aniline in the preparation of heterocyclic compounds
An Application Guide: The Strategic Use of 3-(Pyrimidin-2-yl)aniline in the Synthesis of Advanced Heterocyclic Compounds
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets. This compound is a quintessential example of such a scaffold. Its structure, featuring a pyrimidine ring linked to an aniline moiety, is central to a class of highly successful therapeutic agents, most notably tyrosine kinase inhibitors (TKIs).[1][2] The 2-anilinopyrimidine core is a bioisostere of the adenine base in ATP, enabling it to effectively compete for the ATP-binding site in the hinge region of various protein kinases.[3][4] This competitive inhibition halts the phosphorylation cascade that drives uncontrolled cell proliferation in many cancers.[1][5]
This guide provides an in-depth exploration of this compound as a foundational building block for the synthesis of complex heterocyclic compounds. We will delve into the strategic rationale behind its use, present detailed protocols for key synthetic transformations, and illustrate the logical workflows that guide its application in modern drug development.
Application Notes: The "Why" Behind the Chemistry
The 2-Anilinopyrimidine Moiety: A Master Key for Kinase Inhibition
The efficacy of the 2-anilinopyrimidine scaffold stems from its specific and favorable interactions within the ATP-binding pocket of protein kinases. The pyrimidine ring's nitrogen atoms act as hydrogen bond acceptors, while the aniline N-H group serves as a hydrogen bond donor. This pattern perfectly mimics the hydrogen bonding interactions of adenine with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This biomimicry is the foundational principle for its role in designing targeted kinase inhibitors like Imatinib and Nilotinib.[6][7][8]
The aniline ring, positioned at the 2-position of the pyrimidine, serves as a crucial vector for introducing further complexity and achieving selectivity. Substituents on this ring can be tailored to interact with adjacent pockets of the ATP-binding site, allowing medicinal chemists to fine-tune the inhibitor's potency and selectivity for specific kinases.[1][3]
Caption: Fig 1: H-Bonding of the 2-Anilinopyrimidine Scaffold
Key Synthetic Transformations
The primary amino group of this compound is the main reaction handle for elaboration. Modern cross-coupling reactions have become the methods of choice for constructing the critical C-N bonds that link this core to other parts of the target molecule.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most powerful and versatile method for forming C-N bonds.[9] It allows for the coupling of the aniline with a wide array of aryl halides and triflates under relatively mild conditions, tolerating a broad range of functional groups.[10] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and can be optimized for specific substrates.
-
Ullmann Condensation (Goldberg Reaction): A classical copper-catalyzed method for C-N bond formation, the Ullmann reaction and its variants (like the Goldberg reaction for amides) typically require harsher conditions (higher temperatures) than palladium-catalyzed methods.[11][12] However, recent advancements with improved ligand systems have made it a viable and often cost-effective alternative, particularly for large-scale synthesis.[13]
-
Pictet-Spengler Reaction: This reaction is a powerful tool for constructing fused heterocyclic systems, specifically tetrahydro-β-carbolines and their analogs.[14] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[15][16] By designing a tryptamine-like precursor where the indole is replaced by the this compound scaffold, one can access novel polycyclic structures with potential biological activity.
Caption: Fig 2: Synthetic Pathways from this compound
Protocols: Step-by-Step Methodologies
Protocol 1: Synthesis of an Imatinib Analog Core via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of this compound with an activated benzoic acid derivative, a key step in synthesizing numerous tyrosine kinase inhibitors.
Rationale: The Buchwald-Hartwig amination is selected for its high functional group tolerance and typically excellent yields for this type of transformation.[10] The use of a bulky, electron-rich phosphine ligand like Xantphos or a biarylphosphine (e.g., BrettPhos) is crucial to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[17] Sodium tert-butoxide is a sufficiently strong base to deprotonate the aniline nitrogen, enabling its participation in the catalytic cycle.[9]
Reaction Scheme: this compound + 4-(Chloromethyl)benzoyl chloride → Intermediate Amide Intermediate Amide + N-methylpiperazine → Final Product (Imatinib Analog Core)
(Focusing on the key C-N coupling step for this protocol)
Let's assume the coupling partner is a pre-formed amide, N-(4-bromo-3-methylphenyl)-4-(piperidin-1-ylmethyl)benzamide, and we are coupling it with a pyrimidine derivative. For the purpose of this guide, we will illustrate the core concept: coupling this compound with a suitable aryl bromide.
Materials & Reagents
| Reagent/Material | M.W. | Amount | Moles (mmol) | Role |
| This compound | 172.19 | 172 mg | 1.0 | Starting Material |
| 4-Bromo-N,N-dimethylaniline | 200.09 | 240 mg | 1.2 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 23 mg | 0.025 (2.5 mol%) | Palladium Pre-catalyst |
| Xantphos | 578.68 | 43 mg | 0.075 (7.5 mol%) | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 | Base |
| Anhydrous Toluene | - | 10 mL | - | Solvent |
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (172 mg, 1.0 mmol), 4-bromo-N,N-dimethylaniline (240 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl-3-(pyrimidin-2-yl)aniline derivative.
Caption: Fig 3: Simplified Buchwald-Hartwig Catalytic Cycle
Protocol 2: Construction of a Fused Heterocycle via Pictet-Spengler Reaction
This protocol describes a conceptual synthesis of a novel tetrahydro-γ-carboline analog using a derivative of this compound.
Rationale: The Pictet-Spengler reaction provides a direct route to complex fused systems.[14][18] The reaction requires an electron-rich aromatic system capable of electrophilic substitution, a condition met by the aniline ring of our scaffold. An acid catalyst, such as trifluoroacetic acid (TFA), is necessary to promote the formation of the key electrophilic iminium ion intermediate that undergoes cyclization.[14][15]
Reaction Scheme: N-(2-aminoethyl)-3-(pyrimidin-2-yl)aniline + Aldehyde → Tetrahydro-γ-carboline analog
Materials & Reagents
| Reagent/Material | M.W. | Amount | Moles (mmol) | Role |
| N-(2-aminoethyl)-3-(pyrimidin-2-yl)aniline | (Varies) | 1.0 equiv | 1.0 | Starting Material |
| Acetaldehyde | 44.05 | 1.2 equiv | 1.2 | Carbonyl Component |
| Trifluoroacetic Acid (TFA) | 114.02 | 10-20 mol% | 0.1-0.2 | Acid Catalyst |
| Dichloromethane (DCM) | - | 10 mL | - | Solvent |
Step-by-Step Procedure:
-
Setup: To a round-bottom flask containing a solution of the β-arylethylamine precursor (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add acetaldehyde (1.2 mmol).
-
Catalyst Addition: Slowly add trifluoroacetic acid (0.1-0.2 mmol) to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. The formation of the iminium ion and subsequent cyclization is often slow.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to isolate the desired fused heterocyclic compound.
Conclusion
This compound is a remarkably versatile and powerful building block in the synthesis of heterocyclic compounds, particularly within the realm of medicinal chemistry. Its inherent ability to act as a kinase hinge-binder has cemented its status as a privileged scaffold in the development of targeted cancer therapies.[1][2] Mastery of modern synthetic methodologies, such as the Buchwald-Hartwig amination and the Pictet-Spengler reaction, allows researchers to strategically leverage this core structure to construct novel, complex, and biologically active molecules. The protocols and principles outlined in this guide serve as a foundational resource for scientists engaged in the rational design and synthesis of the next generation of heterocyclic drugs.
References
- Philipova, I., Mihaylova, R., Momekov, G., Angelova, R., & Stavrakov, G. (2023). Ferrocene modified analogues of imatinib and nilotinib as potent anti-cancer agents. RSC Medicinal Chemistry.
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.).
- Reactions and conditions for the synthesis of the imatinib analogues 1–4. (n.d.).
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (n.d.).
- Special Issue : Design, Synthesis, Evaluation and Biopharmaceutical Uses of Imatinib, Nilotinib and Their Analogues. (n.d.). MDPI.
- Buchwald–Hartwig amin
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Ullmann condens
- Buchwald-Hartwig Amin
- Exploring Enantioselective Pictet–Spengler Reactions. (2024). Organic Reactions.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2025).
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
- The Pictet-Spengler Reaction Upd
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PubMed Central.
- Ullmann reaction. (n.d.). Wikipedia.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ferrocene modified analogues of imatinib and nilotinib as potent anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantifying 3-(Pyrimidin-2-yl)aniline
An Application Note and Protocol for the Quantitative Analysis of 3-(Pyrimidin-2-yl)aniline
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound, a heterocyclic aromatic amine with the molecular formula C₁₀H₉N₃, serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its structural motif is found in a variety of pharmacologically active compounds, making the precise and accurate quantification of this intermediate essential for ensuring the quality, safety, and efficacy of final drug products. The presence of impurities or incorrect dosage can have significant consequences, necessitating robust analytical methods for its determination in both bulk materials and complex matrices.
This comprehensive guide provides detailed protocols for the quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for more sensitive and specific applications. The causality behind experimental choices and the principles of method validation are explained to ensure scientific integrity and trustworthiness in your results.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of pyrimidine derivatives and aromatic amines due to its robustness, precision, and accessibility.[3][4] This method is particularly well-suited for purity assessments and content uniformity assays in pharmaceutical manufacturing.
Principle of the Method
The separation is achieved using reversed-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase and a polar mobile phase. This compound, being a moderately polar compound, is retained on a C18 column and eluted with a mixture of an aqueous buffer and an organic modifier. Quantification is performed by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound reference standard (purity ≥ 97%).[2]
-
HPLC-grade acetonitrile and methanol.[5]
-
Formic acid (≥98%).[5]
-
Ultrapure water.[5]
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |
4. Sample Preparation:
-
Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 methanol/water mixture and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the same solvent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and specificity, such as the analysis of trace-level impurities or quantification in complex biological matrices, GC-MS is the method of choice.[6] A derivatization step is often employed for aromatic amines to improve their volatility and chromatographic behavior.[7]
Principle of the Method
This protocol involves the derivatization of this compound with a silylating agent to increase its volatility. The derivatized analyte is then separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the capillary column. The eluting compounds are then ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring a specific ion fragment of the derivatized analyte (Selected Ion Monitoring - SIM mode), which provides excellent selectivity and sensitivity.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) with a split/splitless injector, coupled to a Mass Spectrometer (MS).
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler (recommended for precision).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Ethyl acetate (GC grade).
-
This compound reference standard.
-
Internal Standard (IS), e.g., 2-Aminobiphenyl.[8]
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, using ethyl acetate as the solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of 2-aminobiphenyl in 25 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each standard with the internal standard to a final concentration of 1 µg/mL.
3. Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in ethyl acetate to achieve an expected concentration within the calibration range.
-
Spike with the internal standard to a final concentration of 1 µg/mL.
-
Transfer a 100 µL aliquot of the sample or standard solution to a derivatization vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 minute) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) mode |
5. Data Analysis:
-
Identify the characteristic ions of the derivatized this compound and the internal standard by running a full scan analysis of a concentrated standard.
-
Select a quantification ion and one or two qualifier ions for each compound.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression analysis.
-
Quantify the analyte in the sample using the response ratio and the calibration curve.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Method Validation: Ensuring Trustworthiness and Reliability
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9] Adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines is critical for ensuring data integrity and regulatory compliance.[10][11][12]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[11] | Peak purity analysis (for HPLC-PDA), no interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[11] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[9] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value.[11] | % Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] | No significant change in results when parameters like pH, flow rate, or column temperature are slightly varied. |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is ideal for routine quality control, offering a balance of performance and accessibility. For applications demanding higher sensitivity and selectivity, the GC-MS method provides an excellent alternative. It is imperative that any chosen method is subjected to a thorough validation process, as outlined by ICH guidelines, to ensure the generation of accurate and trustworthy data, thereby supporting the development of safe and effective pharmaceutical products.
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Spectrophotometric determination of some arom
- ICH Guidance Q14 / Q2(R2)
- Method for the determination of aromatic amines in workplace air using gas chrom
- Determination and Quantification of Primary Arom
- Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023, August 12).
- AMINES, AROM
- VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
- 3-(2-Pyridyl)aniline. PubChem.
- Amine Analysis using Quantit
- Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent.
- This compound. CymitQuimica.
- This compound. Apollo Scientific.
- Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. (2025, August 7).
- 3-(Pyridin-2-yl)aniline dihydrochloride Cas: 1170936-92-1. ENAO Chemical Co., Ltd.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- This compound. BLD Pharm.
- method 8131 aniline and selected derivatives by gas chrom
- High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC- MS). Benchchem.
- development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar.
- Analytical methods for the quantification of 3-(Isoxazol-5-yl)aniline in biological samples. Benchchem.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- Gas-liquid Chromatographic Analysis of Trimethylsilyl Derivatives of Pyrimidine and Purine Bases and Nucleosides. (1976). PubMed.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6).
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Analysis of pyrimidine bases in biological materials by gas chrom
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. series.publisso.de [series.publisso.de]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: 3-(Pyrimidin-2-yl)aniline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-(Pyrimidin-2-yl)aniline as a Bidentate Ligand
In the landscape of modern coordination chemistry, the design of ligands is paramount to the development of novel metal complexes with tailored electronic, catalytic, and therapeutic properties. This compound, also known as 2-(3-aminophenyl)pyrimidine, emerges as a ligand of significant interest. Its structure features a pyrimidine ring, a well-known pharmacophore present in numerous bioactive molecules and a versatile coordinating moiety, linked to an aniline fragment.[1][2] This arrangement provides two distinct nitrogen donor atoms—one from the pyrimidine ring and one from the amino group—creating an N,N'-bidentate chelate that can form stable five-membered rings with metal centers.
The pyrimidine ring, being electron-deficient, can act as a π-acceptor, while the aniline moiety's electronic properties can be readily tuned through substitution on the phenyl ring. This inherent modularity allows for the fine-tuning of the steric and electronic environment around a coordinated metal ion. The resulting metal complexes have potential applications in diverse fields, including homogeneous catalysis, materials science (e.g., as components of luminescent materials), and, significantly, in medicinal chemistry as potential therapeutic agents.[3][4] Pyrimidine derivatives and their metal complexes have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
These application notes provide a comprehensive guide for the synthesis, characterization, and utilization of this compound as a ligand in coordination chemistry. The protocols are designed to be robust and reproducible, and the scientific rationale behind the experimental choices is elucidated to empower researchers in their explorations of this versatile ligand.
PART 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two of the most powerful and versatile methods for the formation of C-N and C-C bonds, respectively.[5][6][7] Below are detailed protocols for both approaches.
Protocol 1.1: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of 2-chloropyrimidine with 3-bromoaniline, followed by the amination of the resulting 2-(3-bromophenyl)pyrimidine. A more direct approach, the amination of 2-chloropyrimidine with 3-aminoaniline (m-phenylenediamine), is also feasible but may require careful control of stoichiometry to avoid double amination. The presented two-step approach offers better control for selective synthesis.
Workflow for Buchwald-Hartwig Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2-Chloropyrimidine | Major Supplier | >98% |
| 3-Bromoaniline | Major Supplier | >98% |
| 3-Aminophenylboronic acid | Major Supplier | >95% |
| Palladium(II) acetate (Pd(OAc)₂) | Major Supplier | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Major Supplier | >97% |
| Xantphos | Major Supplier | >98% |
| Sodium tert-butoxide (NaOtBu) | Major Supplier | >97% |
| Anhydrous Toluene | Major Supplier | DriSolv |
| Anhydrous Dioxane | Major Supplier | DriSolv |
| Sodium Carbonate (Na₂CO₃) | Major Supplier | >99% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Major Supplier | >98% |
| Silica Gel for Column Chromatography | Major Supplier | 230-400 mesh |
Step-by-Step Protocol (Suzuki Coupling followed by Amination):
-
Step 1: Synthesis of 2-(3-bromophenyl)pyrimidine
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrimidine (1.0 eq), 3-bromophenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-bromophenyl)pyrimidine.
-
-
Step 2: Synthesis of this compound
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-(3-bromophenyl)pyrimidine (1.0 eq) in anhydrous toluene.
-
Add benzophenone imine (1.2 eq) as an ammonia equivalent.[7]
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the mixture to 110 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
After cooling, add 2 M HCl and stir for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Protocol 1.2: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a more direct one-step synthesis by coupling 2-chloropyrimidine with 3-aminophenylboronic acid.
Workflow for Suzuki-Miyaura Synthesis
Caption: Workflow for the one-step Suzuki-Miyaura synthesis.
Step-by-Step Protocol:
-
In a round-bottom flask, combine 2-chloropyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add a degassed 4:1 mixture of dioxane and water.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the mixture.
-
Reflux the reaction mixture at 100 °C for 12 hours under an inert atmosphere. Monitor the reaction's progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
PART 2: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.
Expected Characterization Data:
| Technique | Expected Results |
| Appearance | Yellow crystalline solid |
| Melting Point | 99-102 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.7 (d, 2H, pyrimidine), ~7.8 (m, 1H, phenyl), ~7.5 (d, 1H, phenyl), ~7.3 (t, 1H, phenyl), ~6.8 (d, 1H, phenyl), ~3.9 (s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~164 (C=N pyrimidine), ~157 (CH pyrimidine), ~147 (C-NH₂ phenyl), ~138 (C-pyrimidine phenyl), ~129 (CH phenyl), ~119 (CH phenyl), ~118 (CH phenyl), ~115 (CH phenyl) |
| FTIR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~3100-3000 (C-H stretch, aromatic), ~1620 (N-H bend, amine), ~1580-1450 (C=C and C=N stretch, aromatic rings) |
| UV-Vis (in Ethanol) | λmax ~240 nm and ~300 nm, corresponding to π-π* transitions of the pyrimidine and aniline rings. |
| Mass Spectrometry (ESI+) | m/z: 172.08 [M+H]⁺ |
PART 3: Synthesis of a Representative Metal Complex: Dichloro[this compound]palladium(II)
This protocol describes the synthesis of a simple palladium(II) complex, which can serve as a precursor for further catalytic studies.
Workflow for Palladium Complex Synthesis
Caption: Synthesis of a palladium(II) complex with this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Synthesized as above | >98% |
| Bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) | Major Supplier | >98% |
| Dichloromethane (DCM) | Major Supplier | Anhydrous |
| Diethyl ether | Major Supplier | Anhydrous |
Step-by-Step Protocol:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the palladium solution to the ligand solution at room temperature with constant stirring.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold dichloromethane and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield the dichloro[this compound]palladium(II) complex.
PART 4: Characterization of the Palladium(II) Complex
Characterization of the metal complex is crucial to confirm the coordination of the ligand to the metal center.
Expected Characterization Data:
| Technique | Expected Results |
| Appearance | Yellow to orange solid |
| ¹H NMR (400 MHz, DMSO-d₆) | Significant downfield shifts of the pyrimidine and aniline protons upon coordination to the palladium center. The -NH₂ protons will also show a downfield shift and may broaden. |
| FTIR (KBr, cm⁻¹) | The N-H stretching and bending vibrations of the aniline group will shift to lower frequencies upon coordination. New bands in the far-IR region (~400-250 cm⁻¹) corresponding to Pd-N and Pd-Cl stretching vibrations are expected. |
| UV-Vis (in DMF) | The π-π* transitions of the ligand may be red-shifted. A new, lower energy band corresponding to a metal-to-ligand charge transfer (MLCT) transition may appear. |
| Elemental Analysis | Calculated for C₁₀H₉Cl₂N₃Pd: C, 34.46; H, 2.60; N, 12.06. Found values should be within ±0.4%. |
PART 5: Potential Applications and Future Directions
The coordination chemistry of this compound is a fertile ground for research and development.
-
Catalysis: Palladium(II) complexes of N,N'-bidentate ligands are well-established catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[4] The electronic properties of the synthesized palladium complex can be fine-tuned by introducing substituents on the aniline ring of the ligand, potentially leading to highly active and selective catalysts.
-
Medicinal Chemistry: Ruthenium complexes are known for their potential as anticancer agents.[8] The synthesis of ruthenium(II) complexes with this compound could yield novel compounds with enhanced cytotoxic activity against various cancer cell lines. The pyrimidine and aniline moieties are both important pharmacophores, and their combination in a metal complex could lead to synergistic therapeutic effects.
-
Materials Science: The rigid and planar structure of the coordinated ligand can be exploited in the design of luminescent materials. Complexes with metals such as ruthenium(II), iridium(III), or platinum(II) could exhibit interesting photophysical properties with potential applications in organic light-emitting diodes (OLEDs) or as chemical sensors.
Conclusion
This compound is a highly versatile and accessible ligand that offers a gateway to a rich field of coordination chemistry. The protocols detailed in these application notes provide a solid foundation for the synthesis and characterization of the ligand and its metal complexes. The modular nature of this ligand, combined with the diverse properties of transition metals, opens up a vast chemical space for the discovery of new catalysts, therapeutics, and advanced materials. It is our hope that this guide will serve as a valuable resource for researchers and professionals, empowering them to explore the full potential of this compound in their scientific endeavors.
References
- Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
- Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. MDPI. [Link]
- Palladium(II) complexes containing N,N′-bidentate imine ligands derived from picolinaldehyde and substituted anilines: Synthesis, structure and polymerisation of methyl methacrylate.
- Buchwald–Hartwig amin
- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Buchwald-Hartwig Amin
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells.
- Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization.
- (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia.
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Royal Society of Chemistry. [Link]
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity. MDPI. [Link]
Sources
- 1. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
3-(Pyrimidin-2-yl)aniline in the development of materials science applications
An Application Guide to 3-(Pyrimidin-2-yl)aniline in Materials Science
Introduction: The Architectural Versatility of this compound
In the landscape of advanced materials, the strategic design of molecular building blocks is paramount. This compound, a molecule featuring a π-electron-rich aniline ring fused with an electron-deficient pyrimidine ring, represents a quintessential example of such a versatile scaffold. This unique electronic dichotomy imbues its derivatives with tunable photophysical and electrochemical properties, making it a highly sought-after component in diverse materials science applications. The aniline moiety serves as an excellent electron-donating group and a site for further functionalization, while the pyrimidine core acts as a strong electron acceptor and a coordinating ligand.[1][2] This guide provides an in-depth exploration of this compound's synthesis, properties, and its application in the development of Organic Light-Emitting Diodes (OLEDs), fluorescent chemical sensors, and coordination polymers. The protocols detailed herein are designed for researchers, scientists, and professionals in materials and drug development, offering both foundational knowledge and practical methodologies.
PART 1: Synthesis and Characterization
The reliable synthesis of high-purity this compound is the critical first step for its successful application. The most common and robust method for its preparation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol details the coupling of 2-chloropyrimidine with 3-aminophenylboronic acid. The causality behind this choice lies in the high efficiency and functional group tolerance of the Suzuki reaction, which is ideal for creating the C-C bond between the two aromatic rings.[3][4]
Materials:
-
2-Chloropyrimidine
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another inorganic base
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ [2 mol%] and PPh₃ [8 mol%]).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). The aqueous base is crucial for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it sequentially with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[4]
Characterization:
-
¹H and ¹³C NMR: Confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.
-
Melting Point: Assess the purity of the final product.
Caption: "Turn-on" fluorescent sensing mechanism.
PART 4: Application in Coordination Polymers & MOFs
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. T[5][6]he ditopic nitrogen atoms of the pyrimidine ring and the additional coordinating site on the aniline group make this compound an excellent candidate for a multitopic linker, enabling the construction of 1D, 2D, or 3D network structures.
[7][8]#### Protocol 4: Solvothermal Synthesis of a Coordination Polymer
Solvothermal synthesis, where crystallization occurs in a sealed vessel at elevated temperature and pressure, is a common method for growing high-quality crystals of CPs and MOFs.
Materials:
-
This compound or a carboxylate-functionalized derivative
-
Metal salt (e.g., Zinc nitrate, Copper(II) acetate)
-
Solvent (e.g., Dimethylformamide (DMF), Ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation: In a small glass vial, dissolve the metal salt (e.g., 0.1 mmol) and the this compound linker (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).
-
Sealing: Place the open vial inside the Teflon-lined autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a programmable oven. Heat it to a specific temperature (typically 80-150 °C) and hold for 24-72 hours. The slow crystallization process at elevated temperature facilitates the formation of well-ordered crystals.
-
Cooling: Allow the oven to cool down slowly to room temperature.
-
Isolation: Carefully open the autoclave and collect the crystals. Wash them with fresh solvent to remove any unreacted starting materials and dry them in air.
Characterization:
-
Single-Crystal X-ray Diffraction (SCXRD): The definitive method to determine the 3D structure and connectivity of the coordination polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Conclusion and Outlook
This compound is a powerful and versatile molecular building block with significant potential across materials science. Its inherent electronic properties and multiple functionalization sites allow for the rational design of materials for high-performance OLEDs, sensitive and selective fluorescent sensors, and structurally diverse coordination polymers. Future research will likely focus on creating more complex derivatives with enhanced photophysical properties, improved charge transport characteristics, and greater selectivity in sensing applications. The continued exploration of this scaffold promises to yield novel materials that will push the boundaries of electronics, diagnostics, and materials engineering.
References
- Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine AIE and RTP polymorphs. Semantic Scholar.
- Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties. PubMed.
- Custom Pyrimidine Derivatives Manufacturers, Suppliers. sf-chem.com.
- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- This compound. Apollo Scientific.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central.
- Synthesis and photophysical properties of nonlinear arylpyrimidines. Lietuvos mokslų akademijos Vrublevskių biblioteka.
- Technical Guide: Chemical Properties and Synthetic Pathway of 3-Methyl-4-(pyridin-4-yl)aniline (CAS 82160-27-8). Benchchem.
- The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. ningboinno.com.
- Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices.
- THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES
- Synthesis of Heterocycles for OLED Applic
- 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)aniline. ChemSynthesis.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- N-(Pyrimidin-2-yl)aniline.
- Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones.
- Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples.
- Investigation of 4,6-di(hetero)aryl-substituted pyrimidines as emitters for non-doped OLED and laser dyes.
- Pyridine Derivatives as Fluorescent Sensors for C
- Synthesis and crystal structure of metal-organic frameworks [Ln>2>(pydc-3,5)>3>(H>2>O)>9>]>n >3nH>2>O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. ScienceDirect.
- SYNTHESIS AND CHARACTERIZATION OF A NOVEL PYRIMIDINE BASED SCHIFF BASE CHEMOSENSOR FOR THE DETECTION OF Al. JETIR.
- Molecules that Generate Fingerprints: A New Class of Fluorescent Sensors for Chemical Biology, Medical Diagnosis, and Cryptography. PubMed.
- Coordination Polymers and Metal-Organic Frameworks: Structures and Applications- A Themed Issue in Honor of Professor Christoph Janiak on the Occasion of His 60th Birthday. MDPI.
- A brief review on aniline and its derivatives.
- Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI.
- Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines.
- Application of 3-Methyl-4-(pyridin-4-yl)aniline in Dasatinib Synthesis: A Review of Established Methodologies. Benchchem.
- Coordination Polymers and Metal-Organic Frameworks: Structures and Applications—A Themed Issue in Honor of Professor Christoph Janiak on the Occasion of His 60th Birthday. MDPI.
- Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and photophysical properties of nonlinear arylpyrimidines [epublications.vu.lt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Coordination Polymers and Metal-Organic Frameworks: Structures and Applications- A Themed Issue in Honor of Professor Christoph Janiak on the Occasion of His 60th Birthday | MDPI Books [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and crystal structure of metal-organic frameworks [Ln>2>(pydc-3,5)>3>(H>2>O)>9>]>n >3nH>2>O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-(Pyrimidin-2-yl)aniline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 3-(Pyrimidin-2-yl)aniline Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its structural motif is central to the mechanism of action of several targeted therapies, particularly in oncology. The pyrimidine ring can act as a versatile hydrogen bond acceptor, while the aniline moiety provides a crucial vector for further functionalization, enabling precise modulation of a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The successful development and commercialization of drugs containing this fragment hinge on the ability to produce it efficiently, reproducibly, and on a large scale.
This guide provides a detailed examination of the scale-up synthesis of this compound derivatives. Moving from bench-scale discovery to kilogram-scale production introduces significant challenges, including altered reaction kinetics, heat transfer issues, and complex impurity profiles.[5] This document offers field-proven insights and detailed protocols to navigate these complexities, focusing on the robust and widely adopted palladium-catalyzed cross-coupling strategies.
Strategic Approach to Synthesis: Palladium-Catalyzed Cross-Coupling
The most reliable and scalable methods for constructing the C-C or C-N bond linking the pyrimidine and aniline moieties are palladium-catalyzed cross-coupling reactions. The two primary strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between them is dictated by the availability and cost of starting materials and the desired substitution pattern on the final molecule.
-
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound. For our target, this typically involves reacting a 2-halopyrimidine with a 3-aminophenylboronic acid derivative or a 2-pyrimidinylboronic acid with a 3-haloaniline.[5][6][7][8] The Suzuki reaction is renowned for its functional group tolerance and the commercial availability of a vast array of boronic acids.[5]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10][11][12] This approach would involve coupling a 2-halopyrimidine with a substituted aniline. This method is particularly advantageous when the required aniline is more readily available or less expensive than its corresponding boronic acid.[11]
The following workflow diagram illustrates the general synthetic plan, highlighting the key decision point between the Suzuki and Buchwald-Hartwig routes.
Caption: General synthetic workflow for this compound derivatives.
Detailed Protocol: Kilogram-Scale Suzuki-Miyaura Synthesis
This protocol details the synthesis of this compound via the Suzuki-Miyaura coupling of 2-chloropyrimidine and 3-aminophenylboronic acid. This route is often preferred due to the favorable economics of the starting materials at scale.
Safety First: All operations must be conducted in a well-ventilated area or a walk-in fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves. A thorough risk assessment should be performed before commencing any work.[13] An inert atmosphere (nitrogen or argon) is critical for success, as the palladium catalyst in its active form is sensitive to oxygen.[14]
Materials and Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Temperature probe and controller.
-
Addition funnel.
-
Filter-dryer or large Büchner funnel with vacuum filtration setup.
-
2-Chloropyrimidine (1.00 kg, 8.73 mol)
-
3-Aminophenylboronic acid (1.25 kg, 9.17 mol, 1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (50.4 g, 0.0437 mol, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.62 kg, 26.2 mol, 3.0 equiv)
-
1,4-Dioxane (10 L)
-
Water, deionized and degassed (2.5 L)
-
Toluene (for work-up)
-
Saturated Sodium Bicarbonate solution
-
Brine
Step-by-Step Procedure:
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and properly assembled. Purge the entire system with nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.[14]
-
Reagent Charging: To the reactor, charge the 1,4-dioxane (10 L) and water (2.5 L). Begin stirring at 150 RPM. Sparge the solvent mixture with nitrogen for an additional 20 minutes to ensure it is thoroughly degassed.
-
Addition of Solids: Add the potassium carbonate (3.62 kg), 3-aminophenylboronic acid (1.25 kg), 2-chloropyrimidine (1.00 kg), and finally the Pd(PPh₃)₄ catalyst (50.4 g). The order of addition is crucial to prevent premature side reactions.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C using the reactor jacket. Maintain a steady reflux. The mixture will become a thick, stirrable slurry.
-
Monitoring the Reaction: Monitor the reaction progress by taking small, quenched aliquots for HPLC analysis every 2 hours. The reaction is considered complete when the consumption of 2-chloropyrimidine is >99%. Typical reaction time is 6-8 hours.
-
Cool-down and Quenching: Once complete, cool the reaction mixture to room temperature (20-25 °C).
-
Phase Separation: Transfer the reaction mixture to a larger separation vessel. Add toluene (10 L) and saturated sodium bicarbonate solution (5 L). Agitate the mixture and then allow the layers to separate. The product will be in the upper organic layer.
-
Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5 L) and brine (1 x 5 L).
-
Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure to a volume of approximately 3 L. The crude product should begin to crystallize. Cool the slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.
-
Isolation and Drying: Isolate the solid product by filtration. Wash the filter cake with cold toluene (2 x 1 L). Dry the product under vacuum at 50 °C until a constant weight is achieved.
Expected Outcome:
-
Yield: 1.25 - 1.38 kg (83-91%)
-
Purity (HPLC): >98.5%
-
Appearance: Off-white to light tan solid
Process Optimization and Troubleshooting
Scaling up a synthesis invariably reveals challenges not apparent at the bench. The following table summarizes common issues, their root causes, and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Inefficient degassing (oxygen deactivates catalyst).2. Poor quality of boronic acid (anhydride formation).3. Insufficient mixing in a large vessel. | 1. Ensure rigorous nitrogen sparging of solvents and maintain a positive N₂ atmosphere.[14]2. Use freshly purchased, high-quality boronic acid.3. Increase stirrer speed; ensure baffle design is adequate for the vessel. |
| High Levels of Homocoupling Impurity (Biphenyl) | 1. Reaction temperature too high.2. Incorrect stoichiometry (excess boronic acid). | 1. Maintain strict temperature control (85-90 °C).2. Use only a slight excess (1.05 equiv) of the boronic acid. |
| High Residual Palladium in Final Product (>10 ppm) | 1. Inefficient work-up.2. Trapping of palladium in the crystal lattice. | 1. Incorporate an aqueous wash with a sulfur-containing scavenger (e.g., 1% sodium metabisulfite solution).[8]2. Perform a re-crystallization from a suitable solvent system (e.g., Toluene/Heptane). |
| Dark Product Color | Oxidation of the aniline moiety. | 1. Maintain a strict inert atmosphere during the reaction and work-up.2. Consider adding an antioxidant like sodium bisulfite during the aqueous work-up.[15] |
Mechanism Visualization: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the Oxidative Addition of the 2-chloropyrimidine to the active Pd(0) catalyst, forming a Pd(II) complex. This is followed by Transmetalation , where the aminophenyl group from the boronic acid (activated by the base) displaces the chloride on the palladium center. The final step is Reductive Elimination , where the desired C-C bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst to re-enter the cycle.
Conclusion
The scale-up synthesis of this compound derivatives is a challenging yet achievable endeavor. By leveraging robust palladium-catalyzed methods like the Suzuki-Miyaura coupling, paying meticulous attention to process parameters such as inerting and temperature control, and implementing a rational work-up and purification strategy, high yields of high-purity material can be reliably produced. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and engineers tasked with transitioning these vital pharmaceutical building blocks from the laboratory to production.
References
- Continuous Flow Synthesis and Inline Purification of Aniline Derivatives.Benchchem Technical Support Center.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.RSC Advances.
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.Research Journal of Chemistry and Environment.
- Discover The Secret: Aniline Is Usually Purified By Steam Distill
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Purific
- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis.Thieme.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.RSC Publishing.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
- Aniline Production Methods: A Manufacturer's Perspective.Acme Hardesty.
- METHOD FOR THE PURIFIC
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.Sigma-Aldrich.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.PubMed.
- Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines.
- One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Recent Advances in Pyrimidine-Based Drugs.PubMed Central.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Recent medicinal approaches of novel pyrimidine analogs: A review.PubMed Central.
- Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives.
- Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.IJPPR.
- High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate.
- Working with Hazardous Chemicals.Organic Syntheses.
- Scale-up Synthesis of (3-Aminopyridin-2-yl)methanol.Benchchem Technical Support Center.
- Cycloamination strategies for renewable N-heterocycles.Green Chemistry (RSC Publishing).
- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.MDPI.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.PubMed Central.
- THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES
- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.MDPI.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi
- L-Proline-Promoted Three-Component Reaction of Anilines, Aldehydes and Barbituric Acids/ Malononitrile: Regioselective Synthesis of 5-Arylpyrimido[4,5-b]quinoline-diones and 2-Amino-4-arylquinoline-3-carbonitriles in Water.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 15. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Application Note: Leveraging 3-(Pyrimidin-2-yl)aniline in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] The premier example of this philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2][3] This reaction's robustness and bioorthogonality have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][]
This application note provides a comprehensive guide to the use of 3-(Pyrimidin-2-yl)aniline (CAS 69491-56-1)[5] as a versatile building block in CuAAC reactions. The core of this strategy involves the efficient conversion of the aniline functional group into a reactive aryl azide. The presence of the pyrimidine moiety is of particular interest in medicinal chemistry, as this heterocycle is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, known to participate in critical interactions with enzymes and other biological targets.[6][7][8][9][10]
This document details the synthetic protocols, mechanistic considerations, and practical applications for incorporating the unique pyrimidine-aniline scaffold into more complex molecules via click chemistry.
Part 1: Synthesis of 2-(3-Azidophenyl)pyrimidine from this compound
The conversion of an aromatic amine to an aryl azide is a fundamental and reliable transformation, typically proceeding through a two-step, one-pot diazotization-azidation sequence.[11] This process first involves the formation of a diazonium salt from the aniline under acidic conditions, which is then displaced by an azide ion.[11][12]
Mechanistic Rationale
The reaction proceeds via the in situ formation of a diazonium salt by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric acid. It is critical to maintain a low temperature (0–5 °C) as diazonium salts are thermally unstable and can be explosive if isolated.[11] The resulting diazonium salt is a potent electrophile. Subsequent addition of sodium azide (NaN₃) leads to the displacement of the diazonium group (as N₂ gas), forming the desired aryl azide.[11]
Detailed Experimental Protocol
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
Aniline Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.5 eq) and deionized water.
-
Cooling: Cool the solution to 0–5 °C using an ice bath with vigorous stirring. Maintain this temperature throughout the diazotization step.[11]
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Using an addition funnel, add this solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.[11] Stir for an additional 30 minutes at 0–5 °C after the addition is complete.
-
Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water. Add this solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas may be observed.
-
Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature over another hour.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-azidophenyl)pyrimidine.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Aryl azides are potentially explosive and should be handled with care, avoiding heat and shock. All procedures should be conducted in a well-ventilated fume hood.
Visualization of the Synthetic Workflow
Caption: Workflow for aryl azide synthesis from this compound.
Part 2: Protocol for CuAAC with 2-(3-Azidophenyl)pyrimidine
The CuAAC reaction is renowned for its high efficiency and specificity, exclusively forming the 1,4-disubstituted triazole regioisomer.[1][3] The active catalyst is the Cu(I) ion, which can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[1]
Mechanistic Overview
The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate.[][13] This complex then reacts with the aryl azide in a stepwise manner, proceeding through a six-membered copper-containing ring intermediate.[][14] Subsequent rearrangement and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[]
General Protocol for a Model CuAAC Reaction
This protocol describes a model reaction between 2-(3-azidophenyl)pyrimidine and a generic terminal alkyne, propargyl alcohol.
Materials & Reagents:
-
2-(3-Azidophenyl)pyrimidine
-
Propargyl alcohol (or other terminal alkyne)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reagent Preparation: In a suitable reaction vial, dissolve 2-(3-azidophenyl)pyrimidine (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.01-0.05 eq) and sodium ascorbate (0.05-0.2 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture first, followed immediately by the CuSO₄ solution. The solution may turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC until the starting azide is consumed.
-
Workup & Isolation: Upon completion, the product can often be isolated by simple filtration if it precipitates. Alternatively, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the resulting triazole product by recrystallization or column chromatography. Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | ~1.1 eq of alkyne | Ensures complete consumption of the valuable azide starting material. |
| Catalyst Load | 1-5 mol% CuSO₄ | Sufficient for catalysis; higher loads may complicate purification. |
| Reducing Agent | 5-20 mol% Na-Ascorbate | Ensures Cu(II) is reduced and maintained in the active Cu(I) state.[1] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Should fully solubilize reactants. Aqueous mixtures are common and benign.[1] |
| Temperature | Room Temperature | The reaction is highly exothermic and typically requires no heating.[1] |
Visualization of the CuAAC Reaction
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 3: Applications in Drug Development and Chemical Biology
The this compound scaffold, once converted into a triazole, offers a powerful platform for generating novel molecular architectures for drug discovery.
-
Fragment-Based Drug Discovery (FBDD): The resulting pyrimidine-triazole core is an excellent fragment for screening against biological targets. The pyrimidine can act as a hydrogen bond acceptor or participate in pi-stacking interactions, while the triazole provides a stable, rigid linker to explore surrounding chemical space.
-
PROTACs and Bioconjugates: The click reaction provides a highly efficient and chemoselective method for linking the pyrimidine-containing fragment to other functional molecules, such as protein binders, fluorescent dyes, or affinity tags. This is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where two different protein-binding moieties are joined by a linker.
-
Medicinal Chemistry Scaffolds: The 1,2,3-triazole ring is not merely a linker but is often considered a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, contributing to the overall binding affinity of a molecule. The combination of the pyrimidine and triazole rings creates a heterocyclic system with diverse potential for interacting with biological macromolecules.[6][7]
References
- ScienceOpen. (n.d.). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- SciELO. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines.
- PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- Springer. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
- National Institutes of Health. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- SciSpace. (2016). From anilines to aziridines: A two-step synthesis under continuous-flow conditions.
- National Institutes of Health. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- National Institutes of Health. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- Elsevier. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate.
- ACS Publications. (2007). Cu-Catalyzed Azide−Alkyne Cycloaddition.
- ChemSynthesis. (n.d.). 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)aniline.
- National Institutes of Health. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
- MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- MDPI. (n.d.). Advances in Click Chemistry.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. 点击化学试剂概述 [sigmaaldrich.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchtrend.net [researchtrend.net]
- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.br [scielo.br]
- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyrimidin-2-yl)aniline
Welcome to the technical support center for the synthesis of 3-(Pyrimidin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on the most prevalent and versatile method for this transformation: the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Challenge and Opportunity
This compound is a valuable building block in medicinal chemistry, forming the core of numerous targeted therapeutics.[1][2] However, its synthesis can be challenging. The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can lead to a host of issues, including low conversion rates, catalyst deactivation, and the formation of persistent side products.[3][4] This guide provides field-proven insights and detailed protocols to help you overcome these challenges.
Core Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol outlines a standard procedure for the coupling of 2-chloropyrimidine with 3-aminophenylboronic acid. It serves as a reliable starting point for optimization and troubleshooting.
Reaction Scheme: (2-Chloropyrimidine) + (3-Aminophenylboronic acid) --[Pd Catalyst, Base, Solvent]--> this compound
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
3-Aminophenylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk flask), add the 2-chloropyrimidine, 3-aminophenylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove all oxygen.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. Solvents must be rigorously degassed beforehand by sparging with an inert gas or using the freeze-pump-thaw method.[3]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5] Microwave irradiation can also be an effective method to reduce reaction times and improve yields.[6]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][5]
-
Purification: Purify the crude product by a suitable method, most commonly column chromatography on silica gel.[3]
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction shows low or no conversion of the starting materials. What's going wrong?
This is the most frequent issue and can stem from several sources related to the catalyst, reagents, or reaction conditions.
-
Potential Cause A: Catalyst Inhibition or Deactivation.
-
The "Why": The basic nitrogen atoms of the pyrimidine ring can coordinate with the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3] This is a well-known issue with nitrogen-containing heterocycles. Additionally, the active Pd(0) species is sensitive to oxidation and can be rendered inactive if the reaction is not maintained under strictly anaerobic conditions.[5]
-
Solutions:
-
Ensure Inert Conditions: Rigorously degas all solvents and maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.
-
Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can protect the palladium center and promote the catalytic cycle.
-
-
-
Potential Cause B: Suboptimal Base Selection.
-
The "Why": The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. The base's strength, solubility, and potential to hydrolyze reagents can dramatically affect the outcome.[3]
-
Solutions:
-
Screen Bases: If a common base like Na₂CO₃ or K₂CO₃ is failing, consider screening other options. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective in challenging couplings.
-
Solubility: Ensure the chosen base has some solubility in the reaction medium. In aqueous solvent mixtures, inorganic bases are generally effective.
-
-
-
Potential Cause C: Poor Reagent Quality.
-
The "Why": Boronic acids, particularly aminophenylboronic acids, can be unstable and prone to decomposition or oxidation over time. Impurities in the starting materials can interfere with the catalyst.[5]
-
Solutions:
-
Verify Purity: Use freshly purchased or properly stored 3-aminophenylboronic acid. If in doubt, check its purity by NMR.
-
Purify Solvents: Use anhydrous, high-purity solvents to avoid introducing water or other reactive impurities. Aniline itself is hygroscopic and can be purified by distillation if necessary.[7]
-
-
Q2: I'm getting my product, but the yield is low due to significant side-product formation. How can I minimize this?
Side reactions compete for your starting materials and reduce the overall yield. Identifying the major byproduct is key to solving the problem.
-
Potential Cause A: Homocoupling of the Boronic Acid.
-
The "Why": Two molecules of the boronic acid can couple together, especially in the presence of oxygen or if the transmetalation step is slow.[5] This forms 3,3'-diaminobiphenyl, a common and often difficult-to-remove impurity.
-
Solutions:
-
Strict Deoxygenation: As mentioned before, ensure the reaction is completely free of oxygen.[5]
-
Control Stoichiometry: While a slight excess of boronic acid (1.1-1.5 equivalents) is typical, a large excess can drive homocoupling.[5]
-
Slow Addition: In some cases, adding the boronic acid solution slowly to the reaction mixture can maintain a low instantaneous concentration, thus disfavoring homocoupling.[5]
-
-
-
Potential Cause B: Protodeboronation.
-
The "Why": The boronic acid group can be cleaved and replaced by a hydrogen atom, especially in the presence of water and a strong base at elevated temperatures.[3][5] This regenerates aniline from your 3-aminophenylboronic acid, consuming it without forming the product.
-
Solutions:
-
Optimize Base and Temperature: Screen different bases and attempt to run the reaction at the lowest effective temperature.[3]
-
Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin), which is generally more resistant to protodeboronation.
-
-
-
Potential Cause C: Dehalogenation of 2-Chloropyrimidine.
-
The "Why": The chlorine atom on the pyrimidine ring can be replaced by a hydrogen atom, leading to the formation of pyrimidine as a byproduct. This can be caused by certain reaction conditions or impurities.
-
Solutions:
-
Catalyst Choice: Some palladium catalysts are more prone to promoting dehalogenation. Experiment with different catalyst/ligand systems.
-
Temperature Control: Avoid excessively high temperatures, which can sometimes favor this side reaction.[6]
-
-
Data & Visualization
Table 1: Comparison of Reaction Conditions for Aryl-Pyrimidine Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [6] |
| 2-chloropyrimidine | 5-indoylboronic acid | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | Benzene/EtOH/H₂O | 70 | - | - | [4] |
| 5-bromo-pyrrolo[2,3-d]pyrimidine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | - | - | [5] |
| 2-bromoaniline | 2-thienylboronic acid | Pd(dtbpf)Cl₂ (2) | TEA | Kolliphor EL/H₂O | RT | 0.25 | 86 | [8] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Use this flowchart to diagnose issues with your synthesis systematically.
Caption: A logical flowchart to guide troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is a good starting point for coupling with a pyrimidine? A: For challenging substrates like pyrimidines, starting with a robust catalyst system is advisable. While Pd(PPh₃)₄ can work, systems using bulky, electron-rich phosphine ligands often give more consistent and higher yields.[5] A combination like Pd(OAc)₂ with a ligand such as SPhos or XPhos is an excellent starting point.
Q: What is the best solvent for this reaction? A: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water or DME/water, is very common and effective as it helps to dissolve both the organic substrates and the inorganic base. Toluene with an aqueous base phase is also a widely used alternative.[4][6] The choice can be substrate-dependent, so screening may be necessary.
Q: Can I use a different halogen on the pyrimidine ring, like bromine or iodine? A: Yes. The reactivity order for the oxidative addition step is generally I > Br > Cl. While iodo- and bromo-pyrimidines are more reactive, they can sometimes be too reactive, leading to poor selectivity if other halogens are present.[4] Chloropyrimidines often provide a good balance of reactivity and stability, making them cost-effective and reliable substrates for these couplings.[4]
Q: What are the key safety precautions I should take? A: Palladium catalysts can be toxic and pyrophoric. Handle them in a fume hood and under an inert atmosphere. Many organic solvents like dioxane and toluene are flammable and have specific health hazards. This compound, like many aniline derivatives, should be handled with care as it may be toxic and absorbed through the skin.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Technical Support Center: Suzuki Coupling with Pyrimidine Substrates. Benchchem.
- Troubleshooting low yields in Suzuki coupling for 5-aryl-pyrrolo[2,3-d]pyrimidines. Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. National Institutes of Health (NIH).
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ResearchGate.
- Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Elsevier.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central.
- THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES. КиберЛенинка.
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Process for the preparation of aniline compounds. Google Patents.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Purification of Aniline. LookChem.
- Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health (NIH).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Challenges of 3-(Pyrimidin-2-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-(Pyrimidin-2-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. This compound (CAS No: 69491-56-1) is a key intermediate in the synthesis of numerous pharmacologically active molecules. However, its unique structure, featuring both a basic aniline moiety and a pyrimidine ring, presents specific purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the compound's properties is the first step to designing an effective purification strategy.
-
Basicity: The molecule has two primary basic centers: the aniline nitrogen and the pyrimidine nitrogens. The aniline amine is weakly basic, while the pyrimidine ring is also basic. This dual basicity means the compound's solubility is highly pH-dependent, a property that can be exploited in acid-base extractions.[1][2]
-
Polarity: The presence of three nitrogen atoms and the aromatic systems imparts significant polarity. Its calculated LogP is approximately 2.33, suggesting moderate lipophilicity.[3] This polarity profile dictates its behavior in chromatographic systems.
-
Solubility: Based on its structure, it is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and moderately soluble in solvents like ethyl acetate and dichloromethane.[4] Its solubility in non-polar solvents like hexanes is likely low.
-
Stability: Aromatic amines, including anilines, are susceptible to oxidation, which can lead to the formation of colored impurities.[5] This degradation is often accelerated by exposure to air, light, and residual metal catalysts. Therefore, proper handling and storage are critical.
Q2: I've synthesized this compound via a Suzuki-Miyaura coupling. What are the most common impurities I should anticipate?
A2: Suzuki-Miyaura reactions are powerful but can generate a predictable set of byproducts that complicate purification.[6]
-
Unreacted Starting Materials: Residual 2-halopyrimidine or 3-aminophenylboronic acid (or its ester).
-
Homocoupling Products: Formation of 4,4'-bipyrimidine (from the boronic acid) or 3,3'-diaminobiphenyl (from the haloaniline, though less common) is a frequent side reaction, often exacerbated by the presence of oxygen.[6][7]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of aniline from the 3-aminophenylboronic acid starting material.
-
Catalyst Residues: Residual palladium from the catalyst can remain in the final product, often as colloidal nanoparticles that impart a dark color.
-
Solvent and Base Adducts: Impurities derived from the reaction solvent or base can sometimes be observed.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To prevent oxidative degradation and ensure long-term stability, proper storage is essential. Commercial suppliers recommend storing the compound at 4°C, protected from light.[3] For long-term storage, storing under an inert atmosphere (argon or nitrogen) is also advisable to minimize contact with oxygen.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both explanations and actionable solutions.
Problem Area: Column Chromatography
Q: My product is streaking badly on the silica gel column, and the yield is very low. What is causing this and how can I prevent it?
A: This is a classic problem when purifying basic compounds like amines on standard silica gel.
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and often irreversibly bind to the basic nitrogen atoms in your molecule, leading to significant peak tailing, poor separation, and product loss on the column.[8]
-
Solution: You need to neutralize the acidic sites on the silica. This is most commonly achieved by adding a small amount of a volatile base to your mobile phase (eluent).
-
Add Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The TEA will preferentially bind to the active sites on the silica, allowing your product to elute symmetrically.[8]
-
Use a Pre-treated Stationary Phase: Alternatively, you can use commercially available basic alumina or triethylamine-treated silica gel as your stationary phase.
-
Ammoniated Solvents: For very polar amines, using a mobile phase containing methanol with a small percentage of ammonium hydroxide (e.g., a 99:1 mixture of DCM:[MeOH/NH4OH]) can be highly effective.[9]
-
Problem Area: Persistent Impurities
Q: I have a persistent impurity that co-elutes with my product during column chromatography. What are my alternative purification strategies?
A: Co-elution occurs when the impurity has a polarity very similar to your product. When this happens, changing the purification technique is often more effective than endlessly optimizing the chromatography.
-
Strategy 1: Acid-Base Extraction: This is a highly effective method for separating basic compounds from neutral or acidic impurities.[1][2] The principle is to convert the basic amine into its water-soluble salt form by treating it with acid, allowing it to be extracted into an aqueous layer while non-basic impurities remain in the organic layer. See Protocol 2 for a detailed methodology.
-
Strategy 2: Recrystallization: If your product is a solid and has at least ~90% purity, recrystallization can be an excellent final polishing step.[10] The key is finding a suitable solvent or solvent system where the product's solubility is high in the hot solvent but low at room temperature or below, while the impurity remains in the solution (or vice-versa). See Protocol 3 for guidance on solvent screening.
-
Strategy 3: Derivative Formation: In challenging cases, you can temporarily protect the aniline group (e.g., as an acetyl or Boc derivative), which significantly changes its polarity. After purifying the derivative by chromatography, you can then deprotect it to recover the pure amine. This is a longer but often very effective route.
Problem Area: Product Quality and Degradation
Q: My final product is a dark brown or black solid, not the reported yellow crystalline solid. How do I remove the color and prevent its formation?
A: The dark color is almost certainly due to trace amounts of palladium catalyst residue or oxidation of the aniline group.
-
Causality: Palladium(0) catalysts can agglomerate into nanoparticles, which are intensely colored and difficult to remove by standard filtration or chromatography.[6] Additionally, aniline compounds can oxidize in the presence of air and trace metals, forming highly colored polymeric impurities.[5]
-
Solutions:
-
Charcoal Treatment: Dissolve your crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal (approx. 5-10% by weight), and stir or gently heat for 15-30 minutes. The charcoal will adsorb the palladium and many colored organic impurities. Filter the mixture through a pad of Celite® to remove the charcoal, and then concentrate the filtrate.
-
Use a Scavenger Resin: Thiol-functionalized silica or polymer resins are commercially available and are highly effective at scavenging residual palladium. Stir the crude product in a solution with the scavenger resin, then filter and concentrate.
-
Strict Inert Atmosphere: To prevent oxidation during synthesis, ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen) throughout.[6]
-
Visualized Workflows & Protocols
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the most appropriate purification method based on the nature of the crude product.
Caption: A logical workflow to diagnose impurity types and select the optimal purification protocol.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to minimize product loss on silica gel.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol. The ideal system will give your product an Rf value of ~0.3.
-
Prepare Mobile Phase: Prepare your chosen mobile phase and add 0.5% (v/v) triethylamine (TEA). For example, to 1 liter of 70:30 Hexane:Ethyl Acetate, add 5 mL of TEA. Mix thoroughly.
-
Prepare Column: Pack a silica gel column with your prepared mobile phase. Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude material in a minimal amount of a solvent it is very soluble in (like DCM or Methanol), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of your packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure to yield the purified product.
Protocol 2: Acid-Base Extraction Workflow
This method is ideal for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated this compound hydrochloride salt will be in the top aqueous layer, while neutral impurities remain in the bottom organic layer. Drain and save the organic layer.
-
Wash: Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 3 M sodium hydroxide (NaOH) solution with swirling until the pH is >10 (check with pH paper). The free amine product will precipitate or form an oily layer.
-
Re-extraction: Extract the product from the basified aqueous solution with three portions of fresh organic solvent (ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Caption: Step-by-step workflow for the purification of this compound using acid-base extraction.
Protocol 3: Mixed-Solvent Recrystallization
This protocol is used as a final polishing step to obtain highly crystalline material.
-
Solvent Screening: The goal is to find a solvent pair: a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which the compound is insoluble.[11] For this compound, a good pair to test would be Ethanol (solvent) and Water or Hexane (anti-solvent).
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum amount of hot "solvent" (e.g., near-boiling ethanol) dropwise while stirring until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are any insoluble impurities (like dust or catalyst particles), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a few more drops of the hot "solvent" to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
- ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
- LookChem. (n.d.). Purification of Aniline.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023). Recrystallization.
- Magritek. (n.d.). Column Chromatography.
- Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction.
- PubChem - NIH. (n.d.). 3-(2-Pyridyl)aniline.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(Pyrimidin-2-yl)aniline Derivatives
Introduction
The 3-(pyrimidin-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination. While powerful, these methods are susceptible to a range of side reactions, particularly when dealing with electron-deficient N-heterocycles like pyrimidine.
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important derivatives. The content is structured to help researchers diagnose problems, understand the underlying chemical mechanisms, and implement effective solutions to optimize their reactions for yield, purity, and reproducibility.
Troubleshooting Guide: Diagnosing & Solving Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a step-by-step protocol for resolution.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct, which I believe is from the homocoupling of my boronic acid. Why is this happening and how can I prevent it?
A1: Cause & Resolution
This is a classic and very common side reaction in Suzuki-Miyaura couplings.[1][2] The formation of a symmetrical biaryl from your boronic acid (or ester) reagent is known as homocoupling . It primarily stems from two mechanistic pathways that you must control:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that consumes two equivalents of your boronic acid to produce the unwanted homocoupled product.[2][3]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced to Pd(0) to enter the main catalytic cycle. This reduction can occur via a stoichiometric reaction with the boronic acid, which unfortunately generates the homocoupled byproduct.[3][4]
Troubleshooting Workflow for Homocoupling
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-(Pyrimidin-2-yl)aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(Pyrimidin-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. We provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, focusing on the most prevalent and effective methodologies.
Q1: What is the primary synthetic route for preparing this compound?
The most robust and widely employed method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyrimidine electrophile and an aniline-derived organoboron reagent.
There are two primary disconnection approaches for this synthesis:
-
Route A (Most Common): Coupling of a 2-halopyrimidine (typically 2-chloropyrimidine) with 3-aminophenylboronic acid or its corresponding ester.
-
Route B: Coupling of a 3-haloaniline derivative with a pyrimidine-2-boronic acid/ester.
Route A is generally preferred due to the commercial availability and stability of the starting materials. The general reaction is depicted below.
Caption: General Suzuki-Miyaura coupling scheme for this compound.
Q2: How do I select the appropriate Palladium catalyst and ligand?
Catalyst selection is critical due to the nature of the pyrimidine ring. Pyrimidines are nitrogen-containing heterocycles that can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]
The Challenge: The lone pairs on the pyrimidine nitrogen atoms can act as ligands, poisoning the palladium catalyst and stalling the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may be effective but often require higher loadings or longer reaction times.[1][4]
The Solution: Bulky, Electron-Rich Ligands To overcome catalyst inhibition and facilitate the key steps of oxidative addition and reductive elimination, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) is strongly recommended.[3][5]
-
Expertise: These ligands create a sterically hindered and electron-rich environment around the palladium atom. This promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species, accelerates the rate-limiting oxidative addition step with the 2-halopyrimidine, and facilitates the final reductive elimination to release the product.[5]
-
Recommendation: For challenging couplings involving electron-deficient pyrimidines, consider starting with pre-formed catalysts like XPhos Pd G3/G4 or using a combination of a palladium source (e.g., Pd₂(dba)₃) with a specific ligand (e.g., SPhos, XPhos, RuPhos).[5][6]
Q3: What is the role of the base, and which one is most effective?
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
Causality: The base activates the organoboron species by forming a more nucleophilic boronate complex (-B(OR)₃⁻), which facilitates the transfer of the aryl group to the palladium(II) complex.[7]
Base Selection: The choice of base can significantly impact yield, and screening is often necessary.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings, including those with nitrogen heterocycles.[8][9] Its strength is sufficient to promote transmetalation without causing significant degradation of sensitive substrates.
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective in many cases.[1][7] Cesium carbonate (Cs₂CO₃) is stronger and more soluble, which can be advantageous.
-
Fluoride-based Bases (KF, CsF): Can be effective, particularly when trying to suppress side reactions like protodeboronation.[10][11]
Trustworthiness: Always use a finely ground, anhydrous base to ensure maximum surface area and reactivity. The presence of water can sometimes be beneficial for the reaction, but the base itself should be dry.[3]
Q4: What is the optimal solvent system for this reaction?
The solvent must solubilize the reactants, base, and catalytic species. Aprotic polar solvents are typically the most effective.
Common Solvent Systems:
-
1,4-Dioxane/Water: A classic and highly effective mixture. The water co-solvent often increases the rate of transmetalation and helps solubilize the inorganic base.[12][13] A ratio of 2:1 to 10:1 dioxane to water is a good starting point.[12][14]
-
Toluene/Water or Toluene/Ethanol/Water: Another robust system, particularly for reactions at higher temperatures.[4]
-
DMF or THF/Water: Also viable options, though care must be taken with THF as it can form peroxides that poison the catalyst.[5][6][15]
Critical Insight: Regardless of the solvent chosen, it is imperative to thoroughly degas the solvent before use. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive palladium black, halting the reaction.[3][7][15] Degassing can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or through several freeze-pump-thaw cycles.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Materials
This is the most common issue and can stem from several sources. A systematic approach is required for diagnosis.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Potential Causes & Solutions:
-
Poor Reagent Quality:
-
Cause: Boronic acids are susceptible to degradation over time, especially through protodeboronation where the C-B bond is cleaved.[15]
-
Solution: Use fresh, high-purity 3-aminophenylboronic acid. For enhanced stability, consider using its corresponding pinacol ester (3-aminophenylboronic acid pinacol ester), which is more robust against degradation.[7][15][16]
-
-
Inactive Catalyst / Catalyst Poisoning:
-
Cause: The Pd(0) catalyst may have been deactivated by oxygen.[15] Alternatively, the nitrogen atoms of the pyrimidine or aniline may be inhibiting the catalyst.[3][17][18]
-
Solution: Ensure all solvents are rigorously degassed.[7] Switch to a more robust catalytic system using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand, which are less susceptible to poisoning.[3][5]
-
-
Inadequate Reaction Conditions:
-
Cause: The chosen base may not be strong enough, or the temperature may be too low to overcome the activation energy barrier.
-
Solution: Switch to a stronger base like K₃PO₄. Increase the reaction temperature; conventional heating to 80-110 °C is common. For a significant rate enhancement, consider using microwave irradiation, which can dramatically shorten reaction times from hours to minutes and often improves yields.[1][2]
-
Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct
This side reaction consumes your boronic acid, reducing the yield of the desired product.
-
Cause: Homocoupling is primarily promoted by the presence of oxygen or by palladium(II) species in the reaction mixture.[5][16] If the transmetalation step is slow, the boronic acid has more opportunity to homocouple.
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[5][11]
-
Control of Palladium Species: If using a Pd(II) precatalyst, ensure conditions promote rapid reduction to Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes help.
-
Optimize Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.[5]
-
Problem 3: Protodeboronation is Consuming my Boronic Acid
You observe the formation of aniline from your 3-aminophenylboronic acid starting material.
-
Cause: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is often exacerbated by excessive water, high temperatures, or an inappropriate choice of base.[15][16]
-
Solutions:
-
Use Boronate Esters: Switch from the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[11][15] These are significantly more resistant to protodeboronation.
-
Base Selection: Screen different bases. Sometimes, a milder base or a fluoride source like KF can suppress this side reaction.[11]
-
Control Water Content: While a small amount of water can be beneficial, ensure you are using anhydrous solvents to begin with and control the amount of aqueous base added.
-
Problem 4: Difficulty in Product Purification
The crude product contains persistent impurities that are difficult to remove by column chromatography.
-
Common Impurities:
-
Palladium Residues: Can cause the product to have a dark or gray color.
-
Homocoupled Byproducts: (e.g., 3,3'-diaminobiphenyl from the boronic acid).
-
Triphenylphosphine Oxide: If PPh₃-based catalysts are used.
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction, perform a thorough aqueous workup. Washing the organic layer with an aqueous solution of a chelating agent like EDTA or N-acetylcysteine can help remove residual palladium.
-
Filtration: Passing the crude solution through a plug of silica gel, celite, or activated charcoal can remove baseline impurities and some colored palladium species before final chromatography.
-
Chromatography: Use a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradients) for column chromatography. If the product co-elutes with an impurity, try switching to a different solvent system to alter the relative polarities.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Range for Optimization | Rationale & Reference |
| Halide | 2-Chloropyrimidine (1.0 eq) | I > Br > OTf >> Cl | Chlorides are cost-effective but less reactive, requiring robust catalysts.[15][19] |
| Boron Reagent | 3-Aminophenylboronic acid pinacol ester (1.3 eq) | 1.2 - 1.5 eq | Pinacol esters offer greater stability against protodeboronation.[15][16] |
| Pd Source | Pd₂(dba)₃ (1 mol%) | 0.5 - 5 mol% | Common Pd(0) source for ligand-based systems.[5] |
| Ligand | SPhos (2.5 mol%) | 1 - 10 mol% | Bulky, electron-rich ligand ideal for heteroaryl couplings.[3][5] |
| Base | K₃PO₄ (2.5 eq) | 2.0 - 3.0 eq | Strong, effective base for challenging couplings.[9] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Dioxane, Toluene, DMF | Proven solvent system for Suzuki reactions.[12] |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are often needed for less reactive chlorides. |
| Time | 12 hours | 4 - 24 hours | Monitor by TLC/LC-MS for completion. |
Protocol 1: Standard Suzuki-Miyaura Coupling (Conventional Heat)
This protocol provides a reliable starting point for the synthesis.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 equiv), 3-aminophenylboronic acid pinacol ester (1.3 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.025 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (5:1 ratio, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method can significantly accelerate the reaction.[1][2]
-
Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 equiv), 3-aminophenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).[5]
-
Solvent Addition: Add degassed 1,4-dioxane and water (2:1 ratio).[12]
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat to 120-150 °C for 15-30 minutes.
-
Workup & Purification: Cool the vessel to room temperature and follow the workup and purification steps described in Protocol 1.
References
- Krbavčič, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- BenchChem (2025).
- BenchChem (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem.
- Krbavčič, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Abarbri, M., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry.
- Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry.
- Various Authors (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
- Kelly, T. R., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- BenchChem (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
- MacNeil, S. L., et al. (2010). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access.
- Krbavčič, A., et al. (2021). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.
- Mitchell, D., & Nystrom, J. E. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters.
- Düfert, M. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- BenchChem (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
- Maryanoff, B. E., & Zhang, B. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie.
- Reddit User Discussion (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
- Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society.
- Clavé, G., & Campagne, J.-M. (2013). Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. Chemical Society Reviews.
- BenchChem (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. BenchChem.
- Düfert, M. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Reddit User Discussion (2024). Struggling with Suzuki Reaction. Reddit r/Chempros.
- BenchChem (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- Fallacara, A. L., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(Pyrimidin-2-yl)aniline
Welcome to the technical support center for 3-(Pyrimidin-2-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility challenges with this versatile chemical intermediate. By leveraging fundamental chemical principles and established laboratory techniques, this resource provides practical troubleshooting advice and in-depth protocols to help you achieve successful dissolution for your experimental needs.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound (CAS No: 69491-56-1) is a yellow crystalline solid with a molecular weight of 171.20 g/mol and a melting point in the range of 99-102 °C.[1][2] Its structure, featuring a polar pyrimidine ring and a basic aniline moiety, results in a complex solubility profile. The molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atoms in the pyrimidine ring), as well as aromatic regions. This duality means that its solubility is highly dependent on the solvent's properties, such as polarity, proticity, and hydrogen bonding capacity.
The "like dissolves like" principle is a cornerstone of understanding its behavior.[3][4] The aromatic nature of the rings suggests some affinity for aromatic solvents, while the polar and hydrogen-bonding functionalities indicate a preference for polar solvents. The challenge often lies in finding a single solvent or a solvent system that can effectively solvate all parts of the molecule, preventing it from precipitating out of solution.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. Which organic solvents should I try first?
A1: Based on the structure of this compound, a systematic solvent screening approach is recommended. Start with a range of solvents covering different polarity classes. For pyrimidine derivatives, polar aprotic solvents are often a good starting point.[5]
Initial Solvent Screening Recommendations:
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions and, in the case of DMF and DMSO, have high solvating power for a wide range of compounds. Pyrimidine derivatives often show good solubility in DMF and THF.[5][6] |
| Polar Protic | Methanol, Ethanol | Moderate | The nitrogen atoms in the molecule can act as hydrogen bond acceptors, and the aniline's N-H group can act as a hydrogen bond donor with protic solvents.[3] However, the overall non-polar character of the rings may limit high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and may be effective if the non-polar characteristics of the molecule dominate. |
| Non-Polar | Toluene, Hexane | Low | The significant polarity from the nitrogen heteroatoms is likely to limit solubility in non-polar hydrocarbon solvents.[3] |
Q2: My compound is crashing out of solution during my reaction. What can I do?
A2: Product precipitation during a reaction is a common issue when the solubility of the product or intermediate is lower than that of the starting materials in the chosen solvent. Here are several strategies to address this:
-
Increase the Temperature: The solubility of most organic solids, including pyrimidine derivatives, increases with temperature.[5][7][8] Cautiously warming your reaction mixture may keep your compound in solution. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Use a Co-solvent: Adding a small amount of a stronger, miscible solvent (a co-solvent) can significantly enhance solubility. For example, if your reaction is in THF, adding 5-10% DMF or DMSO might be sufficient to maintain solubility.
-
Change the Solvent System Entirely: If the above methods fail, you may need to switch to a solvent in which all components of your reaction are sufficiently soluble.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, this is a highly effective technique for ionizable compounds like this compound. The aniline moiety is basic and can be protonated to form a salt. This salt will have significantly higher solubility in polar protic solvents, including water.[9]
To increase solubility in an aqueous or protic organic solvent system, you can add a small amount of a non-nucleophilic acid (e.g., a dilute solution of hydrochloric acid or acetic acid) to lower the pH. This will form the corresponding ammonium salt. This is a common strategy used in purification via liquid-liquid extraction.[9]
Troubleshooting Guide: Common Solubility Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | The solvent is not a good match for the polarity of the compound. | Perform a systematic solvent screen as outlined in the FAQs and the protocol below. |
| A suspension forms instead of a clear solution. | The compound has very low solubility at the current temperature and concentration. | 1. Gently heat the mixture while stirring.[7] 2. Try a different solvent with higher solvating power (e.g., switch from ACN to DMF). 3. Use sonication to aid dissolution. |
| Compound dissolves initially but precipitates over time. | The solution is supersaturated, or the temperature has decreased. | 1. Re-warm the solution. 2. Add a small amount of a co-solvent to increase the solubility limit. 3. Prepare a more dilute solution. |
| Compound is "oiling out" instead of dissolving. | This can happen when a solid melts in the solvent before it dissolves, especially with heating. | 1. Use a larger volume of solvent. 2. Choose a solvent with a higher boiling point. 3. Vigorously stir the mixture to encourage dissolution over melting. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for this compound
Objective: To identify a suitable solvent or solvent system for a target concentration.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, ACN, THF, Methanol, Ethanol, DCM, Toluene)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and stir bars (optional)
-
Vortex mixer
-
Heat gun or hot plate (use with caution)
Procedure:
-
Weigh a small, consistent amount of this compound (e.g., 5 mg) into each labeled vial.
-
To the first vial, add a small volume of the first solvent (e.g., 0.1 mL).
-
Cap the vial and vortex or stir for 1-2 minutes at room temperature.
-
Observe for dissolution. If the solid has dissolved, the solubility is at least 50 mg/mL.
-
If the solid has not dissolved, add another aliquot of the solvent (e.g., 0.1 mL) and repeat step 3. Continue this process until the solid dissolves or you reach a practical volume limit (e.g., 1 mL).
-
If the compound is still not fully dissolved at room temperature, gently warm the vial while stirring.[8] Be cautious and ensure the vial is not sealed tightly if heating.
-
Record your observations for each solvent, noting the approximate solubility (in mg/mL) and the effect of heating.
-
Repeat for all selected solvents.
Protocol 2: Enhancing Solubility with a Co-Solvent System
Objective: To dissolve this compound in a primary solvent where it has limited solubility.
Procedure:
-
Prepare a suspension of this compound in your primary solvent of choice (e.g., THF) at your desired concentration.
-
While stirring, add a high-solvency co-solvent (e.g., DMF or DMSO) dropwise.
-
Observe for dissolution after each addition.
-
Continue adding the co-solvent until a clear solution is obtained.
-
Note the final ratio of the primary solvent to the co-solvent. It is best to use the minimum amount of co-solvent necessary.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Safety and Handling Precautions
When handling this compound, it is crucial to adhere to good laboratory practices.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the most recent Safety Data Sheet (SDS) for this compound before use.[10]
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. (URL: [Link])
- Solubility of Things. (n.d.). Pyrimidine. (URL: [Link])
- Baluja, S., & Solanki, H. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 58(7-8), 603-608. (URL: [Link])
- Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459517, 3-(2-Pyridyl)aniline. (URL: [Link])
- Al-Mamoori, A., Al-Janabi, A., & Al-Zuhairi, A. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies, 15(23), 8969. (URL: [Link])
- ENAO Chemical Co., Ltd. (n.d.). 3-(Pyridin-2-yl)aniline dihydrochloride. (URL: [Link])
- Quora. (2018). Are amines soluble in organic solvents?. (URL: [Link])
- Quora. (2018). How does branching increase the solubility in amines?. (URL: [Link])
- Chemistry LibreTexts. (2024). Properties of amines. (URL: [Link])
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. (URL: [Link])
- Paiva, A., Craveiro, R., Aroso, I., Martins, M., Reis, R. L., & Duarte, A. R. (2014). Natural deep eutectic solvents–solvents for the 21st century. ACS sustainable chemistry & engineering, 2(5), 1063-1071. (URL: [Link])
Sources
- 1. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.ca [fishersci.ca]
Stability issues of 3-(Pyrimidin-2-yl)aniline under reaction conditions
Welcome to the technical support guide for 3-(Pyrimidin-2-yl)aniline (CAS: 69491-56-1). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile bifunctional molecule. As a compound featuring both a nucleophilic aniline moiety and an electron-deficient pyrimidine ring, its reactivity and stability can be nuanced. This guide provides in-depth, field-proven insights to help you anticipate challenges, troubleshoot common issues, and ensure the success of your experiments.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses problems you might encounter during chemical synthesis using this compound.
Q1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) yield is low and I'm seeing multiple side products. What's happening?
Answer: This is a common issue stemming from the dual functionality of this compound. The aniline's primary amine (-NH₂) group can interfere with the catalytic cycle in several ways.
Causality Analysis:
-
Catalyst Inhibition: The lone pair on the aniline nitrogen can coordinate to the palladium center. This can act as a competitive ligand, displacing the desired phosphine ligand or substrate and leading to catalyst deactivation or the formation of inactive complexes.
-
Competing Nucleophile: In C-N cross-coupling reactions (like Buchwald-Hartwig), the aniline moiety of one molecule can react with the activated aryl halide of another, leading to undesired oligomerization.
-
Base-Induced Degradation: Strong bases like sodium tert-butoxide (NaOtBu), often used in these couplings, can potentially promote side reactions or, under harsh conditions, degradation of the electron-deficient pyrimidine ring.
Troubleshooting Workflow & Protocol:
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol utilizes a milder base and a suitable ligand to minimize side reactions.
-
Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand like SPhos (0.05 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Base: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) followed by a degassed aqueous solution of K₂CO₃ (3.0 eq.).[1]
-
Reaction: Heat the mixture to 80-100 °C and monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q2: My reaction mixture is turning dark brown/black, especially under acidic or oxidative conditions. Why?
Answer: This discoloration is characteristic of aniline oxidation. The primary amine on the phenyl ring is highly susceptible to oxidation, which forms colored polymeric impurities.[2]
Causality Analysis:
-
Aerial Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of trace metal impurities, can cause gradual oxidation.
-
Oxidizing Reagents: The use of even mild oxidizing agents can rapidly degrade the molecule.
-
Strongly Acidic Conditions: While the pyrimidine ring is relatively stable to acid, strong acids can protonate the aniline nitrogen, and in some cases, catalyze oxidative degradation pathways, especially if oxidizing species are present.[3]
-
Photodegradation: Like many aromatic amines and pyrimidines, the compound may be sensitive to UV light, which can promote radical-based degradation pathways.[4]
Potential Degradation Pathways
Preventative Measures:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (N₂ or Ar), especially when heating.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Strong Oxidants: Check all reagents for compatibility. Be cautious with reagents like nitric acid, peroxy acids, or high-valent metal salts.
-
pH Control: If acidic conditions are required, use the mildest acid possible and maintain the lowest effective temperature. Consider using buffered systems where appropriate.
-
Light Protection: Protect reactions from direct light by wrapping the flask in aluminum foil.
Frequently Asked Questions (FAQs)
This section covers general handling, storage, and reactivity.
Q1: What are the optimal storage conditions for this compound?
Answer: To ensure long-term stability and purity, proper storage is critical. The primary concerns are oxidation and hydrolysis.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents aerial oxidation of the aniline moiety.[2] |
| Temperature | Store in a cool environment, preferably refrigerated at 2-8 °C. | Lowers the rate of potential degradation reactions. |
| Light | Store in an amber vial or in a dark location. | Protects against potential photodegradation.[4] |
| Moisture | Keep tightly sealed in a desiccated environment. | The compound is hygroscopic and moisture can interfere with reactions. |
Q2: My commercial this compound is off-white to tan. Is it pure enough for my reaction?
Answer: While a slightly off-white color can be acceptable, a distinct tan, brown, or reddish color indicates the presence of oxidation impurities.[2] For sensitive reactions, especially palladium-catalyzed couplings, these impurities can inhibit the catalyst and should be removed.
Protocol: Purification of this compound
-
Dissolution: Dissolve the compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with a dilute, mild acid (e.g., 1% citric acid solution) to remove highly basic impurities. Caution: This may protonate the desired product, potentially moving it to the aqueous layer. Check solubility first.
-
Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic residues, followed by a brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization or Chromatography:
-
Recrystallization: Attempt recrystallization from a solvent system like ethanol/water or toluene/hexanes.
-
Column Chromatography: For highest purity, perform flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Q3: What is the general reactivity profile of this molecule? Are there any incompatible reagent classes I should avoid?
Answer: The molecule exhibits dual reactivity. The aniline portion is nucleophilic and basic, while the pyrimidine ring is electron-deficient.[4]
-
Aniline Moiety:
-
Undergoes typical aniline reactions: acylation, alkylation, diazotization, and can act as a nucleophile.
-
The amino group directs electrophilic aromatic substitution to the ortho and para positions of the phenyl ring.
-
-
Pyrimidine Moiety:
-
The ring is electron-deficient, making it resistant to electrophilic substitution.[4]
-
It activates the ring for nucleophilic aromatic substitution (SₙAr), but this typically requires a good leaving group (like a halogen) at the 4- or 6-position. The C-C bond to the phenyl ring is generally stable.[5][6]
-
Summary of Reagent Compatibility:
| Reagent Class | Compatibility & Potential Issues |
| Strong Acids | Use with Caution. Can protonate both the aniline and pyrimidine nitrogens. May lead to hydrolysis or degradation under harsh conditions.[3] |
| Strong Bases | Use with Caution. Strong bases (e.g., organolithiums, NaH) will deprotonate the aniline -NH₂. Very harsh basic conditions (e.g., hot concentrated NaOH) could potentially lead to pyrimidine ring hydrolysis.[7] |
| Strong Oxidants | AVOID. Reagents like KMnO₄, H₂O₂, or nitric acid will readily oxidize the aniline group, leading to decomposition. |
| Electrophiles | Reactive. Electrophiles (e.g., acyl chlorides, alkyl halides) will preferentially react with the more nucleophilic aniline nitrogen. |
| Reducing Agents | Generally Compatible. Reagents like NaBH₄ or H₂/Pd-C are generally compatible, though harsh reduction conditions could potentially reduce the pyrimidine ring. |
References
- Brown, D. J., & Hoskins, J. A. (1971). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 2214. [Link]
- Shapiro, R., & Danzig, M. (1973). Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 319(1), 5-10. [Link]
- Wikipedia. (n.d.). Pyrimidine.
- Chemistry Stack Exchange. (2018).
- Ruiz, J. D., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Corbett, M. P., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(16), 6134–6137. [Link]
- Reddit. (2014). Purify and dry aniline? r/chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Byproduct Identification in 3-(Pyrimidin-2-yl)aniline Reactions
For Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions used to synthesize 3-(Pyrimidin-2-yl)aniline?
A1: The most prevalent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1] The Suzuki reaction typically involves the coupling of a pyrimidine derivative with an aniline derivative, while the Buchwald-Hartwig reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1] Both are powerful methods for constructing C-N bonds, but each comes with its own set of potential side reactions.
Q2: I'm observing a byproduct with a mass corresponding to a dimer of my boronic acid starting material in a Suzuki coupling. What is happening?
A2: This is a common byproduct known as a homocoupling product.[2] It often occurs when two identical starting molecules couple with each other.[2] The presence of oxygen can promote the homocoupling of boronic acids.[3][4] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen.[3]
Q3: My Buchwald-Hartwig amination is sluggish and producing byproducts. What are some initial parameters to check?
A3: For Buchwald-Hartwig reactions, the choice of ligand, base, and solvent are critical.[5][6] Inefficient catalyst generation can also be a significant factor.[7] Ensure your palladium source and ligand are of high quality and that the reaction is conducted under strictly anhydrous and anaerobic conditions. The use of modern palladium precatalysts can often improve reaction efficiency and reduce byproduct formation.[7]
Q4: I see an unexpected peak in my LC-MS that doesn't correspond to any expected byproduct. Where should I start my investigation?
A4: First, confirm the mass of the unexpected peak and consider potential side reactions such as protodeborylation (cleavage of the C-B bond) in Suzuki reactions or reactions with the solvent.[3] The solvent can have a significant influence on reaction rates, selectivity, and even byproduct formation.[8] Next, consider the possibility of impurities in your starting materials, which can participate in the reaction.[9] If possible, isolate the impurity for structural elucidation by NMR.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating common byproducts encountered during the synthesis of this compound.
Issue 1: Presence of Homocoupled Byproducts
Symptoms:
-
A significant peak in the LC-MS or GC-MS corresponding to the dimer of the boronic acid or the aryl halide.
-
Reduced yield of the desired this compound.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Oxygen Contamination | Oxygen can promote the oxidative homocoupling of boronic acids, a common side reaction in Suzuki couplings.[3][4] | Ensure rigorous degassing of solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway. An inappropriate ligand may not prevent side reactions. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For Suzuki reactions, bulky, electron-rich phosphine ligands are often effective. |
| Incorrect Stoichiometry | An excess of the boronic acid can sometimes lead to increased homocoupling. | Carefully control the stoichiometry of your reactants. A slight excess of the halide component may be beneficial.[3] |
| High Reaction Temperature | Higher temperatures can sometimes favor undesired side reactions like homocoupling. | Optimize the reaction temperature. Running the reaction at the lowest effective temperature can help minimize byproducts.[3] |
Issue 2: Formation of Dehalogenated or Protodeborylated Byproducts
Symptoms:
-
Observation of aniline (from the boronic acid partner) or 2-aminopyrimidine (from the halide partner) in the reaction mixture.
-
Reduced overall reaction conversion.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Protodeborylation/Dehalogenation | This involves the cleavage of the carbon-boron or carbon-halogen bond and its replacement with a hydrogen atom.[2] This can be caused by trace amounts of water or protic solvents. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Base-Mediated Decomposition | Certain bases, especially strong ones, can promote the decomposition of starting materials. | Screen different bases. Weaker bases like potassium carbonate or phosphate may be preferable to stronger bases like hydroxides or alkoxides.[5] |
| Catalyst Inactivity | If the catalyst is not efficiently promoting the cross-coupling, side reactions may become more prevalent. | Ensure the use of a high-quality palladium source and appropriate ligand. Consider using a palladium precatalyst for more reliable activation.[7] |
Issue 3: Low Yield and Complex Reaction Mixture
Symptoms:
-
Multiple unexpected peaks in the analytical chromatogram.
-
Difficulty in isolating the pure product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Starting Material Impurities | Impurities in the starting materials can lead to the formation of various byproducts.[9] | Verify the purity of your starting materials (e.g., 2-chloropyrimidine, 3-aminophenylboronic acid) by NMR, LC-MS, or other appropriate analytical techniques. Purify starting materials if necessary. |
| Reaction with Solvent | Some solvents, particularly at elevated temperatures, can react with the starting materials or the catalyst.[8] | Choose a robust and inert solvent. Toluene, dioxane, and DMF are common choices, but their compatibility should be verified for the specific reaction conditions. |
| Palladium Black Formation | The palladium catalyst can precipitate out of the solution as palladium black, reducing its catalytic activity and potentially promoting side reactions.[2] | The choice of ligand is critical to stabilize the palladium catalyst in its active form. Ensure the ligand-to-palladium ratio is optimized. |
III. Byproduct Identification and Characterization
A summary of common byproducts, their likely origin, and key analytical data is presented below.
| Byproduct Name | Common Origin | Molecular Weight ( g/mol ) | Typical Analytical Signature (LC-MS) |
| Biphenyl-3,3'-diamine | Homocoupling of 3-aminophenylboronic acid | 184.24 | [M+H]⁺ = 185.2 |
| Pyrimidine-2,2'-diamine | Homocoupling of 2-halopyrimidine followed by amination | 190.19 | [M+H]⁺ = 191.2 |
| Aniline | Protodeborylation of 3-aminophenylboronic acid | 93.13 | [M+H]⁺ = 94.1 |
| 2-Aminopyrimidine | Dehalogenation of 2-halopyrimidine | 95.11 | [M+H]⁺ = 96.1 |
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or to an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(PPh₃)₄, 1-5 mol%), the base (e.g., K₂CO₃, 2.0 equiv.), and the boronic acid (1.1 equiv.).
-
Inert Atmosphere: If not in a glovebox, seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the 2-halopyrimidine (1.0 equiv.) followed by the degassed solvent (e.g., dioxane/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10][11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
Reaction Setup: To a glovebox or an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).[3]
-
Inert Atmosphere: If not in a glovebox, seal the flask and establish an inert atmosphere.
-
Reagent Addition: Add the 2-halopyrimidine (1.0 equiv.) and 3-aminoaniline (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., dioxane or toluene).[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
V. Visual Diagrams
Caption: Potential byproduct formation pathways in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A logical workflow for troubleshooting byproduct formation in cross-coupling reactions.
VI. References
-
Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (n.d.). Retrieved from
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.). Retrieved from
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). Retrieved from
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from
-
(PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Retrieved from
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from
-
Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. (2016). Retrieved from
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved from
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Retrieved from
-
Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines - Der Pharma Chemica. (n.d.). Retrieved from
-
Cross-Coupling Reactions. (2014). Retrieved from
-
Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.). Retrieved from
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (2019). Retrieved from
-
Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (2015). Retrieved from
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021). Retrieved from
-
This compound - Apollo Scientific. (n.d.). Retrieved from
-
Synthesis and characterization of new pyrimidine derivatives - ACS Fall 2025. (n.d.). Retrieved from
-
Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile - Benchchem. (n.d.). Retrieved from
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (n.d.). Retrieved from
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. (2024). Retrieved from
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed. (2025). Retrieved from
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021). Retrieved from
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025). Retrieved from
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025). Retrieved from
-
Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from
-
Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine | Request PDF - ResearchGate. (2025). Retrieved from
-
(PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. (n.d.). Retrieved from
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 6. research.rug.nl [research.rug.nl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. e-journals.in [e-journals.in]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 3-(Pyrimidin-2-yl)aniline
Welcome to the technical support center for 3-(Pyrimidin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile building block in organic synthesis. The unique electronic and structural features of this compound, while valuable, can present specific hurdles in common synthetic transformations. This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions to help you achieve successful reaction outcomes.
Section 1: General Handling and Stability FAQs
Q1: How should I properly store and handle this compound?
Proper storage and handling are critical to ensure the integrity of your starting material. This compound is a solid at room temperature with a melting point of 99-102 °C.[1]
-
Storage: Keep the compound in a tightly closed container in a cool, dry, and well-ventilated place.[2] For long-term stability, storage at -20°C is recommended. Protect from light and moisture to prevent degradation.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2] Avoid contact with skin and eyes.[2] In case of contact, rinse immediately and thoroughly with water.[2]
Q2: What are the known incompatibilities of this compound?
Avoid strong oxidizing agents, strong acids, and strong reducing agents, as these can react with the aniline or pyrimidine moieties.[2]
Q3: Is this compound stable in solution?
While stable for short periods in many common organic solvents, long-term storage in solution is generally not recommended due to the potential for slow degradation. It is best practice to prepare solutions fresh for each reaction. If short-term storage is necessary, use an anhydrous, aprotic solvent and store at low temperature (-20°C or below) under an inert atmosphere.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstone methods for functionalizing this compound. However, the presence of multiple nitrogen atoms can lead to catalyst inhibition or side reactions.
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction with this compound as the coupling partner is showing low to no conversion. What are the likely causes?
Low conversion in Suzuki-Miyaura couplings involving this substrate often stems from catalyst deactivation or suboptimal reaction conditions. The pyrimidine and aniline nitrogens can act as ligands for the palladium catalyst, leading to inactive complexes.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The nitrogen atoms in the pyrimidine ring and the aniline can coordinate to the palladium center, inhibiting its catalytic activity. | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can help stabilize the active catalytic species and prevent substrate coordination. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation. |
| Inadequate Base | The base is crucial for the transmetalation step. An inappropriate or weak base can stall the catalytic cycle. | 1. Screen Bases: Stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Poor Reagent/Solvent Quality | Water can lead to protodeboronation of the boronic acid partner, while oxygen can deactivate the Pd(0) catalyst. | 1. Anhydrous Conditions: Use anhydrous solvents and flame-dry glassware. 2. Degassing: Thoroughly degas solvents by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction. |
| Suboptimal Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | 1. Increase Temperature: If the reaction is sluggish, consider increasing the temperature. Microwave irradiation can also be effective in reducing reaction times and improving yields. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination on an aryl halide using this compound, but I'm observing a complex mixture of products and starting material. What's going wrong?
This is a common issue arising from the nucleophilicity of the different nitrogen atoms in this compound. Both the aniline nitrogen and the pyrimidine ring nitrogens can potentially interact with the palladium catalyst or undergo side reactions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Competitive N-Arylation | While less likely due to the lower basicity and steric hindrance, under harsh conditions, arylation could potentially occur on the pyrimidine ring nitrogens, leading to undesired byproducts. | 1. Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion to favor arylation at the more nucleophilic aniline nitrogen. |
| Catalyst Inhibition | Similar to the Suzuki coupling, the nitrogen atoms of the substrate can coordinate with the palladium catalyst, leading to deactivation. | 1. Ligand Selection: Employ bulky, electron-rich ligands such as Josiphos, Xantphos, or Buchwald's biarylphosphine ligands.[3] These can promote the desired reductive elimination and minimize catalyst inhibition. 2. Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to more reproducible results. |
| Base-Induced Side Reactions | Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can sometimes lead to decomposition or side reactions with sensitive substrates. | 1. Base Screening: If side reactions are observed, consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). |
| Protecting Group Strategy | If selective functionalization is challenging, a protecting group on the aniline nitrogen can be employed. | 1. Boc Protection: The aniline can be protected with a tert-butoxycarbonyl (Boc) group.[4] This allows for other transformations on the molecule, followed by deprotection under acidic conditions to reveal the free amine for the Buchwald-Hartwig step. |
Conceptual Workflow for Selective Buchwald-Hartwig Amination
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Pyrimidin-2-yl)aniline
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions involving 3-(Pyrimidin-2-yl)aniline. This molecule is a vital building block in medicinal chemistry and drug discovery, prized for its unique electronic properties and hydrogen bonding capabilities. However, its structure presents specific challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights, troubleshooting protocols, and frequently asked questions to empower researchers to achieve high-yield, reproducible results.
The Core Challenge: Catalyst Inhibition
Before delving into specific reaction types, it is crucial to understand the primary obstacle when working with this compound. The molecule contains two distinct nitrogen atoms—one on the pyrimidine ring and the exocyclic aniline nitrogen—that can act as ligands for the palladium catalyst. This bidentate chelation can sequester the active catalyst into a stable, off-cycle complex, effectively poisoning the reaction and preventing the desired catalytic turnover.[1][2][3] The key to success lies in selecting a catalyst system that is resistant to this deactivation pathway.[4]
Caption: Catalyst inhibition by this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during cross-coupling reactions with this compound.
Q1: My reaction shows very low or no conversion. What are the most common culprits?
A1: This is the most frequent issue and can typically be traced to catalyst deactivation or suboptimal reaction conditions. Before altering the core catalyst components, perform a systematic check of the following:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing allows oxygen to oxidize Pd(0) to an inactive state, often visible as the formation of palladium black.[1]
-
Reagent and Solvent Quality: The presence of water can trigger undesirable side reactions, most notably protodeboronation of boronic acids in Suzuki couplings, which consumes the coupling partner.[5][6]
-
Temperature Control: Inaccurate reaction temperature can lead to sluggish reactions or catalyst decomposition.
-
Solution: Verify the internal reaction temperature with a calibrated external thermometer. Do not rely solely on the hotplate setting.[6]
-
Q2: Which catalyst system is recommended for a Suzuki-Miyaura coupling with this substrate?
A2: For a successful Suzuki-Miyaura coupling (forming a C-C bond), the catalyst system must overcome the inhibition described earlier. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5]
-
Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard.[5] These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and their steric bulk physically hinders the substrate's nitrogen atoms from deactivating the catalyst.[1][4]
-
Recommended Precatalysts: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources used in conjunction with the ligands. Pre-formed catalysts that incorporate the ligand can also be highly effective.
-
Base and Solvent: The choice of base is critical for the transmetalation step.[7] A screen of bases is often recommended, but K₃PO₄ and Cs₂CO₃ are excellent starting points. Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or CPME are typically used.[5][7]
| Coupling Partner | Recommended Ligands | Recommended Bases | Solvents |
| Aryl/Heteroaryl Bromides & Chlorides | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane, Toluene, CPME |
| Aryl/Heteroaryl Tosylates | BrettPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene |
| Boronic Acids/Esters | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene/H₂O |
Q3: I am attempting a Buchwald-Hartwig amination. What are the key considerations?
A3: In a Buchwald-Hartwig amination, this compound acts as the nucleophile to form a new C-N bond with an aryl halide. While the substrate itself can inhibit the catalyst, the principles for catalyst selection remain similar.
-
Ligand Selection is Critical: The ligand must facilitate the C-N bond-forming reductive elimination step, which can be challenging.[8] Bulky, electron-rich ligands are again preferred. For C-N couplings, ligands like Xantphos, BrettPhos, and the Josiphos family have shown great success.[9][10] N-heterocyclic carbene (NHC) ligands also offer a robust alternative.[11]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) is the most common choice.[9] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[12]
Q4: My reaction has stalled, and I see a black precipitate. What happened?
A4: The formation of a black precipitate is almost always palladium black, an inactive, agglomerated form of palladium metal.[1] This indicates catalyst decomposition and is a primary reason for failed or stalled reactions.
-
Causes:
-
Presence of Oxygen: As mentioned, oxygen rapidly oxidizes the active Pd(0) catalyst.[1]
-
High Temperature: Excessive heat can accelerate catalyst decomposition.[1]
-
Inadequate Ligand Stabilization: If the ligand is not bulky or electron-rich enough, it may not sufficiently protect the Pd(0) center, leading to aggregation.[1][4] An insufficient ligand-to-metal ratio can also be a cause.[1]
-
-
Solutions:
-
Improve Inert Technique: This is the most critical first step. Re-evaluate your degassing and inert atmosphere procedures.
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if a reasonable rate can be achieved without decomposition.
-
Switch to a More Stabilizing Ligand: Move to a bulkier ligand (e.g., from SPhos to XPhos) to provide better steric protection for the palladium center.
-
Q5: I'm observing significant side products. How can I identify and minimize them?
A5: Side product formation directly impacts yield and complicates purification. The most common side products depend on the reaction type.
-
For Suzuki-Miyaura Couplings:
-
Homocoupling of Boronic Acid: Forms a biaryl product derived from two molecules of your boronic acid. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this unwanted pathway.[5]
-
Solution: Strict exclusion of oxygen is the best preventative measure.[5]
-
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, effectively destroying the reagent. This is caused by residual water or protic sources.[6]
-
Solution: Use anhydrous conditions and consider more stable boronate esters.[6]
-
-
-
For Buchwald-Hartwig Aminations:
-
Hydrodehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This is often dependent on the specific catalyst-ligand combination. Screening different ligands or adjusting the base can often favor the desired C-N coupling.
-
-
Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. Use the following decision tree to diagnose the issue.
Caption: A logical workflow to diagnose and solve common issues.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Condition Screening
This protocol uses an array of vials to efficiently screen multiple conditions in parallel.
-
Stock Solution Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., aryl bromide), and the internal standard in the chosen reaction solvent (e.g., 1,4-dioxane).
-
Array Setup: In an array of oven-dried reaction vials equipped with stir bars, dispense the appropriate base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Reagent Addition: To each vial, add the stock solutions of the starting materials and internal standard.
-
Catalyst/Ligand Addition: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst and the specific ligand to each respective vial. Vary the ligand for each vial according to your screening plan.
-
Reaction: Add the final volume of degassed solvent to each vial, seal them tightly with screw caps, and place the array in a pre-heated aluminum block.
-
Monitoring: After the designated reaction time, cool the vials to room temperature. Take an aliquot from each, dilute, filter, and analyze by LC-MS or GC-MS to determine conversion and identify side products.
Protocol 2: Example Procedure for a Suzuki-Miyaura Coupling
This procedure is a robust starting point for coupling this compound with an aryl bromide.
-
Setup: To an oven-dried Schlenk flask containing a stir bar, add Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the aryl bromide (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[6]
References
- Fors, B. P. (2013). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Al-Masum, M. (2012). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of Allenes, Alkynes, and Alkenes. Organometallics, 31(12), 4645-4646.
- Hanna, J. M., & Moore, J. D. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 40(24), 4049-4054.
- Al-Hiari, Y. M., et al. (2014).
- Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 20(24), 7848-7852.
- Moore, J. D., & Hanna, J. M. (2021).
- Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4211-4221.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Protecting Group Strategies for 3-(Pyrimidin-2-yl)aniline
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Pyrimidin-2-yl)aniline. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the application of protecting group strategies for this versatile synthetic intermediate. The unique electronic properties of this compound, arising from the interplay between the aniline amino group and the electron-deficient pyrimidine ring, present specific challenges and considerations in multistep synthetic campaigns. This document aims to be a comprehensive resource, grounded in established chemical principles and field-proven insights, to navigate these challenges effectively.
Core Concepts: Understanding the Reactivity of this compound
The strategic protection of the aniline nitrogen in this compound is crucial for preventing unwanted side reactions during subsequent synthetic transformations. The nucleophilicity of the amino group is modulated by the electron-withdrawing nature of the pyrimidine ring, making it less reactive than simple anilines. This reduced nucleophilicity can sometimes lead to sluggish or incomplete protection reactions.[1]
Furthermore, the pyrimidine ring itself can be sensitive to certain reaction conditions, particularly strong acids or bases, which might be employed during protection or deprotection steps.[2][3] Therefore, the choice of protecting group and the reaction conditions must be carefully considered to ensure both efficient protection of the aniline and the integrity of the pyrimidine core.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable protecting group for the aniline moiety of this compound?
A1: The tert-butoxycarbonyl (Boc) group is the most widely employed and generally reliable protecting group for the amino functionality of this compound and structurally similar compounds.[4] The Boc group offers a good balance of stability to a wide range of reaction conditions and can be removed under relatively mild acidic conditions, which are often compatible with the pyrimidine ring.[5][6]
Q2: I am experiencing low yields during the Boc protection of this compound. What are the likely causes?
A2: Low yields in Boc protection of this substrate are often attributed to its reduced nucleophilicity.[1] Several factors could be at play:
-
Insufficiently basic conditions: The reaction may require a stronger base or a different solvent system to facilitate the deprotonation of the aniline nitrogen.
-
Steric hindrance: While less of a concern for the meta-position, steric bulk around the reaction center can impede the approach of the Boc anhydride.
-
Reaction time and temperature: Due to the reduced reactivity, longer reaction times or slightly elevated temperatures may be necessary to drive the reaction to completion.
Q3: Can the pyrimidine ring react with Boc anhydride?
A3: Under standard Boc protection conditions, the pyrimidine ring is generally not expected to react with Boc anhydride. The nitrogen atoms of the pyrimidine ring are significantly less nucleophilic than the aniline nitrogen.[3] However, under forcing conditions or in the presence of certain catalysts, undesired side reactions could potentially occur. It is always advisable to monitor the reaction closely by TLC or LC-MS.
Q4: What are the best conditions for deprotecting the Boc group without affecting the pyrimidine ring?
A4: The Boc group can be cleaved under acidic conditions. For substrates containing an acid-sensitive pyrimidine ring, milder acidic conditions are recommended. A solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature or below are commonly used and effective methods.[4][7] It is crucial to control the reaction time and temperature to prevent any acid-catalyzed degradation of the pyrimidine ring.[2] Thermal deprotection is another alternative for acid-sensitive substrates.[8][9]
Q5: Are there any orthogonal protecting group strategies that can be used if other functional groups are present?
A5: Yes, orthogonal protecting group strategies are essential for complex molecules. If your molecule contains other acid-labile groups, you might consider protecting the aniline with a group that can be removed under different conditions. For example:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a base (e.g., piperidine in DMF).[10]
-
Cbz (Carboxybenzyl): Cleaved by hydrogenolysis (e.g., H₂, Pd/C).[11] The choice of the orthogonal protecting group will depend on the specific functionalities present in your molecule and the planned synthetic route.
Troubleshooting Guides
Issue 1: Incomplete Boc Protection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining after the reaction.
Workflow for Troubleshooting Incomplete Boc Protection:
Caption: Troubleshooting workflow for incomplete Boc protection.
Issue 2: Side Product Formation During Boc Deprotection
Symptom: TLC or LC-MS analysis shows the formation of unexpected impurities during the acidic deprotection of N-Boc-3-(pyrimidin-2-yl)aniline.
Workflow for Troubleshooting Deprotection Side Reactions:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
- 8. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Column Chromatography Optimization for 3-(Pyrimidin-2-yl)aniline Purification
Welcome to the technical support center for the purification of 3-(Pyrimidin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this polar, nitrogen-containing heterocyclic compound. The basic nature of the aniline and pyrimidine moieties necessitates a nuanced approach to achieve high purity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the purification of this compound and similar basic compounds on silica gel.
Question 1: My compound is streaking or "tailing" significantly on the TLC plate and the column, leading to broad peaks and poor separation. What's happening and how do I fix it?
Answer:
-
Cause: This is the most common issue when purifying basic amines on standard silica gel.[1] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[2] The basic nitrogen atoms in your this compound interact strongly and non-specifically with these acidic sites through acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, resulting in a continuous "tail" of product eluting over many fractions instead of a sharp band.[1][2]
-
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most direct solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.[3][4]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., for a 95:5 DCM:MeOH solvent system, use 94.5:5:0.5 DCM:MeOH:TEA). The TEA is a stronger base and will preferentially bind to the acidic silanol groups, effectively "masking" them from your product. This allows your compound to travel through the column without the deleterious secondary interactions.[3]
-
Ammonium Hydroxide: For highly polar systems where methanol is the primary polar solvent, a pre-mixed eluent of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 89:10:1) can be highly effective.[5]
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Basic Alumina: Alumina is basic and eliminates the acid-base interaction issue. However, it can sometimes have lower resolving power than silica.
-
Amine-Functionalized Silica: This is an excellent but more expensive option. The silica is covalently modified with amino groups, creating a basic surface that repels basic analytes, leading to excellent peak shapes.[1][2]
-
-
Question 2: My compound won't move from the baseline on the TLC plate, even with 100% Ethyl Acetate. How can I get it to elute from the column?
Answer:
-
Cause: this compound is a polar molecule. If it remains at the TLC baseline (Rf = 0), your mobile phase is not polar enough to displace it from the highly polar silica gel stationary phase.[6]
-
Solutions:
-
Increase Mobile Phase Polarity: You need to introduce a stronger, more polar solvent into your mobile phase.
-
Methanol (MeOH): Start by adding methanol to dichloromethane (DCM) or ethyl acetate. A common starting point for polar compounds is 98:2 DCM:MeOH, gradually increasing the methanol content to 95:5 or 90:10.[7] Methanol is very effective at eluting polar compounds from silica.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the percentage of the polar solvent (e.g., methanol) over the course of the separation.[5] This sharpens peaks and improves resolution for compounds with a wide range of polarities.
-
-
Question 3: My crude material is not soluble in the mobile phase I plan to use (e.g., Hexane/Ethyl Acetate). How do I load it onto the column?
Answer:
-
Cause: For a separation to be effective, the sample must be loaded onto the column in a very narrow band. Dissolving the sample in a large volume of a strong solvent (like pure DCM or MeOH) and loading it directly will cause the initial band to be very wide, leading to poor separation.[8]
-
Solution: Dry Loading. This is the preferred method for samples with poor solubility in the starting eluent.[8]
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., DCM, Methanol, or Acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.
-
Carefully layer this powder on top of your packed column. This ensures the sample is introduced to the column in the desired narrow band.
-
Question 4: I can't separate my product from an impurity, even though they have a clear difference in Rf on the TLC plate. All my fractions are mixed.
Answer:
-
Cause: This frustrating situation can arise from several factors:
-
Column Overloading: You have loaded too much crude material for the size of your column. The bands broaden as they travel down the column and eventually merge.
-
Degradation on Silica: One of the spots on your TLC plate might be a degradation product of the other. During the longer exposure time on a column, the starting compound continuously degrades, leading to mixed fractions throughout the elution.[6]
-
Poor Packing: Channels or cracks in the silica bed provide a "fast track" for the mobile phase and sample, destroying the separation.
-
-
Solutions:
-
Reduce Load: As a rule of thumb, the amount of crude material loaded should be 1-5% of the mass of the silica gel, depending on the separation difficulty.
-
Check for Stability: Spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If the spot corresponding to your product has diminished and a new spot has appeared, your compound is likely unstable on silica. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[6]
-
Repack the Column: Ensure you have a well-packed, homogenous column bed without any air bubbles or cracks.
-
Frequently Asked Questions (FAQs)
Q1: How do I select a starting solvent system for TLC analysis? A1: Start with a binary system of a non-polar and a polar solvent. For a compound like this compound, a good starting point is Dichloromethane (DCM) and Methanol (MeOH).[9] Develop a TLC plate in 100% DCM first. The compound will likely not move. Then, try a mixture like 98:2 DCM:MeOH. The goal is to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4, with maximum separation from impurities.[6]
Q2: What is the ideal ratio of column diameter to height? A2: A length-to-diameter ratio of around 10:1 to 15:1 is generally considered optimal for good resolution in gravity chromatography. For flash chromatography, shorter, wider columns are often used.
Q3: Can I use reverse-phase chromatography to purify this compound? A3: Yes. Reverse-phase chromatography, which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), can be an excellent alternative.[10] Given the polar nature of this compound, it may not be strongly retained on a C18 column, but this technique is particularly useful for separating it from non-polar impurities.[11]
Q4: Why is it important to add a layer of sand on top of the column? A4: A thin layer of sand (approx. 0.5-1 cm) protects the flat surface of the silica bed when you add the eluent or your sample.[8] It prevents the silica from being disturbed, which would lead to an uneven flow and poor separation.
Data Presentation & Protocols
Table 1: Example TLC Solvent System Optimization
This table illustrates a typical thought process for optimizing the mobile phase for this compound using TLC.
| Solvent System (v/v) | Observation | Interpretation & Next Step |
| 100% Dichloromethane | All spots remain at the baseline (Rf ≈ 0). | System is not polar enough. |
| 98:2 DCM:MeOH | Product Rf ≈ 0.1. Impurities are separated but still low on the plate. | Polarity is close. Increase the polar component slightly. |
| 95:5 DCM:MeOH | Product Rf ≈ 0.3. Good separation (ΔRf > 0.2) from major impurities. | Optimal system for column chromatography. |
| 90:10 DCM:MeOH | Product Rf ≈ 0.6. Separation from a key impurity is reduced. | System is too polar; compounds are eluting too quickly. |
| 95:5 DCM:MeOH + 0.5% TEA | Product Rf ≈ 0.35. Spot is much tighter and less streaked. | Recommended for the column to ensure sharp peaks.[3] |
Table 2: General Column Loading Capacity Guidelines (Silica Gel)
| Separation Difficulty (ΔRf on TLC) | Recommended Load (g crude / 100g silica) |
| Easy (ΔRf > 0.2) | 5 - 10 g |
| Medium (ΔRf = 0.1 - 0.2) | 2 - 5 g |
| Difficult (ΔRf < 0.1) | 0.5 - 2 g |
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a ~1 cm layer of sand.
-
In a separate beaker, mix your silica gel with the initial, least polar mobile phase you plan to use, creating a "slurry" with the consistency of a milkshake.
-
Carefully and quickly pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. As the silica packs, continuously add more solvent to the top to ensure the silica bed never runs dry.
-
Once the silica has settled into a firm, stable bed, close the stopcock, leaving a few centimeters of solvent above the silica.
-
Add a final ~1 cm layer of sand on top of the silica bed to protect the surface.[8]
Protocol 2: Dry Loading the Sample
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a solvent in which it is fully soluble (e.g., 10-20 mL of Methanol).
-
Add 2-3 g of silica gel to the solution in the round-bottom flask.
-
Swirl the flask to ensure the silica is fully suspended.
-
Gently remove the solvent using a rotary evaporator until the silica-sample mixture is a completely dry, free-flowing powder.[8]
-
Drain the solvent from your packed column until it is level with the top layer of sand.
-
Carefully pour the dry-loaded sample powder onto the sand, creating a thin, even layer.
-
Gently tap the column to settle the powder.
-
Carefully add your mobile phase, pressurize the column, and begin elution.
Visualized Workflows
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3-(Pyrimidin-2-yl)aniline
Welcome to the technical support center for the purification of 3-(Pyrimidin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
This section addresses the common challenges and questions that arise during the recrystallization of this compound and related aromatic amines.
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures (e.g., room temperature or in an ice bath). The selection process is guided by the principle of "like dissolves like." Given the structure of this compound, which contains both polar (amino and pyrimidinyl groups) and non-polar (phenyl ring) moieties, a solvent of intermediate polarity is often a good starting point.
A systematic approach to solvent screening is recommended. Based on the physicochemical properties of structurally similar compounds, such as 3-(pyridin-2-yl)aniline, we can predict that polar protic solvents will be effective.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability for Recrystallization |
| Polar Protic | Ethanol, Isopropanol | Low to Moderate | High | Excellent starting point |
| Polar Aprotic | Ethyl Acetate, Acetone | Moderate | High | Good potential, may require a co-solvent |
| Non-Polar | Toluene, Heptane | Very Low | Low to Moderate | Likely to be poor solvents alone, but useful as anti-solvents |
| Aqueous | Water | Very Low | Low | Can be used as an anti-solvent with a miscible organic solvent |
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when the solution is cooled too quickly. It occurs when the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice. Here are several strategies to address this:
-
Reduce the Rate of Cooling: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.
-
Decrease Supersaturation: The concentration of your compound in the hot solution may be too high. Add a small amount of additional hot solvent before cooling to reduce the degree of supersaturation.
-
Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization and prevent oiling out.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
Q3: No crystals are forming even after the solution has cooled in an ice bath. What is the problem?
A3: This is a frequent challenge in recrystallization and typically points to one of two main causes:
-
Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, which prevents the solution from becoming supersaturated upon cooling. To remedy this, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow the more concentrated solution to cool again.
-
Inhibition of Nucleation: The solution may be supersaturated, but crystal growth has not been initiated. This can be overcome by:
-
Scratching: As mentioned previously, scratching the inner surface of the flask can provide a surface for crystals to begin forming.
-
Seeding: The addition of a seed crystal is a highly effective method to initiate crystallization.
-
Q4: My final product is colored, but I expected a colorless compound. How can I remove colored impurities?
A4: Colored impurities are often present in crude reaction mixtures. These can typically be removed using activated charcoal.
-
Procedure: After dissolving your crude this compound in the hot recrystallization solvent, add a small amount (a spatula tip) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Swirl the mixture for a few minutes, keeping it hot. Then, perform a hot gravity filtration through fluted filter paper to remove the charcoal. The resulting colorless filtrate can then be allowed to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Q5: The recovery of my purified product is very low. How can I improve the yield?
A5: Low recovery often indicates that a significant amount of your product remains dissolved in the cold solvent (the mother liquor). To improve your yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Maximize Cooling: Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation.
-
Solvent Choice: Your chosen solvent may be too "good," meaning your compound is still quite soluble at low temperatures. Consider a different solvent or a mixed-solvent system where the solubility is lower at cold temperatures.
-
Second Crop of Crystals: You can often recover more product from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and then cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method and should be the first approach if a suitable single solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop, undisturbed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent provides the ideal solubility profile. A common and effective system for compounds like this compound is an ethanol/water mixture.[1]
-
Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is highly soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent or "anti-solvent" (e.g., water), in which the compound is insoluble, dropwise with stirring until the solution becomes slightly turbid (cloudy). The anti-solvent should be miscible with the good solvent.
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears, ensuring the solution is saturated at that temperature.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol, using a cold mixture of the two solvents in the same ratio as the final crystallization mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Workflows
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Diagram 2: Troubleshooting Common Recrystallization Issues
Caption: A troubleshooting guide for common recrystallization problems.
References
- PubChem. (n.d.). 3-(2-Pyridyl)aniline. National Center for Biotechnology Information.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
Sources
How to handle air-sensitive reactions with 3-(Pyrimidin-2-yl)aniline
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing air-sensitive reactions with 3-(Pyrimidin-2-yl)aniline. The guidance herein is based on established chemical principles and best practices for handling sensitive reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: How air-sensitive is this compound, really?
While not pyrophoric (i.e., it will not spontaneously ignite in air), the aniline functional group within the molecule is susceptible to oxidation.[1] Freshly purified aniline and its derivatives are typically colorless or pale yellow oils or solids.[1] However, upon exposure to atmospheric oxygen, they can gradually darken to yellow, red, or brown due to the formation of highly colored oxidized impurities and potential polymerization products.[1][2] This degradation can introduce impurities, lower the effective concentration of your starting material, and lead to inconsistent reaction outcomes. Therefore, treating it as an air-sensitive compound is a critical best practice.
Q2: What are the visual signs of degradation in my this compound?
The most common sign of degradation is a noticeable color change. High-purity this compound should be an off-white to light yellow solid. If your sample appears tan, brown, or reddish, it has likely undergone some degree of oxidation. This is a qualitative indicator that its purity may be compromised. For quantitative assessment, techniques like NMR or HPLC analysis are recommended before use in a sensitive reaction.
Q3: What is the proper way to store this compound?
To maintain its integrity, this compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[3] It is also advisable to protect it from light, as aniline itself can darken upon exposure to both air and light. For long-term storage, keeping the compound in a sealed container inside a freezer (-20°C) that is located within a dry environment (like a desiccator or glovebox) is ideal. Some suppliers may even recommend colder storage temperatures for extended periods.[4]
Part 2: Troubleshooting Guide for Air-Sensitive Reactions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during air-sensitive reactions involving this compound.
Problem: My reaction turned dark brown or black, resulting in a low yield of intractable tar.
This is a classic symptom of significant oxygen and/or moisture contamination. The aniline moiety can be oxidized, and many organometallic reagents or catalysts used in cross-coupling reactions are exquisitely sensitive to air and water.
Use the following diagnostic flowchart to pinpoint the source of contamination.
Caption: Conceptual workflow for adding a solid using a solid addition tube on a Schlenk line.
References
- BenchChem Technical Support Team. (2025). How to avoid common pitfalls in the handling of air-sensitive reagents for synthesis. BenchChem.
- The Schlenk Line Survival Guide. (n.d.). Addition of Solids.
- Gavette, J. V., et al. (2023). An Illustrated Guide to Schlenk Line Techniques.
- Berry Group. (2019). Section 5.4 Title: Degassing Solvents. University of Wisconsin.
- Berry Group. (2019). Section 5.2 Title: Schlenk Techniques. University of Wisconsin.
- Australian Government, DCCEEW. (2022). Aniline (benzenamine).
- Wikipedia. (n.d.). Aniline.
- ResearchGate. (2023). How can we perform organic synthesis in an efficient way in glove box, when many synthesis steps are required?.
- Wikipedia. (n.d.). Sparging (chemistry).
- Grokipedia. (n.d.). Sparging (chemistry).
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Reddit. (2021). How to find right flow and setup for degassing solvents. r/chemistry.
- Bart Laboratory. (n.d.).
- Wikipedia. (n.d.). Air-free technique.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- BenchChem. (2025). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.
- Washington State University. (n.d.).
- PubChem. (n.d.). Aniline.
Sources
Technical Support Center: Functionalization of 3-(Pyrimidin-2-yl)aniline
Introduction
Welcome to the technical support guide for the functionalization of 3-(Pyrimidin-2-yl)aniline (CAS: 69491-56-1).[1] This molecule is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other biologically active compounds.[2][3] However, its unique electronic structure, featuring multiple nitrogen atoms with varying basicity and nucleophilicity, presents a distinct set of challenges during chemical modification.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanistic explanations for common pitfalls and offers field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic goals efficiently.
FAQ 1: Reactivity & Regioselectivity
Question: I am attempting an N-alkylation/acylation and observing a mixture of products, including reaction at the pyrimidine ring. Why is this happening and how can I control the regioselectivity?
Answer:
This is a classic selectivity challenge rooted in the molecule's electronic architecture. You have three nitrogen atoms that can potentially react: the primary amine (-NH₂) on the aniline ring and the two nitrogens within the pyrimidine ring.
Underlying Principles: The Nucleophilicity Hierarchy
-
Aniline Amine (Most Nucleophilic): The lone pair on the aniline nitrogen is the most available for reaction with electrophiles. Although it experiences some delocalization into the phenyl ring, it is significantly more nucleophilic than the pyrimidine nitrogens.[4]
-
Pyrimidine Nitrogens (Weakly Nucleophilic/Lewis Basic): The lone pairs on the pyrimidine nitrogens reside in sp² hybrid orbitals and are part of the electron-deficient aromatic system.[4][5] They are poor nucleophiles but can act as Lewis bases, coordinating to metal catalysts or reacting with very strong electrophiles (e.g., Meerwein's salt, triflating agents), leading to undesired side products.
The formation of a product mixture suggests your reaction conditions are not selective enough. This can happen if the electrophile is too reactive or if the reaction is run at a high temperature, overcoming the kinetic preference for the aniline nitrogen.
Troubleshooting & Preventative Measures:
-
Lower the Temperature: Start your reaction at 0 °C or even -78 °C before slowly warming to room temperature. This will favor the kinetically controlled product from the more nucleophilic aniline nitrogen.
-
Use a Milder Electrophile: If using a highly reactive alkyl halide (e.g., methyl iodide), consider switching to a less reactive one (e.g., methyl tosylate) or using reductive amination conditions if applicable.
-
Employ a Non-Coordinating Base: Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge to deprotonate the aniline amine (if necessary for the reaction) without attacking the electrophile or coordinating to metals.
-
Strategic Use of Protecting Groups: For multi-step syntheses where the pyrimidine ring will be subjected to harsh conditions, the most robust solution is to protect the aniline nitrogen. This completely prevents its reactivity, allowing you to functionalize other parts of the molecule selectively.
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are essential for elaborating the this compound scaffold. However, they are fraught with potential pitfalls.
Question: My Buchwald-Hartwig amination of an aryl halide with this compound is failing or giving very low yields. What should I check first?
Answer:
Low or no conversion in a Buchwald-Hartwig reaction is a common frustration that can almost always be traced back to the reaction setup, catalyst system, or reagent quality. The palladium(0) active species is highly sensitive and requires meticulous care.[6]
Initial Diagnostic Checklist:
-
Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas (argon or nitrogen)? Was it maintained under a positive pressure of inert gas throughout the reaction? Oxygen is a potent poison for Pd(0) catalysts.[7]
-
Reagent Purity & Dryness:
-
Solvent: Is your solvent anhydrous and deoxygenated? Water can deactivate the catalyst and hydrolyze phosphine ligands. Toluene and dioxane are common choices that must be properly dried and degassed.[7]
-
Base: Is your base, especially sodium tert-butoxide (NaOt-Bu), fresh and anhydrous? NaOt-Bu is extremely hygroscopic and its quality is paramount for success.[7]
-
Amine: Is your this compound pure? Impurities can inhibit the catalyst.
-
-
Temperature: These reactions often require heat (80-120 °C) to drive the catalytic cycle.[7] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
Question: I've checked the basics, but my Buchwald-Hartwig reaction is still sluggish and forms significant amounts of hydrodehalogenated arene side product. How do I optimize the catalyst system?
Answer:
This indicates a problem with the catalytic cycle itself, likely slow reductive elimination or competing side reactions like β-hydride elimination (if your amine has β-hydrogens).[6] The choice of ligand and base is critical for tuning the catalyst's activity and stability.[7][8]
Catalyst System Optimization Workflow:
The workflow below outlines a systematic approach to optimizing your reaction.
Sources
- 1. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(Pyrimidin-2-yl)aniline Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective biological activity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 3-(pyrimidin-2-yl)aniline core has emerged as a privileged structure, particularly in the realm of kinase inhibition. This guide provides an in-depth, objective comparison of the biological performance of this compound derivatives against established kinase inhibitors, supported by experimental data and detailed methodologies. Our focus will be on their anticancer properties, primarily as inhibitors of key kinases implicated in malignancy, such as BCR-ABL and EGFR.
The Rationale for Targeting Kinases with this compound Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold is a well-established pharmacophore found in several approved kinase inhibitors, such as imatinib. The this compound framework can be considered a bioisostere of the phenylaminopyrimidine core of imatinib, offering a unique vector for substitution and the potential for novel interactions within the ATP-binding pocket of kinases. The strategic placement of substituents on both the pyrimidine and aniline rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, we will evaluate representative this compound derivatives against the well-established kinase inhibitors, imatinib and gefitinib. Imatinib is a first-generation BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia (CML), while gefitinib is an EGFR inhibitor for non-small cell lung cancer (NSCLC).
In Vitro Kinase Inhibitory Activity
The primary measure of a compound's potency is its ability to inhibit the enzymatic activity of its target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound/Drug | Target Kinase | IC50 (nM) | Reference Cell Line(s) | Citation |
| Imatinib | BCR-ABL | ~500 | K562 | [1] |
| Representative Pyrimidine Derivative (DMP11) | BCR-ABL | 0.261 | K562 | [2] |
| Gefitinib | EGFR | 42.3 - 62.5 | A549 | [3] |
| Representative Pyrimidine-based EGFR Inhibitor (Compound 4g) | EGFR | 250 | - | [4] |
| Representative Pyrimidine-based EGFR Inhibitor (Compound 4c) | EGFR | 54 | - | [5] |
| Representative Pyrimidine-based EGFR Inhibitor (Compound 16) | EGFR | 34 | - | [5] |
Table 1: Comparative in vitro kinase inhibitory activity. Note that direct comparison should be made with caution due to variations in experimental conditions across different studies.
The data presented in Table 1 suggests that optimized this compound derivatives can exhibit remarkable potency against their target kinases. For instance, the pyrimidine derivative DMP11 shows significantly higher potency against BCR-ABL in K562 cells compared to imatinib.[2] Similarly, certain pyrimidine-based derivatives have demonstrated potent EGFR inhibition, with IC50 values in the nanomolar range, comparable to or even exceeding that of gefitinib in some cases.[3][4][5]
Cellular Antiproliferative Activity
The ultimate goal of an anticancer agent is to inhibit the proliferation of cancer cells. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity and, by extension, cell viability.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Cancer Type | Citation |
| Imatinib | K562 | ~1 | Chronic Myeloid Leukemia | [6] |
| Representative Pyrimidine Derivative (Compound 9) | Nalm-6 | 1.639 | Acute Lymphoblastic Leukemia | [2] |
| Gefitinib | NCI-H1299 | 14.23 | Non-Small Cell Lung Cancer | [7] |
| Gefitinib | A549 | 15.11 | Non-Small Cell Lung Cancer | [7] |
| Representative Gefitinib-Triazole Derivative (4b) | NCI-H1299 | 4.42 | Non-Small Cell Lung Cancer | [7] |
| Representative Gefitinib-Triazole Derivative (4b) | A549 | 3.94 | Non-Small Cell Lung Cancer | [7] |
| Representative Indolyl-Pyrimidine Derivative (4g) | MCF-7 | 5.1 | Breast Cancer | [4] |
| Representative Indolyl-Pyrimidine Derivative (4g) | HepG2 | 5.02 | Liver Cancer | [4] |
Table 2: Comparative cellular antiproliferative activity.
The cellular activity data in Table 2 further underscores the potential of this compound derivatives. Analogs of established drugs, such as the gefitinib-triazole derivatives, have shown improved potency against NSCLC cell lines compared to the parent drug.[7] Furthermore, novel pyrimidine derivatives have demonstrated potent, broad-spectrum antiproliferative activity against various cancer cell lines.[4]
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain. This blockade of phosphorylation prevents the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
BCR-ABL Signaling Pathway
In CML, the constitutively active BCR-ABL fusion protein drives cell proliferation and survival through pathways such as RAS/MAPK and PI3K/AKT. Imatinib and related pyrimidine derivatives inhibit the initial phosphorylation event, thereby shutting down these oncogenic signals.
Caption: Inhibition of the BCR-ABL signaling pathway.
EGFR Signaling Pathway
In NSCLC and other epithelial cancers, the overexpression or mutation of EGFR leads to uncontrolled cell growth. Gefitinib and its pyrimidine-based analogs block EGFR autophosphorylation, thereby inhibiting downstream pathways like the RAS/MAPK and PI3K/AKT cascades.
Caption: General workflow for an in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant kinase in an appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween 20, 2 mM DTT). [8] * Prepare a stock solution of the specific peptide or protein substrate.
-
Prepare a stock solution of ATP. The final concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the this compound derivative and control inhibitors (e.g., imatinib, gefitinib) in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA to chelate Mg2+.
-
Detect the amount of phosphorylated substrate. Common methods include:
-
ELISA-based: Using a phosphorylation-specific antibody.
-
Luminescence-based: Measuring the amount of ATP remaining in the well.
-
Radiometric: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Proliferation Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., K562, A549).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and control drugs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Xenograft Models
To evaluate the antitumor efficacy of a compound in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.
Step-by-Step Methodology:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth.
-
-
Compound Administration:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative or control drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth in the treated groups to the control group to determine the tumor growth inhibition (TGI).
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors with potent anticancer activity. As demonstrated by the comparative data, derivatives of this class can achieve and, in some cases, surpass the potency of established drugs like imatinib and gefitinib. The versatility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Kinome-wide selectivity profiling: To understand the off-target effects and potential for polypharmacology.
-
In vivo efficacy and safety studies: To translate the promising in vitro data into preclinical and, ultimately, clinical success.
-
Exploration of novel substitution patterns: To identify derivatives with activity against drug-resistant kinase mutants.
By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can continue to advance the field of kinase inhibitor discovery and contribute to the development of next-generation cancer therapeutics.
References
- (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. Beilstein J Org Chem. 2021;17:2260-2269. [Link]
- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorg Med Chem. 2010;18(19):6964-6973. [Link]
- Optimization of gefitinib analogues with potent anticancer activity. Bioorg Med Chem Lett. 2014;24(22):5217-5221. [Link]
- IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Front Chem. 2022;10:897984. [Link]
- (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. Beilstein J Org Chem. 2021;17:2260-2269. [Link]
- (A) Graphical representation for comparison of IC50 EGFR (µM) of...
- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. 2022;27(21):7292. [Link]
- Chemical structures for the pyrido[2,3-d]pyrimidine PD166326 and the 2-phenylaminopyrimidine imatinib mesylate.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
- IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571.
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules. 2019;24(19):3561. [Link]
- Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. J Med Chem. 2019;62(3):1263-1279. [Link]
- IC50 values of the most active derivatives in some cancerous cell lines.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
- The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Molecules. 2022;27(19):6649. [Link]
- Fold increase in cellular IC 50 and IC 95 values for mutant forms of Bcr-Abl.
- Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. ACS Med Chem Lett. 2011;2(4):306-311. [Link]
- Comparison of the Efficacy of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia. J Coll Physicians Surg Pak. 2020;30(1):34-38. [Link]
- In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. Cancers (Basel). 2020;12(5):1257. [Link]
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Sci Rep. 2015;5:16750. [Link]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv. 2024;14(4):2489-2511. [Link]
- Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. 2022;27(19):6649. [Link]
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Adv. 2023;13(13):8673-8692. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Semantic Scholar. [Link]
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2016;21(11):1559. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-(Pyrimidin-2-yl)aniline-based Kinase Inhibitors
The 3-(pyrimidin-2-yl)aniline scaffold is a cornerstone in the development of potent kinase inhibitors, giving rise to several clinically significant drugs. This guide provides a comparative analysis of the efficacy of key inhibitors based on this structure, with a focus on their application in oncology. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to determine their efficacy.
Introduction to this compound-based Inhibitors
The pyrimidine and aniline moieties of this scaffold provide a crucial framework for binding to the ATP pocket of various kinases.[1][2] This structural motif is central to the design of targeted therapies, particularly for cancers driven by aberrant kinase activity.[3][4] Notable examples of drugs sharing this core structure include Imatinib, Nilotinib, and Ponatinib, which have revolutionized the treatment of Chronic Myeloid Leukemia (CML) and other malignancies.[5][6] These inhibitors primarily target the BCR-ABL tyrosine kinase, the hallmark of CML.[7][8]
Mechanism of Action and Target Specificity
Imatinib, the first-generation inhibitor, binds to the inactive conformation of the ABL kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[7] Nilotinib, a second-generation inhibitor, was rationally designed based on the structure of Imatinib to have a higher binding affinity for the ABL kinase.[9][10] Ponatinib, a third-generation inhibitor, was engineered to overcome resistance mutations that affect both Imatinib and Nilotinib, most notably the T315I "gatekeeper" mutation.[11][12][13] Its design allows it to bind to both the active and inactive conformations of the ABL kinase.[12][14]
Comparative Efficacy: A Data-Driven Analysis
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.[15] Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Key Features |
| Imatinib | Wild-type BCR-ABL | ~25-50 | First-generation TKI, effective against wild-type BCR-ABL. |
| Nilotinib | Wild-type BCR-ABL | <30 | Second-generation TKI, more potent than Imatinib against wild-type BCR-ABL.[16] |
| Ponatinib | Wild-type BCR-ABL | 0.37-2.0 | Third-generation TKI, highly potent against wild-type and mutant BCR-ABL.[11] |
| Ponatinib | T315I mutant BCR-ABL | ~2.0 | The only approved TKI effective against the T315I mutation.[6][11] |
Note: IC50 values can vary depending on the specific assay conditions.[15]
Experimental Methodologies for Efficacy Determination
The determination of inhibitor efficacy relies on a combination of biochemical and cell-based assays. These assays are crucial for preclinical evaluation and provide the data necessary to compare the potency and selectivity of different compounds.[17][18][19][20]
1. Biochemical (Cell-Free) Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.[21][22][23]
Detailed Protocol: In Vitro Kinase Assay (Luminescence-based)
This protocol outlines a common method for determining the IC50 of a kinase inhibitor using a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.[24]
Materials:
-
Purified recombinant kinase (e.g., ABL)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (typically ≤1%).[15]
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the substrate and ATP in kinase assay buffer.
-
To initiate the reaction, add 10 µL of a solution containing the purified kinase in kinase assay buffer.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) to 100% kinase activity and a no-kinase control to 0% activity.
-
Plot the percent kinase activity versus the log concentration of the inhibitor.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Experimental Workflow for Biochemical IC50 Determination
Caption: General workflow for biochemical IC50 determination.
2. Cell-Based Assays
Cell-based assays assess the inhibitor's activity in a more physiologically relevant context.[17][18] These assays measure downstream effects of kinase inhibition, such as cell viability, proliferation, or apoptosis.[25]
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cellular IC50 of an inhibitor in a cancer cell line (e.g., K562 for CML).[24]
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) to 100% cell viability.
-
Plot the percent viability versus the log concentration of the inhibitor.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Signaling Pathway Inhibition
The constitutive activation of the BCR-ABL kinase drives CML by activating multiple downstream signaling pathways that promote cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways.[26][27][28] The this compound-based inhibitors block these pathways at their source by inhibiting BCR-ABL.
BCR-ABL Signaling Pathway and Point of Inhibition
Caption: Simplified BCR-ABL signaling pathway and the point of inhibition.
Conclusion
The this compound scaffold has been instrumental in the development of highly effective kinase inhibitors. The evolution from Imatinib to Nilotinib and Ponatinib demonstrates a clear progression in potency and the ability to overcome clinical resistance. The rigorous application of both biochemical and cell-based assays is fundamental to characterizing the efficacy of these inhibitors and guiding the development of future targeted therapies.
References
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018-09-22).
- Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia - AACR Journals.
- Cell-based Assays for Drug Discovery | Reaction Biology.
- Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC - NIH.
- Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Cancer Cell-Based Assays - Charles River Laboratories.
- ICLUSIG® (ponatinib) Mechanism of Action.
- Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - NIH.
- (PDF) Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis OPEN - ResearchGate. (2018-11-05).
- Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors - Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).
- Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC.
- Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib - PubMed. (2010-10-01).
- ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
- Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals.
- Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC - PubMed Central - NIH.
- Chronic Myeloid Leukemia Signaling - QIAGEN GeneGlobe.
- Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein - NIH.
- Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC - PubMed Central. (2025-05-09).
- Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC - NIH.
- Molecular structures of imatinib, nilotinib, bosutinib, and dasatinib. - ResearchGate.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI.
- Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - NIH.
- Determining the IC50 Value for Aurora B Inhibitor 1: Application Notes and Protocols - Benchchem.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
- Recent Advances in Pyrimidine-Based Drugs - MDPI.
- Evolution of Small Molecule Kinase Drugs - PMC - PubMed Central - NIH.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. (2020-09-08).
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 13. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. noblelifesci.com [noblelifesci.com]
- 20. criver.com [criver.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to 3-(Pyrimidin-2-yl)aniline Compounds: In Vitro and In Vivo Efficacy
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells while minimizing toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 3-(pyrimidin-2-yl)aniline core has emerged as a promising pharmacophore. This guide provides a comprehensive overview of the in vitro and in vivo studies of this compound derivatives, offering a comparative analysis of their anticancer activities, mechanistic insights, and a practical guide to their experimental evaluation.
Introduction: The this compound Scaffold - A Privileged Motif in Kinase Inhibition
The pyrimidine ring is a fundamental component of nucleic acids and a versatile building block in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] When coupled with an aniline moiety, it forms a scaffold that is particularly adept at targeting the ATP-binding site of protein kinases.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The this compound structure allows for diverse substitutions on both the pyrimidine and aniline rings, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
In Vitro Evaluation: Assessing Antiproliferative Activity and Mechanism of Action
The initial assessment of novel anticancer compounds relies on a battery of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.
Comparative Antiproliferative Activity
A crucial first step is to evaluate the ability of this compound compounds to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. While direct head-to-head comparative studies of a wide range of this compound derivatives are limited in the public domain, the available data indicates that substitutions on the aniline and pyrimidine rings significantly influence their antiproliferative potency.
For instance, studies on related 2-substituted aniline pyrimidine derivatives have demonstrated potent dual inhibitory activity against Mer and c-Met kinases, with IC50 values in the nanomolar range against various cancer cell lines.[5][6] One notable compound, 18c , exhibited IC50 values of 18.5 ± 2.3 nM against Mer kinase and 33.6 ± 4.3 nM against c-Met kinase.[5] This compound also showed significant antiproliferative activity against HepG2 (hepatocellular carcinoma), MDA-MB-231 (triple-negative breast cancer), and HCT116 (colorectal carcinoma) cell lines.[5] Another analogue, 17c , displayed even more potent dual inhibition with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met.[6]
Table 1: Comparative In Vitro Antiproliferative Activity of Representative Aniline-Pyrimidine Derivatives
| Compound/Alternative | Target(s) | Cell Line (Cancer Type) | IC50 (nM) | Reference |
| Compound 18c | Mer/c-Met | HepG2 (Liver) | >10,000 | [5] |
| MDA-MB-231 (Breast) | 1,500 | [5] | ||
| HCT116 (Colon) | 800 | [5] | ||
| Compound 17c | Mer/c-Met | HepG2 (Liver) | 1,200 | [6] |
| MDA-MB-231 (Breast) | 1,100 | [6] | ||
| HCT116 (Colon) | 900 | [6] | ||
| Cabozantinib | Mer/c-Met, VEGFR | HepG2 (Liver) | 1,300 | [5] |
| (Standard of Care) | MDA-MB-231 (Breast) | 2,000 | [5] | |
| HCT116 (Colon) | 1,100 | [5] |
Note: The data for compounds 18c and 17c are for 2-substituted aniline pyrimidines, which are structurally related to the this compound scaffold and provide valuable comparative insights.
Mechanism of Action: Targeting Kinase Signaling Pathways
The anticancer activity of many this compound derivatives is attributed to their ability to inhibit protein kinases. As dual inhibitors of Mer and c-Met, for example, these compounds can simultaneously block signaling pathways that are crucial for tumor growth, survival, and metastasis.[6]
Signaling Pathway of a Dual Mer/c-Met Inhibitor
Caption: Putative signaling pathway inhibited by a this compound-based dual Mer/c-Met inhibitor.
Experimental Protocol: In Vitro Antiproliferation Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values of test compounds.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
In Vivo Evaluation: Assessing Antitumor Efficacy in Xenograft Models
Promising compounds from in vitro studies are advanced to in vivo models to evaluate their antitumor efficacy and safety in a more complex biological system.
Comparative In Vivo Antitumor Activity
Table 2: Representative In Vivo Antitumor Efficacy of Anilinopyrimidine Derivatives
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Compound 19d | Zebrafish Xenograft | Not specified | Not specified | Potent suppression of angiogenesis, tumor growth, and metastasis | [7] |
| Compound 32 | Mouse Xenograft | Colon (Colo-205) | Not specified | 14-day tumor growth delay | [2] |
Note: The presented data is for anilinopyrimidine derivatives and serves as a surrogate for the potential in vivo efficacy of this compound compounds.
Pharmacokinetics and Toxicology
The successful development of a drug candidate is contingent on its favorable pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology profiles.[5] For 2-substituted aniline pyrimidine derivative 17c , pharmacokinetic profiling revealed moderate oral bioavailability (F: 45.3%) and high metabolic stability in human liver microsomes.[6] The compound also showed a favorable cardiac safety profile with minimal hERG channel inhibition.[6]
Experimental Workflow for In Vivo Studies
Caption: A generalized experimental workflow for in vivo evaluation of anticancer compounds.
Experimental Protocol: In Vivo Subcutaneous Xenograft Study
This protocol provides a general framework for conducting an in vivo efficacy study using a subcutaneous xenograft model in mice.[8][9][10]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Sterile PBS and culture medium
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 10-20 million cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Observe the animals daily for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The available in vitro data demonstrates their potential for potent antiproliferative activity against a range of cancer cell lines. While in vivo data for this specific class is still emerging, studies on structurally related anilinopyrimidines suggest a high probability of translating in vitro potency into in vivo efficacy.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To identify substitutions that maximize potency and selectivity while maintaining favorable drug-like properties.
-
Direct Comparative In Vivo Studies: To rigorously evaluate the efficacy of lead compounds against current standards of care in relevant xenograft models.
-
In-depth Mechanistic Elucidation: To precisely identify the kinase targets and downstream signaling pathways affected by these compounds.
-
Comprehensive ADME/Toxicology Profiling: To ensure the safety and druggability of the most promising candidates.
By pursuing these avenues of research, the full therapeutic potential of this compound compounds can be unlocked, paving the way for the development of new and effective cancer therapies.
References
- De A, et al. (2024). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. Heliyon. [Link]
- Whittle, J. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
- Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Kar, S., & D'Souza, S. L. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
- Singh, P., et al. (2007). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. Bioorganic & Medicinal Chemistry. [Link]
- Di, L., & Kerns, E. H. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Bioanalysis Zone. [Link]
- Zhang, Y., et al. (2025). Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy.
- Schroeder, M. C., et al. (2001). Soluble 2-Substituted Aminopyrido[2,3-d]pyrimidin-7-yl Ureas. Structure−Activity Relationships against Selected Tyrosine Kinases and Exploration of in Vitro and in Vivo Anticancer Activity. Sci-Hub. [Link]
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Pharmaceuticals. [Link]
- Wang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]
- Duan, Y., et al. (2025). Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. Bioorganic Chemistry. [Link]
- An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice. (2025).
- Bensa, B., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]
- Režnar, R., et al. (2021).
- Batinic-Haberle, I., et al. (2018). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine. [Link]
- Gilbert, A. M., et al. (2015). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. MedChemComm. [Link]
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2022). RSC Advances. [Link]
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2022).
- Wang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
- Schroeder, M. C., et al. (2001). Soluble 2-Substituted Aminopyrido[2,3-d]pyrimidin-7-yl Ureas. Structure−Activity Relationships against Selected Tyrosine Kinases and Exploration of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]
- Design, Synthesis and Biological Evaluation of[8][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling P
- Ubersax, J. A., & Ferrell, J. E., Jr. (2007). Dissecting kinase signaling pathways. Nature Reviews Molecular Cell Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-(Pyrimidin-2-yl)aniline: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of target molecules. Anilines, as a class, are foundational scaffolds in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of 3-(Pyrimidin-2-yl)aniline with other common aniline building blocks, offering insights into its reactivity and strategic advantages in synthesis, supported by experimental data and detailed protocols.
The Strategic Value of Substituted Anilines in Synthesis
Aniline and its derivatives are ubiquitous in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The amino group serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions that form carbon-carbon and carbon-nitrogen bonds. The nature and position of substituents on the aniline ring profoundly influence the molecule's electronic properties, steric hindrance, and overall reactivity, thereby guiding the choice of reaction conditions and synthetic strategy.
This compound: A Heterocyclic Building Block of Interest
This compound, also known as 2-(3-aminophenyl)pyrimidine, is a bifunctional building block that incorporates both a nucleophilic aniline moiety and an electron-deficient pyrimidine ring. This unique combination of functionalities makes it a valuable component in the synthesis of kinase inhibitors and other biologically active compounds, where the pyrimidine ring often acts as a hinge-binding motif.[1]
The pyrimidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Its presence in this compound introduces a level of complexity and functionality that sets it apart from simpler aniline derivatives.
Comparative Analysis of Reactivity in Key Synthetic Transformations
To objectively assess the performance of this compound, we will compare its theoretical and reported reactivity in two of the most fundamental transformations for aniline building blocks: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. For this comparison, we will consider a selection of common meta-substituted aniline building blocks:
-
3-Bromoaniline: An example of a halogenated aniline, often used as the electrophilic partner in cross-coupling reactions.
-
3-Methoxyaniline (m-Anisidine): An electron-rich aniline due to the electron-donating methoxy group.
-
3-Methylaniline (m-Toluidine): A weakly electron-rich aniline.
Electronic Properties and Nucleophilicity: A pKa-Based Evaluation
The nucleophilicity of the aniline nitrogen is a key determinant of its reactivity in reactions such as the Buchwald-Hartwig amination. A good proxy for nucleophilicity is the pKa of the conjugate acid (anilinium ion). A higher pKa indicates a more basic and generally more nucleophilic amine.
The pyrimidine ring is strongly electron-withdrawing, which is expected to decrease the electron density on the aniline nitrogen, thereby reducing its basicity and nucleophilicity compared to aniline itself.
| Aniline Derivative | pKa of Conjugate Acid (approx.) | Expected Nucleophilicity |
| Aniline | 4.6 | Baseline |
| 3-Methoxyaniline | 4.2 | Slightly lower than aniline |
| 3-Methylaniline | 4.7 | Slightly higher than aniline |
| 3-Bromoaniline | 3.5 | Lower than aniline |
| This compound | ~2-3 (estimated) | Significantly lower than aniline |
Note: The pKa of this compound is an estimate based on the electron-withdrawing nature of the pyrimidine ring. Experimental determination is recommended for precise values.
This table suggests that this compound is a significantly weaker nucleophile than simple anilines. This has important implications for its use in C-N bond-forming reactions, potentially requiring more forcing conditions or more active catalyst systems.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[3] When an aniline derivative is functionalized with a halide (typically bromine or iodine), it can serve as the electrophilic partner in this reaction. The electronic nature of the substituents on the aniline ring can influence the rate of the oxidative addition step, which is often rate-determining.
To provide a tangible comparison, let's consider the Suzuki-Miyaura coupling of various bromoaniline isomers with 2-thienylboronic acid, as reported in a study on micellar catalysis.[4] While this study does not include this compound directly, the data for bromoaniline isomers provides a valuable baseline.
| Bromoaniline Isomer | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |
Data from a micellar Suzuki cross-coupling reaction.[4]
Analysis and Projections for this compound:
The data shows that the position of the bromo substituent influences the reaction rate and yield. For a hypothetical "3-bromo-N-(pyrimidin-2-yl)aniline," the strongly electron-withdrawing pyrimidine ring would likely activate the C-Br bond towards oxidative addition, potentially leading to faster reaction rates compared to 3-bromoaniline under similar conditions. However, the pyrimidine nitrogen atoms could also coordinate to the palladium catalyst, potentially inhibiting catalysis. Careful selection of ligands that can mitigate this inhibition would be crucial.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoaniline Derivative
This protocol is a representative example for the Suzuki-Miyaura coupling of a bromoaniline with a boronic acid.[4]
Materials:
-
Bromoaniline derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (2.0 eq)
-
2 wt% Kolliphor EL solution in water
Procedure:
-
To a reaction vessel, add the bromoaniline isomer, the arylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.
-
Add the 2 wt% Kolliphor EL solution in water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] In this context, the aniline derivative acts as the nucleophile. As discussed in the pKa analysis, the nucleophilicity of the aniline is a critical factor.
Comparative Reactivity:
| Aniline Derivative | Expected Reactivity as Nucleophile |
| 3-Methoxyaniline | High |
| 3-Methylaniline | High |
| Aniline | Moderate |
| 3-Bromoaniline | Low |
| This compound | Low to Moderate |
The reduced nucleophilicity of this compound suggests that it may require more forcing conditions (higher temperatures, longer reaction times) or more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or RuPhos) to achieve high yields in Buchwald-Hartwig aminations compared to more electron-rich anilines like 3-methoxyaniline or 3-toluidine.[7] However, its utility in the synthesis of kinase inhibitors demonstrates that these couplings are indeed feasible and widely used.[4]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline Derivative
This is a general protocol that can be adapted for the coupling of various anilines with aryl bromides.[8]
Materials:
-
Aryl bromide (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the aryl bromide and the aniline derivative to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Concepts
Caption: General workflows for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Caption: Qualitative comparison of aniline nucleophilicity.
Conclusion and Strategic Recommendations
This compound is a highly valuable building block, particularly for applications in medicinal chemistry where the pyrimidine motif is desired. Its synthetic performance, when compared to other aniline derivatives, presents a trade-off:
-
Advantages: The electron-withdrawing pyrimidine ring can activate adjacent positions for certain reactions, such as nucleophilic aromatic substitution on the pyrimidine ring itself, and may enhance the reactivity of a halide substituent on the aniline ring in Suzuki-Miyaura couplings. The bifunctional nature of the molecule allows for sequential and diverse functionalization.
-
Challenges: The reduced nucleophilicity of the aniline nitrogen requires careful optimization of Buchwald-Hartwig amination conditions, often necessitating the use of more active and specialized catalyst systems. Potential coordination of the pyrimidine nitrogens to the palladium catalyst must also be considered and mitigated through appropriate ligand selection.
Strategic Recommendations for Researchers:
-
When using this compound as a nucleophile in Buchwald-Hartwig aminations , start with robust catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and a strong base like sodium tert-butoxide. Be prepared to screen different ligands and reaction temperatures to achieve optimal yields.
-
For Suzuki-Miyaura couplings where a halogenated derivative of this compound is the electrophile, the reaction may proceed more readily than with less activated aryl halides. However, ligand choice remains critical to prevent catalyst inhibition by the pyrimidine moiety.
-
Always consider the orthogonality of the reactivity of the aniline and pyrimidine rings. The aniline nitrogen is the more nucleophilic site for C-N bond formation, while the pyrimidine ring is susceptible to nucleophilic aromatic substitution, especially if activated with leaving groups. This allows for selective, stepwise elaboration of the molecule.
By understanding the nuanced reactivity of this compound in comparison to more conventional aniline building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
- The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Buchwald-Hartwig Amin
- Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. (2014). Molecules. [Link]
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports. [Link]
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]
- Buchwald–Hartwig amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). Molecules. [Link]
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2017). Molecules. [Link]
Sources
- 1. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-(Pyrimidin-2-yl)aniline
Introduction
3-(Pyrimidin-2-yl)aniline is a pivotal chemical intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its structural motif, featuring both a pyrimidine and an aniline moiety, is a cornerstone in the development of targeted therapies, including kinase inhibitors.[2] The purity and quality of this starting material are paramount, as any impurities can propagate through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Consequently, the validation of analytical methods used to assess the quality of this compound is not merely a regulatory formality but a scientific necessity.
This guide provides a comparative analysis of the validation of common analytical techniques for this compound, offering insights into the rationale behind experimental design and the interpretation of validation data. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy, grounded in the principles of scientific integrity and regulatory compliance.
The Regulatory Landscape: A Foundation of Trustworthiness
The validation of analytical procedures is a cornerstone of pharmaceutical quality assurance, ensuring the reliability and reproducibility of results.[3] The International Council for Harmonisation (ICH) has established comprehensive guidelines that are widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a more holistic, science- and risk-based approach to method validation.[7][8][9] This guide is written in alignment with these principles, ensuring that the described protocols and acceptance criteria meet global regulatory expectations.[10][11][12]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[13] This involves a thorough evaluation of its performance characteristics, which we will explore in detail for each analytical technique.[14]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment
HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power makes it ideal for separating the main compound from process-related impurities and degradation products.
Principle and Applicability
Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The aromatic nature of the phenyl and pyrimidine rings, along with the polarity of the amine group, allows for excellent retention and separation on a C18 column with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[15][16]
Experimental Protocol for HPLC Method Validation
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (A Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile
-
Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on UV spectra of similar pyrimidine derivatives)[17][18]
-
Injection Volume: 10 µL
Validation Parameters and Acceptance Criteria:
A validation protocol with predefined acceptance criteria should be established before initiating the validation studies.[10]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[4] This is demonstrated by analyzing a placebo (if in a formulation), known impurities, and degraded samples. The peak for this compound should be pure and well-resolved from other peaks.
-
Linearity: A minimum of five concentrations covering the expected range (e.g., 50-150% of the nominal concentration) are prepared and injected.[14] The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11]
-
Accuracy: Determined by analyzing samples with known concentrations of this compound (e.g., by spiking a placebo).[14] The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration.[14] The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The effect of random events on precision is evaluated by varying analysts, days, and equipment.[14] The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. These are crucial for the analysis of impurities.
-
Robustness: Deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) are made to assess the method's reliability.[11] The system suitability parameters should remain within acceptable limits.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature of the HPLC method.[19] It involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.[20]
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Solid sample at 105 °C for 48 hours
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light
The stressed samples are then analyzed by the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other, and if the peak purity of the parent peak is maintained in the presence of the degradants.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography (GC): An Alternative for Volatile Impurities
While HPLC is generally preferred for a compound like this compound, GC can be a valuable tool for the analysis of volatile or semi-volatile process-related impurities that may not be readily detected by HPLC.
Principle and Applicability
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For this compound, which has a relatively high boiling point, high-temperature GC with a suitable column would be necessary. Derivatization to increase volatility may also be considered, though this adds complexity to the method.[21] The primary application of GC in this context would be for limit tests of specific volatile impurities (e.g., residual solvents from synthesis).
Experimental Protocol for GC Method Validation
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds.[22]
-
Capillary column (e.g., DB-5 or equivalent).
Chromatographic Conditions (A Starting Point):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 10 min)
-
Injection Mode: Splitless
Validation Parameters and Acceptance Criteria:
The validation parameters are similar to those for HPLC, with some specific considerations for GC.
-
Specificity: Demonstrated by the absence of interfering peaks from the matrix at the retention time of the analyte.
-
Linearity: Assessed over a range appropriate for the expected impurity levels.
-
Accuracy: Determined by spiking the sample with known amounts of the impurity.
-
Precision: Repeatability and intermediate precision are evaluated.
-
LOD/LOQ: Crucial for quantifying trace impurities.
-
Robustness: Evaluated by varying parameters like oven temperature ramp rate and carrier gas flow rate.
Workflow for GC Method Validation
Sources
- 1. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Gas-liquid chromatographic analysis of trimethylsilyl derivatives of pyrimidine and purine bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
A Comparative Guide to the Synthetic Routes of 3-(Pyrimidin-2-yl)aniline for Researchers and Drug Development Professionals
Introduction
3-(Pyrimidin-2-yl)aniline is a key structural motif and a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis is a critical step in the development of numerous therapeutic agents. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering in-depth technical insights, experimental data, and step-by-step protocols to aid researchers in selecting the optimal strategy for their specific needs. The primary methodologies discussed herein are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. Each route will be evaluated based on factors such as yield, reaction conditions, catalyst systems, substrate scope, and scalability.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between a pyrimidine and an aniline moiety. The choice of synthetic strategy is often dictated by the availability of starting materials, desired purity, and scalability of the reaction.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. In the context of synthesizing this compound, this typically involves the reaction of a halopyrimidine with an aminophenylboronic acid derivative.
Causality Behind Experimental Choices: The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle. A base, commonly an aqueous solution of sodium or potassium carbonate, is required for the transmetalation step. The choice of solvent can significantly impact the reaction efficiency, with solvent systems like 1,4-dioxane/water often providing good results.[1][2][3]
Experimental Data Summary
| Parameter | Suzuki-Miyaura Coupling |
| Starting Materials | 2-Chloropyrimidine, 3-Aminophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Reported Yield | Moderate to Good (e.g., 55% for a similar chloro-pyrimidine derivative[1]) |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add 2-chloropyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of 2-chloropyrimidine and 3-aminophenylboronic acid.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, this one forming a C-N bond between an aryl halide or triflate and an amine.[4][5][6] This method is a powerful alternative to traditional methods for the synthesis of arylamines, which often require harsh conditions.[5] For the synthesis of this compound, this would involve the coupling of a 2-halopyrimidine with 3-aminoaniline (m-phenylenediamine) or a protected derivative.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine. Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation.
Experimental Data Summary
| Parameter | Buchwald-Hartwig Amination |
| Starting Materials | 2-Bromopyrimidine, 3-Aminoaniline |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Reported Yield | Good to Excellent (often >80% for similar systems[8]) |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add 2-bromopyrimidine (1.0 eq), 3-aminoaniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene to the tube.
-
In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and Xantphos).
-
Add the catalyst/ligand solution to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of 2-bromopyrimidine and 3-aminoaniline.
Route 3: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[9][10][11] While it has been largely superseded by the milder palladium-catalyzed methods, it can still be a viable option, particularly in cases where palladium sensitivity is a concern or for large-scale synthesis where the cost of copper is advantageous.
Causality Behind Experimental Choices: The Ullmann reaction typically requires stoichiometric or near-stoichiometric amounts of a copper catalyst, often in the form of copper(I) iodide or copper powder.[12][13] The reaction necessitates high temperatures and polar aprotic solvents like DMF or NMP to facilitate the reaction between the aryl halide and the amine. A base, such as potassium carbonate, is also required.
Experimental Data Summary
| Parameter | Ullmann Condensation |
| Starting Materials | 2-Chloropyrimidine, 3-Aminoaniline |
| Catalyst | CuI |
| Base | K₂CO₃ |
| Solvent | DMF or NMP |
| Temperature | 150-200 °C |
| Reaction Time | 24-48 hours |
| Reported Yield | Variable, often moderate |
Experimental Protocol: Ullmann Condensation
-
To a round-bottom flask, add 2-chloropyrimidine (1.0 eq), 3-aminoaniline (1.5 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.0 eq).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 160 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into a mixture of water and ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram: Ullmann Condensation
Caption: Ullmann condensation of 2-chloropyrimidine and 3-aminoaniline.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on a variety of factors, including the desired scale, cost considerations, and available laboratory equipment.
-
Suzuki-Miyaura Coupling: This method is highly reliable and offers good yields with a broad substrate scope. The commercial availability of a wide range of boronic acids makes it a versatile choice. However, the cost of palladium catalysts and the potential for boron-containing impurities may be a consideration.
-
Buchwald-Hartwig Amination: This is arguably the most powerful and versatile method for the synthesis of arylamines. It generally provides high yields under relatively mild conditions and is tolerant of a wide range of functional groups. The main drawback is the cost of the specialized phosphine ligands and palladium precatalysts.
-
Ullmann Condensation: While a more traditional method, the Ullmann condensation offers a cost-effective alternative due to the use of a copper catalyst. However, it typically requires harsh reaction conditions (high temperatures and long reaction times) and may result in lower yields and more side products compared to the palladium-catalyzed methods.
For laboratory-scale synthesis where high purity and yield are paramount, the Buchwald-Hartwig amination is often the preferred method. For larger-scale synthesis where cost is a significant driver, the Suzuki-Miyaura coupling or a well-optimized Ullmann condensation may be more practical. Researchers should carefully consider the trade-offs between cost, efficiency, and reaction conditions when selecting the most appropriate synthetic strategy.
References
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Štefánik, M.; Gucký, T.; Precechtělová, J.; Jorda, R.; Cankař, P. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2021, 26 (7), 1956. [Link]
- Louie, J.; Hartwig, J. F. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides. Mechanistic Studies and Demonstration of a Room-Temperature Catalyst. Tetrahedron Lett.1995, 36 (21), 3609–3612.
- Abdel-Maksoud, M. S.; El-Gamal, M. I.; Yoo, K. H.; Oh, C.-H. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules2008, 13 (4), 863–875. [Link]
- Wade, J. V.; Krueger, C. A. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. J. Comb. Chem.2003, 5 (3), 267–272. [Link]
- Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. J. Am. Chem. Soc.2000, 122 (48), 12051–12052.
- Ji, Y.; et al. A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. J. Org. Chem.2007, 72 (9), 3606-3607. [Link]
- Langer, P.; et al. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. J. Org. Chem.2001, 66 (6), 2222-2226. [Link]
- Štefánik, M.; Gucký, T.; Precechtělová, J.; Jorda, R.; Cankař, P. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046-2067.
- Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954-6971.
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805-818.
- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400-5449.
- Beletskaya, I. P.; Cheprakov, A. V. Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coord. Chem. Rev.2004, 248 (21-24), 2337-2364.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Rossi, S.; et al. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules2021, 26 (24), 7678. [Link]
- Misbahi, H.; Brouant, P.; Barbe, J. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Heterocycl. Commun.1999, 5 (4), 335-338.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Benchmarking the performance of 3-(Pyrimidin-2-yl)aniline-derived catalysts
An objective comparison of catalyst performance is crucial for researchers, scientists, and drug development professionals to make informed decisions in catalyst selection and process optimization. This guide provides a comprehensive framework for benchmarking the performance of a novel class of catalysts derived from 3-(Pyrimidin-2-yl)aniline. While specific performance data for this catalyst family is not yet widely published, this document outlines a robust methodology for their evaluation against established alternatives in key cross-coupling reactions.
The Emerging Potential of this compound Ligands
The this compound scaffold presents a unique bidentate ligand framework. The pyrimidine ring can act as a robust coordinating moiety for a transition metal center, while the aniline group offers a versatile point for electronic and steric modification. This tunability is a key attribute for designing catalysts with enhanced activity, selectivity, and stability. Given the prevalence of nitrogen-containing ligands in successful catalysts for cross-coupling reactions, derivatives of this compound are promising candidates for evaluation.
Benchmarking Against the Gold Standard: Suzuki-Miyaura and Heck Reactions
To rigorously assess the performance of novel this compound-derived catalysts, it is essential to benchmark them in well-established and industrially relevant chemical transformations. The Suzuki-Miyaura and Heck couplings are ideal choices due to their widespread use and the availability of extensive data for existing catalyst systems.
Comparative Performance Data
The following tables provide a template for summarizing the performance of new this compound-derived catalysts against established, high-performing commercial catalyst systems in a benchmark Suzuki-Miyaura reaction.[1]
Table 1: Benchmarking a Novel this compound-Derived Palladium Catalyst in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| [Novel Catalyst 1] | [To be determined] | Toluene / H₂O | K₃PO₄ | 100 | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
Data for established catalysts is sourced from representative literature to provide a baseline for comparison.[1]
Table 2: Benchmarking a Novel this compound-Derived Palladium Catalyst in the Heck Coupling of 4-Bromoacetophenone and n-Butyl Acrylate
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| [Novel Catalyst 2] | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | NMP | [To be determined] | [To be determined] | [To be determined] | N/A |
| Herrmann's Catalyst | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | NMP | 140 | 0.01 | [Typically High] | [2] |
Experimental Protocols for Catalyst Evaluation
Adherence to standardized experimental protocols is critical for generating reproducible and comparable data.[3][4] The following are detailed, step-by-step methodologies for evaluating catalyst performance in the Suzuki-Miyaura and Heck reactions.
Protocol 1: Suzuki-Miyaura Coupling[1][5]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Novel this compound-Pd complex, or a benchmark catalyst system)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/water mixture)
-
Standard laboratory glassware (oven-dried) and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent and water to the reaction vessel via syringe.[1]
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).[1][5]
-
Monitoring and Analysis: Monitor the reaction progress by periodically taking aliquots under inert conditions and analyzing them by a suitable chromatographic technique (e.g., GC-MS or LC-MS) against an internal standard to determine the yield.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
Protocol 2: Heck Coupling[2]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.2 equiv)
-
Palladium catalyst (e.g., Novel this compound-Pd complex or Herrmann's Catalyst)
-
Base (e.g., Sodium acetate, 1.5 equiv)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve the aryl halide and the alkene in NMP.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.01 mol%) and sodium acetate.
-
Reaction Execution: Heat the reaction mixture to 140 °C and stir vigorously.
-
Monitoring and Analysis: Monitor the reaction progress by GC-MS or LC-MS.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
Visualizing the Process
To better understand the relationships and workflows involved in catalyst benchmarking, the following diagrams are provided.[1]
Caption: A generalized workflow for benchmarking catalyst performance.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
While the full catalytic potential of this compound-derived catalysts is still being explored, the methodologies outlined in this guide provide a clear and robust pathway for their systematic evaluation. By benchmarking against well-established catalyst systems in cornerstone reactions like the Suzuki-Miyaura and Heck couplings, researchers can effectively quantify the performance of these novel catalysts and identify promising candidates for further development in synthetic chemistry and drug discovery.
References
- Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions - Benchchem.
- Benchmarking the efficiency of different catalytic systems for cross-coupling with 1,1-Dibromoethylene - Benchchem.
- Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols - Oak Ridge National Laboratory.
- A Comparative Guide to Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide - Benchchem.
- Catalyst performance evaluation experimental protocols. a Catalyst... | Download Scientific Diagram - ResearchGate.
- Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH 3 - OSTI.gov.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols | ORNL [ornl.gov]
- 4. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols (Journal Article) | OSTI.GOV [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Cross-Reactivity Profiling of 3-(Pyrimidin-2-yl)aniline-Based Drugs
Introduction: The Double-Edged Sword of the 3-(Pyrimidin-2-yl)aniline Scaffold
The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its remarkable success is exemplified by groundbreaking drugs like Imatinib (Gleevec®) and Nilotinib (Tasigna®), which have transformed the treatment of chronic myeloid leukemia (CML) and other cancers.[2][3] This scaffold expertly mimics the adenine hinge-binding region of ATP, allowing for potent and specific interactions within the kinase active site.[4]
However, the very structural conservation of ATP-binding sites across the human kinome—comprising over 500 kinases—presents a significant challenge.[5] Kinase inhibitors based on this privileged scaffold often exhibit polypharmacology, binding not only to their intended target but also to a range of other kinases.[6] These "off-target" interactions are a double-edged sword. They can be the source of adverse drug reactions and toxicity, but they can also lead to unexpected therapeutic benefits, a concept known as drug repositioning.[7][8] For instance, the anti-diabetic effects of Imatinib are thought to be mediated by off-target interactions, potentially involving mitochondrial inhibition rather than its primary targets like BCR-ABL.[7][9]
Therefore, a comprehensive and multi-faceted cross-reactivity profile is not merely a regulatory checkbox but a fundamental necessity in the development of this compound-based drugs. It is essential for understanding the complete mechanism of action, predicting potential toxicities, and uncovering new therapeutic opportunities.[10] This guide provides an in-depth comparison of the principal methodologies used for selectivity profiling, supported by experimental protocols and data interpretation strategies tailored for researchers, scientists, and drug development professionals.
A Comparative Analysis of Profiling Methodologies
Choosing the right profiling strategy requires a clear understanding of the strengths and limitations of each available technology. A robust assessment typically integrates data from multiple orthogonal methods to build a complete picture of a compound's selectivity. The three main pillars of selectivity profiling are biochemical assays, cell-based target engagement assays, and unbiased proteomics approaches.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| In Vitro Kinase Panels | Measures enzymatic activity or binding affinity against a large panel of purified, recombinant kinases.[11] | IC50 / Kd values | High-throughput, quantitative, broad kinome coverage, cost-effective for initial screens.[12] | Lacks physiological context (no cell membranes, scaffolding proteins, or endogenous ATP concentrations); prone to false positives/negatives.[13] |
| Cellular Thermal Shift Assay (CETSA®) | Quantifies ligand-induced thermal stabilization of a target protein in intact cells or cell lysates.[14] | Thermal shift (ΔTm) or Isothermal Dose-Response Curves (ITDRF) | Confirms direct target engagement in a physiological setting; accounts for cell permeability and intracellular competition.[15][16] | Lower throughput; requires a specific antibody for detection (Western Blot) or advanced mass spectrometry; may not detect all binding events.[17] |
| Chemical Proteomics (e.g., Kinobeads) | Uses broad-spectrum immobilized kinase inhibitors to enrich kinases from a cell lysate. A test compound competes for binding, and the displaced kinases are quantified by mass spectrometry.[6][18] | Dose-response competition curves (EC50) | Unbiased discovery of novel targets; assesses interactions in a near-native context (lysate); no compound labeling required.[5] | Technically complex; data analysis is challenging; competition dynamics can be influenced by the Kinobeads matrix itself. |
Experimental Protocols: A Practical Guide
To ensure scientific integrity, every protocol must be a self-validating system with appropriate controls. The following sections detail the methodologies for key profiling experiments, annotated with insights explaining the causality behind critical steps.
In Vitro Kinase Panel Screening
This approach provides the foundational layer of a selectivity profile by assessing a compound's inhibitory potential across a wide swath of the kinome.
Protocol: Single-Dose Inhibition & IC50 Determination
-
Compound Preparation: Prepare a 10 mM stock solution of the test drug (e.g., Nilotinib) in 100% DMSO. Create serial dilutions to be used for the assay.
-
Initial Screen (Single-Dose): a. Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) in duplicate against a large kinase panel (e.g., >400 kinases).[11] b. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls for data normalization and quality control.[19] c. The kinase reaction is initiated by adding an ATP solution (typically at or near the Km for each specific kinase). d. The reaction is stopped, and the remaining kinase activity is measured using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE®).[10] e. Calculate the percent inhibition relative to the DMSO control.
-
Follow-up (IC50 Determination): a. For any kinase showing significant inhibition (e.g., >70%) in the initial screen, perform a dose-response experiment.[11] b. Use a 10-point, 3-fold serial dilution of the compound. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Senior Application Scientist's Note: The choice of ATP concentration is critical. Using the physiological concentration of ATP (~1-10 mM) can provide a more accurate reflection of a compound's potency in a cellular environment, but many commercial assays use the ATP Km for each kinase to maximize sensitivity. It is crucial to be aware of the assay conditions when comparing data across different platforms.
Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold standard for validating that a drug engages its intended target within the complex milieu of a living cell.[15] The principle is elegant: a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20]
Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture an appropriate cell line (e.g., K-562 for BCR-ABL inhibitors) to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1 to 10 µM) or with a vehicle control (DMSO). Incubate for 1-4 hours to allow for cell penetration and target binding.[19]
-
Heat Challenge: a. Harvest and resuspend the cells in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Use a thermal cycler to apply a precise temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling to 4°C.[20]
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles or by adding a mild lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).[15]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[20]
-
Protein Quantification and Detection: a. Carefully collect the supernatant containing the soluble protein fraction. b. Normalize the protein concentration of all samples using a BCA assay. c. Analyze the samples via SDS-PAGE and Western blotting using a validated primary antibody against the target protein (e.g., anti-ABL). d. Crucially, probe the same membrane for a loading control protein (e.g., GAPDH, Tubulin) to ensure equal protein loading across all lanes.
-
Data Analysis: a. Quantify the band intensities for the target protein at each temperature. b. Plot the normalized band intensity against the temperature. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target stabilization and engagement.[19]
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics using Kinobeads
This powerful technique enables the unbiased identification of kinase targets in a competitive binding format.[18] It is particularly useful for deconvoluting complex polypharmacology and discovering novel off-targets.[21]
Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a native cell lysate from the relevant cell line or tissue under conditions that preserve kinase activity (e.g., using non-denaturing lysis buffers with phosphatase and protease inhibitors).
-
Compound Incubation (Competition): a. Aliquot the cell lysate. Treat each aliquot with the test drug at increasing concentrations (typically a 7-8 point dose-response curve) or with a vehicle control (DMSO). b. Incubate the lysate-drug mixture to allow the drug to bind to its targets.
-
Kinobeads Enrichment: a. Add Kinobeads—sepharose beads conjugated with a cocktail of broad-spectrum, non-selective kinase inhibitors—to each lysate.[22] b. Incubate to allow kinases not bound by the test drug to bind to the beads.
-
Washing and Elution: a. Wash the beads extensively to remove non-specifically bound proteins. b. Elute the captured proteins from the beads.
-
Sample Preparation for Mass Spectrometry: a. Digest the eluted proteins into peptides using trypsin. b. Label the peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis, or proceed with label-free quantification.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: a. Identify and quantify the proteins in each sample. b. For each identified kinase, plot the measured abundance versus the drug concentration. c. The resulting dose-dependent reduction in binding to the Kinobeads indicates target engagement by the free drug in the lysate. Fit this data to determine an apparent EC50 for each target.[6]
Diagram: Kinobeads Competition Principle
Caption: Principle of Kinobeads competition binding assay.
Interpreting the Data: A Comparative Profile
The ultimate goal of these experiments is to build a comprehensive selectivity profile. The table below presents a condensed, representative comparison of two prominent this compound-based drugs, Imatinib and Nilotinib, alongside Dasatinib as a well-characterized multi-kinase inhibitor.[19]
Table: Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Target | Imatinib (IC50 nM) | Nilotinib (IC50 nM) | Dasatinib (IC50 nM) | Biological Relevance |
| BCR-ABL | 250 - 1000 | 20 - 30 | < 1 | Primary Target in CML [3][19] |
| c-KIT | 100 | 90 | 5 | Target in GIST; Off-target in CML[8] |
| PDGFRα/β | 50 - 100 | 60 - 120 | 15 - 30 | Off-target; implicated in side effects and some therapeutic actions |
| SRC Family (SRC, LCK, YES) | > 10,000 | > 10,000 | 0.4 - 0.5 | Major off-target for Dasatinib, not for Imatinib/Nilotinib[23] |
| DDR1 | 25 | 21 | 22 | Implicated in fibrosis; potential repositioning target[8][24] |
| NQO2 | 30 | > 10,000 | > 10,000 | Non-kinase off-target for Imatinib; may contribute to side effects[8] |
Disclaimer: IC50 values are compiled from various sources and assays and should be considered representative. Direct comparison requires data generated under identical experimental conditions.
Interpreting the Profile:
-
Potency vs. Selectivity: Nilotinib is significantly more potent against BCR-ABL than Imatinib.[3] Dasatinib is even more potent but demonstrates broad cross-reactivity, potently inhibiting the SRC family kinases, which Imatinib and Nilotinib do not.[19][23] This highlights the classic trade-off between increasing on-target potency and maintaining selectivity.
-
Shared Off-Targets: Both Imatinib and Nilotinib inhibit c-KIT and PDGFR, explaining some overlap in their therapeutic profiles and side effects.[25] However, Nilotinib was rationally designed to have a more defined target profile compared to Imatinib.[3]
-
Unique Off-Targets: Imatinib's inhibition of NQO2 is a unique feature not shared by Nilotinib, which could account for differences in their long-term side effect profiles.[8] This type of unique off-target is often discovered through unbiased chemical proteomics screens.
Diagram: Simplified Signaling Cross-Reactivity
Caption: On- and off-target effects of Imatinib.
Conclusion: An Integrated Strategy for a Complete Picture
Profiling the cross-reactivity of this compound-based drugs is a complex but essential endeavor. No single method provides a complete answer. A successful strategy relies on an integrated, tiered approach:
-
Broad Screening: Begin with large-scale in vitro kinase panels to cast a wide net and identify a preliminary hit list of potential off-targets.
-
Cellular Validation: Use CETSA to confirm target engagement for the primary target and key off-targets in a physiologically relevant environment. This step is critical to weed out artifacts from biochemical assays.
-
Unbiased Discovery: Employ chemical proteomics to perform an unbiased search for novel and unexpected binding partners, providing a deeper understanding of the drug's complete interactome.
By logically combining these methodologies, researchers can build a robust, multi-dimensional understanding of a compound's selectivity. This comprehensive profile is invaluable for making informed decisions during lead optimization, rationally explaining clinical outcomes, and ultimately developing safer and more effective targeted therapies.
References
- Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - NIH. [Link]
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchG
- dasatinib | DiscoveRx KINOMEscan® screen. [Link]
- Immunological off-target effects of im
- Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - Upsala Journal of Medical Sciences. [Link]
- Chemical kinomics: a powerful strategy for target deconvolution - BMB Reports. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinform
- Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed. [Link]
- Minimal cross-intolerance with nilotinib in patients with chronic myeloid leukemia in chronic or accelerated phase who are intolerant to im
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
- Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PubMed Central. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
- Nilotinib - LiverTox - NCBI - NIH. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
- The target landscape of clinical kinase drugs - PMC - NIH. [Link]
- Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC. [Link]
- Targeted Kinase Selectivity from Kinase Profiling D
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
- Chemoproteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors in primary chronic lymphocytic leukemia cells - Semantic Scholar. [Link]
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. [Link]
- Beyond expectations: investigating nilotinib's potential in attenuating neurodegeneration in Alzheimer's disease - PMC - PubMed Central. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Nilotinib: a potential repurposed treatment for Alzheimer's disease? - VJDementia. [Link]
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Recent Advances in Pyrimidine-Based Drugs - MDPI. [Link]
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchG
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimal cross-intolerance with nilotinib in patients with chronic myeloid leukemia in chronic or accelerated phase who are intolerant to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bmbreports.org [bmbreports.org]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? | Upsala Journal of Medical Sciences [ujms.net]
- 10. academic.oup.com [academic.oup.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. [PDF] Chemoproteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors in primary chronic lymphocytic leukemia cells | Semantic Scholar [semanticscholar.org]
- 22. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. stemcell.com [stemcell.com]
- 24. Nilotinib: a potential repurposed treatment for Alzheimer’s disease? | VJDementia [vjdementia.com]
- 25. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 3-(Pyrimidin-2-yl)aniline and its isomers
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-(Pyrimidin-2-yl)aniline and its Positional Isomers
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. Isomeric purity can dictate biological activity, toxicity, and material properties. Among the N-heterocyclic compounds that form the backbone of many pharmaceuticals, aminopyrimidines are of significant interest due to their prevalence in kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive spectroscopic comparison of this compound and its ortho- and para-isomers, 2-(Pyrimidin-2-yl)aniline and 4-(Pyrimidin-2-yl)aniline.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to explain the causal relationships between isomeric structures and their spectroscopic signatures. The protocols and interpretations herein are designed to be self-validating, fostering a deeper understanding of how to approach the characterization of these and similar molecules.
The Critical Importance of Isomer Differentiation
The positional isomerism of the amino group on the aniline ring in (Pyrimidin-2-yl)anilines significantly alters the electronic distribution and conformation of the molecule. These subtle changes can lead to profound differences in how the molecule interacts with biological targets, such as the active site of an enzyme. Consequently, robust and unequivocal analytical methods for differentiating these isomers are not merely a matter of academic curiosity but a critical component of quality control and regulatory compliance in pharmaceutical development.
Spectroscopic Analysis Workflow
A multi-technique spectroscopic approach is essential for the unambiguous identification of the (Pyrimidin-2-yl)aniline isomers. Each technique provides a unique piece of the structural puzzle.
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of (Pyrimidin-2-yl)aniline isomers.
Comparative Spectroscopic Data
Physical Properties
| Property | 2-(Pyrimidin-2-yl)aniline | This compound | 4-(Pyrimidin-2-yl)aniline |
| Appearance | Yellow Solid (Expected) | Yellow Crystalline Solid[3] | Off-White to Light Brown Solid (Analog)[4] |
| Molecular Formula | C₁₀H₉N₃ | C₁₀H₉N₃[3] | C₁₀H₉N₃[5] |
| Molecular Weight | 171.20 g/mol | 171.20 g/mol [3][6] | 171.20 g/mol [5] |
| Melting Point (°C) | Not Reported | 99-102[6] | 232-234 (Pyridinyl analog)[4] |
¹H NMR Spectroscopy
The position of the amino group dramatically influences the chemical shifts of the protons on the aniline ring. The pyrimidine ring protons will also experience subtle shifts.
-
2-isomer (ortho): The amino group is expected to cause a significant upfield shift (lower ppm) for the protons on the aniline ring, particularly the proton ortho to the pyrimidine ring. Steric hindrance may also lead to broader signals.
-
3-isomer (meta): The electronic effect of the amino group on the aniline protons will be less pronounced compared to the ortho and para isomers. The signals are expected to be in a more "typical" aromatic region.
-
4-isomer (para): The strong electron-donating effect of the para-amino group will cause a noticeable upfield shift of the aniline protons, which will appear as two distinct doublets due to symmetry.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the carbon signals of the aniline ring will be most affected by the position of the amino group. The carbon attached to the amino group will experience a significant upfield shift.
Infrared (IR) Spectroscopy
The primary differences in the IR spectra of the isomers will be in the fingerprint region (below 1500 cm⁻¹), which is sensitive to the substitution pattern of the aromatic ring. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.
UV-Vis Spectroscopy
The electronic transitions of these molecules will be influenced by the extent of conjugation between the pyrimidine and aniline rings. The para-isomer is expected to have the most extended conjugation, which should result in a bathochromic (red) shift of the λₘₐₓ compared to the meta-isomer. The ortho-isomer may exhibit a hypsochromic (blue) shift due to steric hindrance disrupting planarity and reducing conjugation.
Mass Spectrometry
All three isomers will have the same molecular ion peak (m/z = 171). However, the fragmentation patterns may differ. The initial fragmentation is likely to involve the loss of HCN from the pyrimidine ring. The relative intensities of the fragment ions may vary depending on the stability of the resulting radical cations, which is influenced by the position of the amino group.
Caption: Plausible mass spectral fragmentation pathways for (Pyrimidin-2-yl)aniline isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of (Pyrimidin-2-yl)aniline isomers. These should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Spectral range: 4000-400 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the sample spectrum over a range of 200-800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating reproducible fragmentation patterns. Electrospray Ionization (ESI) is also suitable, particularly when coupled with liquid chromatography.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
The spectroscopic differentiation of this compound and its ortho- and para-isomers is a task that requires a multi-faceted analytical approach. While mass spectrometry can confirm the molecular weight, it is the nuanced information from NMR and UV-Vis spectroscopy that provides the most definitive evidence for the specific substitution pattern. By understanding the underlying principles of how positional isomerism affects spectroscopic properties, researchers can confidently identify and characterize these important building blocks for pharmaceutical and materials science applications.
References
- PubChem. 4-(Pyridin-2-yl)aniline. [Link]
- MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
- ResearchGate. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. [Link]
- IOSR Journal.
- PubChem. 4-(Pyrimidin-2-yl)aniline. [Link]
- PubMed Central. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
- IRJMETS.
- PubChemLite. 4-(pyrimidin-2-yl)aniline (C10H9N3). [Link]
- PubChem. N-2-Pyridylaniline. [Link]
- PubChem. 4-methyl-N-(pyridin-2-ylmethyl)aniline. [Link]
- PubMed Central. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
- PubMed. 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline. [Link]
- MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
- PubChem. 3-(2-Pyridyl)aniline. [Link]
- SpectraBase. 4-(pyren-1-yl)aniline. [Link]
- ResearchGate. Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. [Link]
- PubChem. 2-(Pyridin-4-yl)aniline. [Link]
- RSC Publishing.
- ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
- RSC Publishing.
- SpectraBase. 3-(Pyridine-3-yl)aniline - Optional[Vapor Phase IR] - Spectrum. [Link]
- MDPI. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. [Link]
- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
- ChemSynthesis. 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)aniline. [Link]
- PubMed Central. N-(Pyrimidin-2-yl)aniline. [Link]
- PubChem. 2-Pyridin-3-ylaniline. [Link]
Sources
- 1. 4-(4-Methylpyrimidin-2-yl)aniline | C11H11N3 | CID 22600391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]
- 5. 4-(Pyrimidin-2-yl)aniline | C10H9N3 | CID 12456170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Assessing the Novelty of 3-(Pyrimidin-2-yl)aniline Scaffolds in Patent Literature: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the patent landscape of a chemical scaffold is paramount to navigating the complexities of intellectual property and identifying fertile ground for innovation. This guide provides an in-depth analysis of the 3-(Pyrimidin-2-yl)aniline scaffold, a privileged structure in medicinal chemistry, to assess its novelty in the context of patent literature. By objectively comparing patented inventions with publicly available scientific research, this document aims to illuminate potential "white spaces" for future drug discovery programs.
The Strategic Importance of Scaffold Novelty in Drug Discovery
In the competitive arena of pharmaceutical research, the novelty of a chemical scaffold or its derivatives is the bedrock of a strong patent position. A novel scaffold can provide a significant competitive advantage, securing freedom to operate and laying the foundation for a new class of therapeutics. The this compound core, a bioisostere of the well-explored anilinopyrimidine pharmacophore, has garnered considerable attention for its ability to engage with a variety of biological targets, most notably protein kinases. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive starting point for the design of potent and selective inhibitors.
However, the very attractiveness of this scaffold has led to its frequent appearance in both patent and scientific literature. Therefore, a thorough assessment of the existing prior art is not merely a procedural step but a critical strategic component of any research program built upon this framework.
Unveiling the Patent Landscape of this compound
A comprehensive analysis of the patent literature reveals that the this compound scaffold, while not novel in its unsubstituted form (CAS 69491-56-1), is a recurring motif in patents claiming kinase inhibitors for oncological indications. The core innovation in these patents lies not in the scaffold itself, but in the specific substitution patterns adorning the pyrimidine and aniline rings.
Patented Substitution Patterns and Therapeutic Targets
The majority of patents featuring the this compound core focus on its application as a "hinge-binding" motif for various protein kinases implicated in cancer. The pyrimidine ring's nitrogen atoms are adept at forming crucial hydrogen bonds with the kinase hinge region, while the aniline moiety serves as a versatile anchor for introducing substituents that can occupy adjacent hydrophobic pockets and confer target specificity.
Below is a summary of key therapeutic targets and the general substitution strategies claimed in the patent literature:
| Therapeutic Target | General Substitution Pattern on Aniline Ring | General Substitution Pattern on Pyrimidine Ring | Representative Patent Assignees |
| Aurora Kinases | Substituted with amides, sulfonamides, and small alkyl groups. | Often substituted at the 4- and 5-positions with aryl or heteroaryl groups. | Vertex Pharmaceuticals[1] |
| Spleen Tyrosine Kinase (Syk) | Varied substituents, often incorporating solubilizing groups. | Typically substituted at the 4-position with heterocycles. | Rigel Pharmaceuticals |
| Epidermal Growth Factor Receptor (EGFR) | Acrylamide moieties for covalent inhibition, often with additional alkoxy groups. | Substituted with indolyl or other heterocyclic groups at the 4-position. | AstraZeneca, Novartis |
| Mer/c-Met Kinases | Complex side chains, including those with piperazine and other heterocyclic motifs. | Often features an oxygen-linked substituent at the 4-position. | Various academic and industrial entities[2] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Often incorporates urea or thiourea functionalities. | Can be substituted with various aryl and heteroaryl groups. | Multiple assignees[3] |
The following diagram illustrates the general areas of patented substitutions on the this compound scaffold:
Figure 1: Patented substitution hotspots on the this compound scaffold.
The Scientific Literature Landscape: A Foundation for Innovation
Parallel to the patent filings, the scientific literature provides a rich source of information on the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives. These publications, while establishing prior art, also offer valuable insights into the scaffold's medicinal chemistry potential.
Recent studies have explored this scaffold in the context of dual inhibitors, targeting multiple kinases simultaneously to overcome drug resistance. For example, a 2024 publication detailed the design of 2-substituted aniline pyrimidine derivatives as potent dual Mer/c-Met inhibitors, demonstrating the ongoing academic and industrial interest in this chemical space[2]. Another study focused on novel aniline-pyrimidine analogues as dual VEGFR-2/tubulin inhibitors, highlighting the versatility of the scaffold beyond kinase inhibition[3].
Comparative Analysis: Identifying the "White Space" for Novelty
A direct comparison of the patent and scientific landscapes reveals key areas where novelty may yet be found. While the core scaffold is heavily precedented, opportunities for innovation exist in the following areas:
-
Novel Substitution Patterns: The combination of underexplored substituents on both the aniline and pyrimidine rings could lead to novel chemical matter. For instance, the exploration of spirocyclic substituents on the aniline ring or the introduction of unique heterocyclic systems at the 4-position of the pyrimidine ring remains relatively untapped.
-
Untargeted Kinases and Beyond: The majority of existing intellectual property focuses on a handful of well-validated cancer targets. Applying the this compound scaffold to less-explored kinases or entirely different protein families could yield novel therapeutic agents with unique mechanisms of action.
-
Innovative Drug Modalities: The development of derivatives as prodrugs, antibody-drug conjugates (ADCs), or targeted protein degraders (PROTACs) represents a significant opportunity for creating novel intellectual property around this established scaffold.
-
New Therapeutic Areas: While oncology dominates the current landscape, exploring the utility of this compound derivatives in other therapeutic areas, such as inflammatory diseases or neurodegenerative disorders, could open up new avenues for patentable inventions.
The following workflow diagram outlines a systematic approach to assessing the novelty of a newly designed this compound derivative:
Figure 2: Workflow for assessing the novelty of a this compound derivative.
Experimental Protocol: Synthesis and Evaluation of a Novel Derivative
To illustrate the practical application of these principles, we present a hypothetical experimental workflow for the synthesis and biological evaluation of a novel this compound derivative designed to occupy a potential "white space."
Rationale for the Designed Compound
The designed compound, N-(4-((4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)phenyl)acrylamide , incorporates a 1-methyl-1H-pyrazol-4-yl group at the 4-position of the pyrimidine ring, a less common substituent in the patent literature. The acrylamide moiety on the aniline ring is a known warhead for covalent inhibition of kinases with a cysteine residue in the active site. This combination aims to achieve both novelty and potent, irreversible kinase inhibition.
Synthetic Protocol
Step 1: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-chloropyrimidine
-
To a solution of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) and 2,4-dichloropyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (3.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Pd(PPh3)4 (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(1-methyl-1H-pyrazol-4-yl)-2-chloropyrimidine.
Step 2: Synthesis of N-(4-aminophenyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
-
To a solution of 4-(1-methyl-1H-pyrazol-4-yl)-2-chloropyrimidine (1.0 eq) and p-phenylenediamine (1.2 eq) in 2-butanol is added a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is heated to reflux for 16 hours.
-
After cooling, the precipitate is filtered, washed with diethyl ether, and dried to yield the desired product.
Step 3: Synthesis of N-(4-((4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
-
N-(4-aminophenyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
Triethylamine (1.5 eq) is added, followed by the dropwise addition of acryloyl chloride (1.1 eq).
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to give the final compound.
Biological Evaluation Protocol
Kinase Inhibition Assay:
-
The inhibitory activity of the synthesized compound is evaluated against a panel of kinases, including those with a known cysteine residue in the active site (e.g., EGFR, BTK).
-
A time-dependent IC50 assay is performed to confirm covalent bond formation.
-
The compound is incubated with the kinase for varying periods before the addition of ATP to initiate the kinase reaction.
-
Kinase activity is measured using a suitable assay format (e.g., ADP-Glo, LanthaScreen).
Cellular Proliferation Assay:
-
The anti-proliferative activity of the compound is assessed in a panel of cancer cell lines known to be dependent on the target kinases.
-
Cells are treated with increasing concentrations of the compound for 72 hours.
-
Cell viability is determined using a standard method such as the CellTiter-Glo assay.
Conclusion
The this compound scaffold, while an established pharmacophore, continues to offer opportunities for the discovery of novel therapeutic agents. A thorough understanding of the existing patent and scientific literature is essential for identifying the "white spaces" where innovation can flourish. By strategically designing derivatives with novel substitution patterns, targeting underexplored biological targets, or employing new drug modalities, researchers can build a strong intellectual property position around this versatile scaffold. The experimental workflow provided herein serves as a template for the synthesis and evaluation of such novel derivatives, paving the way for the next generation of this compound-based therapeutics.
References
- Vertex Pharmaceuticals, Inc. (2010). Aminopyrimidines useful as kinase inhibitors. CN101801959A.
- Rigel Pharmaceuticals, Inc. (2010). Methods of treating or preventing autoimmune diseases with 2,4-pyrimidinediamine compounds. US7812029B1.
- Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(3), 567. [Link]
- Li, X., et al. (2023). Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. European Journal of Medicinal Chemistry, 258, 115594. [Link]
- Ingenium Pharmaceuticals Gmbh. (2011). Inhibitors of protein kinases. WO2011110612A1.
- Domainex Limited. (2012). Pyrimidine compounds as inhibitors of protein kinases ikk epsilon and/or tbk-1, processes for their preparation, and pharmaceutical compositions containing them. WO2012010826A1.
- Braincells, Inc. (2010).
Sources
- 1. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Guide to the Cellular Evaluation of 3-(Pyrimidin-2-yl)aniline Derivatives as Anticancer Agents
Introduction: The Promise of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of DNA and RNA and serving as a privileged scaffold in numerous therapeutic agents.[1] Its derivatives have garnered significant attention for their potent anticancer properties across a wide array of cancer cell lines.[1] Within this class, the 3-(Pyrimidin-2-yl)aniline core represents a versatile template for the design of potent protein kinase inhibitors.[2][3] Kinase deregulation is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[3]
This guide provides a comprehensive framework for the head-to-head comparison of novel this compound derivatives in a cellular context. We will move beyond simple viability assays to build a multi-parametric understanding of compound activity, elucidating mechanisms related to cytotoxicity, apoptosis, and cell cycle arrest. This approach is critical for identifying promising lead candidates for further development.
The Kinase Inhibition Paradigm: A General Mechanism of Action
Anilino-pyrimidine derivatives frequently function as ATP-competitive inhibitors of protein kinases.[3] These small molecules are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascades that drive cancer cell proliferation, survival, and angiogenesis.[2][4] Key kinase families targeted by pyrimidine derivatives include Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as cytoplasmic kinases such as Abl and Src.[3][5][6]
The specific substitutions on both the pyrimidine and aniline rings dictate the potency and selectivity of the inhibitor against different kinases.[7] Therefore, a robust cellular screening cascade is essential to differentiate the biological effects of closely related analogues.
Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of a this compound derivative.
Comparative Evaluation: A Step-by-Step Cellular Assay Cascade
To effectively compare novel derivatives, a tiered approach is recommended. This workflow allows for the rapid initial screening of compounds and progressively builds a more detailed mechanistic profile of the most promising candidates.
Caption: Experimental workflow for the comparative cellular evaluation of novel compounds.
Part 1: Primary Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of each derivative on the viability and proliferation of various cancer cell lines.[8][9] This provides the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency.[8][9]
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9]
Data Presentation: IC50 values should be tabulated for easy comparison across multiple cell lines, which can reveal potential selectivity. For this guide, we will consider three hypothetical derivatives against a panel of human cancer cell lines.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HCT116 (Colorectal Carcinoma) IC50 (µM) |
| Derivative A | 0.52 | 1.25 | 0.88 |
| Derivative B | 8.91 | 15.4 | 12.3 |
| Derivative C | 0.85 | 0.45 | 5.67 |
Hypothetical data for illustrative purposes.
Based on this primary screen, Derivative A and C demonstrate superior potency compared to Derivative B. Derivative C shows some selectivity for the MCF-7 cell line. These compounds would be prioritized for further mechanistic studies.
Part 2: Elucidating the Mechanism of Cell Death
Potent cytotoxicity can be achieved through different mechanisms, primarily apoptosis (programmed cell death) or necrosis. Distinguishing between these is crucial. Apoptosis is a controlled process that is often the desired outcome for anticancer therapies.[10]
Recommended Assay: Flow cytometry using dual staining with Annexin V and Propidium Iodide (PI) is the gold standard.[11][12]
-
Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[10][11]
-
Propidium Iodide (PI) is a DNA-intercalating agent that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[11]
Data Presentation: The results are quantified as the percentage of cells in each quadrant of a flow cytometry dot plot.
| Compound (at IC50) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Derivative A | 45.2 | 35.8 | 19.0 |
| Derivative C | 50.5 | 40.1 | 9.4 |
Hypothetical data for illustrative purposes.
These results suggest that both Derivative A and C induce cell death primarily through apoptosis, with Derivative C showing a stronger induction of early apoptosis at its IC50 concentration.
Part 3: Investigating Effects on Cell Cycle Progression
Many kinase inhibitors exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating.[13]
Recommended Assay: Flow cytometry analysis of cells stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[11]
Data Presentation: Data is presented as the percentage of the cell population in each phase of the cell cycle.
| Compound (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 | 24.1 | 20.6 |
| Derivative A | 68.9 | 15.5 | 15.6 |
| Derivative C | 22.4 | 18.9 | 58.7 |
Hypothetical data for illustrative purposes.
The data indicates that Derivative A causes an arrest in the G0/G1 phase, while Derivative C induces a strong arrest in the G2/M phase. This divergence in mechanism, despite both compounds being potent cytotoxic agents, is a critical finding for understanding their distinct biological activities.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Reproducible Experimentation with 3-(Pyrimidin-2-yl)aniline: A Comparative Analysis for Drug Discovery
In the landscape of medicinal chemistry and drug discovery, the reliability of experimental results is the bedrock of progress. The ability to reproduce, validate, and build upon previous findings is paramount. This guide provides an in-depth analysis of 3-(Pyrimidin-2-yl)aniline, a key heterocyclic building block, with a focus on ensuring the reproducibility of experiments in which it is a central component. We will explore its synthesis, its application in a common biological assay, and compare its utility against a structurally related alternative, providing the technical insights necessary for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Privileged Structure
The pyrimidine ring is a cornerstone of many therapeutic agents, valued for its diverse biological activities and its ability to serve as a bioisostere for other aromatic systems like the phenyl group.[1][2] As a component of DNA and RNA, its derivatives are fundamental to life itself.[1] this compound combines this critical heterocycle with an aniline moiety, creating a versatile scaffold. The aniline's amino group provides a reactive handle for further chemical modification, while the pyrimidine's nitrogen atoms can act as hydrogen bond acceptors, crucial for interacting with biological targets like protein kinases.[3] This structure is frequently employed in the development of inhibitors for kinases such as EGFR, PI3K, and LRRK2, which are often dysregulated in diseases like cancer and Parkinson's disease.[4][5][6]
Given its importance, ensuring that experiments using this molecule are reproducible is not just a matter of good practice, but a necessity for the efficient development of new medicines.
Synthesis and Characterization: The First Step in Reproducibility
The reproducibility of any experiment begins with well-characterized and pure starting materials. The synthesis of this compound is a multi-step process that requires careful execution and rigorous quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69491-56-1 | [7][8] |
| Molecular Formula | C₁₀H₉N₃ | [7] |
| Molecular Weight | 171.20 g/mol | [7] |
| Appearance | Yellow crystalline solid | [7] |
| Purity | >97% (typical) | [7][8] |
Experimental Protocol: Synthesis via Suzuki Coupling
A common and reliable method for synthesizing aryl-heteroaryl compounds like this compound is the palladium-catalyzed Suzuki coupling. This protocol outlines a representative procedure.
Causality: The choice of a Suzuki coupling is deliberate. It is a robust and high-yielding reaction with a broad substrate scope and tolerance for various functional groups, which contributes to its reproducibility. The palladium catalyst, ligand, and base are chosen to optimize the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Step 1: Suzuki Coupling
-
To a degassed solution of 2-chloropyrimidine (1.0 eq) and 3-aminophenylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Spatially degas the mixture again with argon for 15 minutes.
-
Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq). The dppf ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.
-
Heat the reaction mixture at 90 °C under an argon atmosphere for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 2: Purification and Characterization
-
Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield this compound.
-
Crucial for Reproducibility: Characterize the final product to confirm its identity and purity.
-
¹H NMR: To confirm the chemical structure and absence of proton-bearing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine purity, which should ideally be >97%.
-
Comparative Analysis: this compound vs. 3-(Pyridin-2-yl)aniline
To understand the unique contributions of the pyrimidine core, it is useful to compare it with a close structural analog. 3-(Pyridin-2-yl)aniline replaces one of the pyrimidine's nitrogen atoms with a carbon. This seemingly small change can have significant implications for the molecule's properties and, consequently, experimental outcomes. [9] Causality: The additional nitrogen atom in the pyrimidine ring acts as a hydrogen bond acceptor and alters the molecule's electronic distribution and polarity compared to the pyridine analog. This can affect solubility, cell permeability, metabolic stability, and binding affinity to the target protein.
Table 2: Comparative Profile of Aniline Scaffolds
This table presents a qualitative comparison based on known properties of these heterocyclic systems in medicinal chemistry.
| Feature | This compound | 3-(Pyridin-2-yl)aniline | Rationale for Experimental Impact |
| Synthesis | Generally accessible via standard cross-coupling. | Also accessible via similar methods. | Both scaffolds are synthetically tractable, leading to good reproducibility in material production. |
| Hydrogen Bonding | Two nitrogen atoms as potential H-bond acceptors. | One nitrogen atom as a potential H-bond acceptor. | The additional acceptor site can lead to different binding modes and potencies, affecting SAR reproducibility if not well-defined. |
| Aqueous Solubility | Generally higher due to increased polarity. | Generally lower. | Higher solubility can prevent compound precipitation in aqueous assay buffers, a major source of irreproducibility. |
| Metabolic Stability | Pyrimidine ring can be susceptible to oxidation. | Pyridine ring is also a site for metabolism. | Differences in metabolic pathways can lead to different in vivo results, impacting the translation from in vitro to in vivo experiments. |
| Off-Target Profile | The specific scaffold may have known off-target interactions. | May interact with a different set of off-target kinases. | Aniline-containing drugs can sometimes be associated with toxicity, requiring careful profiling for both scaffolds. [10] |
Key Factors Driving Irreproducibility
Beyond the specific chemical scaffold, numerous factors can undermine the reproducibility of an experiment. A self-validating protocol must account for these variables.
-
Reagent Quality & Handling: The purity of the aniline starting material, solvents, buffers, and biological reagents (e.g., enzymes) is non-negotiable. Lot-to-lot variability in reagents is a common culprit for inconsistent results.
-
Protocol Adherence: Minor deviations in incubation times, temperatures, concentrations, or pipetting techniques can introduce significant errors. Standard Operating Procedures (SOPs) are essential.
-
Instrumentation: Improperly calibrated pipettes, plate readers, or chromatography systems will invariably lead to flawed data. Regular maintenance and calibration are mandatory.
-
Experimental Design: The inclusion of appropriate positive and negative controls is fundamental to validating the results of each experiment. Without them, it is impossible to know if the assay is performing as expected.
Conclusion
This compound is a powerful and versatile scaffold in modern drug discovery, particularly in the pursuit of kinase inhibitors. Its utility, however, is directly tied to the ability of researchers to produce reliable and reproducible data. By focusing on the fundamentals—rigorous synthesis and characterization of starting materials, meticulous adherence to validated assay protocols, and a keen awareness of the variables that can compromise an experiment—the scientific community can confidently build upon existing knowledge. The comparison with its pyridine analog highlights that even subtle molecular changes can influence experimental outcomes, reinforcing the need for careful design and interpretation. Ultimately, a commitment to scientific integrity and logic is the most critical reagent in any experiment involving this valuable chemical entity.
References
- PubChem. 3-(2-Pyridyl)aniline.
- ENAO Chemical Co., Ltd. 3-(Pyridin-2-yl)aniline dihydrochloride. [Link]
- Sabatino, M., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [Link]
- Krasavin, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules. [Link]
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
- Kaur, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]
- Murtazaeva, Z., et al. (2022).
- ResearchGate. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
- Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
- Fell, M. J., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
- Google Patents. (2012).
- Almási, A., et al. (2018).
- ResearchGate. (2022).
- Martini, R., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry. [Link]
- Clausius Scientific Press. (2019). Synthesis of aniline analogs containing different secondary amines. [Link]
- Brancale, A., et al. (2020). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules. [Link]
- IOP Conference Series: Materials Science and Engineering. (2021).
- Liu, Y., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. International Journal of Molecular Sciences. [Link]
- Logvinova, K. V., et al. (2021). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Pharmaceuticals. [Link]
- Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
- Kuglstatter, A., et al. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. Bioorganic & Medicinal Chemistry Letters. [Link]
- Liu, Y., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. International Journal of Molecular Sciences. [Link]
- ChemistryViews.org. (2017).
- ResearchGate. (2023). Recent Advances in Pyrimidine-Based Drugs. [Link]
- Royal Society of Chemistry. (2012).
- ResearchGate. (2022).
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 69491-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 3-(2-Pyridyl)aniline | C11H10N2 | CID 459517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cresset-group.com [cresset-group.com]
A Senior Application Scientist's Guide to Confirming the Structure of 3-(Pyrimidin-2-yl)aniline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the unequivocal structural confirmation of novel compounds is paramount. 3-(Pyrimidin-2-yl)aniline serves as a valuable scaffold in drug discovery, and its derivatives are of significant interest. This guide provides an in-depth technical comparison of analytical methodologies to confirm the structure of reaction products derived from this versatile building block. We will move beyond rote procedural descriptions to explain the underlying scientific principles, ensuring a self-validating approach to structural elucidation.
The Challenge: Positional Isomerism and Spectroscopic Nuances
The primary challenge in characterizing the reaction products of this compound lies in confirming the site of modification. Reactions such as acylation or alkylation are expected to occur at the exocyclic amino group. However, the potential for reaction at the pyrimidine ring nitrogens, though less likely under standard conditions, must be definitively ruled out. This necessitates a multi-pronged analytical approach where each technique provides a piece of the structural puzzle.
Core Analytical Workflow for Structural Confirmation
A robust workflow for structure confirmation integrates chromatographic purity assessment with a suite of spectroscopic techniques. Each step is designed to provide orthogonal data, building a comprehensive and irrefutable structural assignment.
Figure 1: A comprehensive workflow for the structural elucidation of this compound reaction products.
Comparative Analysis of a Model Reaction: N-Acetylation
To illustrate the principles of structural confirmation, we will consider the N-acetylation of this compound to form N-(3-(pyrimidin-2-yl)phenyl)acetamide.
Reaction Scheme
Figure 2: N-acetylation of this compound.
Purity Assessment: HPLC and GC-MS
Before detailed structural analysis, establishing the purity of the isolated product is crucial. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for this purpose.[1]
-
HPLC Analysis : Reversed-phase HPLC with a C18 column is a standard method for analyzing aniline derivatives.[2] A gradient elution with acetonitrile and water is typically effective. The appearance of a single major peak in the chromatogram is a primary indicator of purity.
-
GC-MS Analysis : For volatile and thermally stable compounds, GC-MS provides both purity information and the mass of the compound. The electron ionization (EI) mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern.
| Technique | Advantages for this Application | Disadvantages for this Application |
| HPLC-UV | Excellent for non-volatile or thermally labile compounds. Quantitative. | Less structural information from the detector compared to MS. |
| GC-MS | Provides molecular weight and fragmentation data for structural clues. Highly sensitive. | Requires the compound to be volatile and thermally stable. |
Molecular Weight Confirmation: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, a fundamental piece of data for structural confirmation. For N-(3-(pyrimidin-2-yl)phenyl)acetamide, the expected molecular weight is 213.23 g/mol .
-
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion would be at m/z 214.24.
-
Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. In the N-acetylation reaction, the disappearance of the N-H stretching bands of the primary amine and the appearance of the amide C=O and N-H stretching bands are key indicators of a successful reaction.
| Functional Group | Starting Material (this compound) | Product (N-(3-(pyrimidin-2-yl)phenyl)acetamide) |
| N-H Stretch (Amine) | ~3400-3200 cm⁻¹ (two bands) | Disappears |
| N-H Stretch (Amide) | Absent | ~3300 cm⁻¹ (one band) |
| C=O Stretch (Amide) | Absent | ~1670 cm⁻¹ |
Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the protons. Upon N-acetylation, we expect to see:
-
The appearance of a new singlet at approximately 2.1-2.2 ppm, integrating to three protons, corresponding to the acetyl methyl group.
-
A downfield shift of the aromatic protons on the aniline ring due to the electron-withdrawing effect of the acetyl group.
-
The disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new, sharper singlet for the amide -NH proton, typically in the range of 8-10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton. Key changes upon N-acetylation include:
-
The appearance of a new signal around 168-170 ppm for the amide carbonyl carbon.
-
A new signal around 24 ppm for the acetyl methyl carbon.
-
Shifts in the signals of the aromatic carbons of the aniline ring.
2D NMR Spectroscopy
For complex structures or to resolve any ambiguity, 2D NMR is indispensable.[4][5]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to assign protons within the same spin system (e.g., the protons on the aniline and pyrimidine rings).[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, a correlation between the amide NH proton and the carbonyl carbon, and between the acetyl methyl protons and the carbonyl carbon, would definitively confirm the N-acetyl structure.
Table of Expected NMR Shifts (Illustrative)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyrimidine H-4, H-6 | ~8.7 | ~158 | |
| Pyrimidine H-5 | ~7.2 | ~118 | |
| Aniline Aromatic H's | 7.4 - 8.2 | 118 - 142 | |
| Amide NH | ~9.9 | - | C=O, Aniline C's |
| Acetyl CH₃ | ~2.1 | ~24 | C=O |
| Carbonyl C=O | - | ~169 | Amide NH, Acetyl CH₃ |
Note: These are estimated chemical shifts and will vary depending on the solvent and other factors.
Absolute Structure Confirmation: Single Crystal X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[8] This technique is the gold standard for structural confirmation and can reveal subtle conformational details. The crystal structure of the related N-(pyrimidin-2-yl)aniline shows a dihedral angle between the two rings, and similar structural features would be expected in derivatives.[4]
Comparison with an Alternative Structure: N-methylation
To further highlight the power of these analytical techniques, let's briefly consider the N-methylation of this compound.
| Technique | Expected Observations for N-methylation | Comparison to N-acetylation |
| MS | [M+H]⁺ at m/z 186.23 | Different molecular weight. |
| FTIR | N-H stretch of secondary amine (~3400 cm⁻¹) | Presence of amide C=O in acetylation product. |
| ¹H NMR | Singlet for N-CH₃ at ~2.9 ppm. | Acetyl CH₃ is further downfield (~2.1 ppm). |
| ¹³C NMR | N-CH₃ signal at ~30 ppm. | Acetyl CH₃ (~24 ppm) and C=O (~169 ppm) signals are characteristic of acetylation. |
Conclusion
Confirming the structure of reaction products of this compound requires a systematic and multi-faceted analytical approach. While each technique provides valuable information, it is the congruence of data from mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments that builds an unshakeable structural assignment. For absolute confirmation, single-crystal X-ray crystallography remains the ultimate tool. By understanding the "why" behind each experimental choice, researchers can confidently and efficiently characterize their novel compounds, accelerating the pace of drug discovery and development.
References
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 2-(But-2-en-1-yl)aniline by HPLC and GC-MS. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. BenchChem.
- The Royal Society of Chemistry. (n.d.).
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- N-(Pyrimidin-2-yl)aniline. (n.d.). PMC.
- Emery Pharma. (2018, April 2).
- Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube.
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- The Royal Society of Chemistry. (n.d.).
- Semantic Scholar. (2017, July 19).
- MDPI. (2022, May 25). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.
- N-(Pyrazin-2-yl)aniline. (n.d.). PMC.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- BenchChem. (2025). Comparative Analysis of Bioactive Compounds Structurally Related to 3-Methyl-4-(pyridin-4-yl)aniline.
- MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (n.d.).
- Allen. (n.d.).
- ResearchGate. (2021, May 24). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo.
- ResearchGate. (2025, August 7).
- IRJMETS. (n.d.).
- Asian Publication Corporation. (2024, September 30).
- ResearchGate. (2025, August 6).
- PubMed. (2008, September 1). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline.
- YouTube. (2024, August 19). Write reactions of the final alkylation product of aniline with excess of methyl iodide..|NCERT|.
- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, December 25). (PDF) Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Purines, pyrimidines, and imidazoles. Part 64. Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. rsc.org [rsc.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Pyrimidin-2-yl)aniline
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, authoritative framework for the proper disposal of 3-(Pyrimidin-2-yl)aniline, ensuring the safety of laboratory personnel and the preservation of our environment. This document is designed to be a self-validating system, grounding every procedural recommendation in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
Before we can discuss disposal, we must first appreciate the inherent hazards of this compound. While comprehensive toxicological data for this specific compound may be limited, its structural components—an aniline moiety and a pyrimidine ring—provide a strong basis for predicting its hazard profile. Aniline, a well-studied compound, is known for its toxicity and is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen[1][2].
The Safety Data Sheet (SDS) for this compound and its analogs consistently highlights several key hazards.[3][4] It is crucial to internalize these risks as they directly inform the stringent disposal protocols that must be followed.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[4][5] | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Ocular |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer, largely inferred from the aniline component.[5] | All routes |
| Environmental Hazards | Should not be released into the environment; very toxic to aquatic life with long-lasting effects.[3][5] | Environmental release |
Given these significant hazards, under no circumstances should this compound or its waste be disposed of via standard laboratory drains or in regular trash.[6] Such actions can lead to environmental contamination and pose a substantial risk to public health.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed hazardous waste facility. This workflow is designed to minimize exposure and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[3][7]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[3][7]
-
Body Protection: A fully buttoned laboratory coat is mandatory to protect against skin contact.[7]
-
Respiratory Protection: All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][6]
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions. Waste containing this compound should be collected in dedicated, clearly labeled hazardous waste containers.
-
Solid Waste: Collect contaminated consumables such as gloves, weighing paper, and pipette tips in a designated, sealed container clearly labeled "Hazardous Waste: this compound (Solid)."[6]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and compatible waste container. This container should be labeled "Hazardous Waste: this compound (Liquid)" and should also list any solvents present.[6][8]
-
Incompatible Materials: Be aware that this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[3][4] Do not mix waste containing this compound with these materials.
Step 3: Container Management and Labeling - Ensuring Clarity and Compliance
The U.S. EPA and local regulatory bodies have stringent requirements for the labeling and management of hazardous waste containers.[9][10]
-
Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8][9]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Environmental Hazard").[9]
-
Accumulation: Keep waste containers closed except when adding waste. Store containers in a designated satellite accumulation area within the laboratory.[11]
Step 4: Arranging for Professional Disposal - The Final Step
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[3][6]
-
Contact Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste disposal vendors. They will provide you with the necessary paperwork and schedule a pickup.
-
Complete a Chemical Waste Collection Request: This form will require you to detail the contents of your waste container, including the chemical name, quantity, and any other components.
-
Prepare for Pickup: Ensure your waste container is properly labeled and sealed. Store it in the designated pickup area as instructed by your EHS office.
The guiding principle for the disposal of this compound is cradle-to-grave responsibility, a framework established by the Resource Conservation and Recovery Act (RCRA).[10] This means that the generator of the waste is responsible for it from its creation to its ultimate disposal.
Emergency Procedures for Spills and Exposures
In the event of an accidental spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3][6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Small Spills (Solid): In a chemical fume hood, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]
-
Small Spills (Liquid): Absorb the spill with an inert, dry material and place it in an appropriate hazardous waste container.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental stewardship.
References
- Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
- Maryland Department of the Environment. (n.d.). Hazardous Waste.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
- The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Aniline.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | ToxFAQs™.
- Loba Chemie. (2023, November 12). ANILINE EXTRA PURE - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline ≥99 %, for synthesis.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- GOV.UK. (n.d.). Aniline - Incident management.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.).
Sources
- 1. epa.gov [epa.gov]
- 2. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste [mde.maryland.gov]
- 10. youtube.com [youtube.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Pyrimidin-2-yl)aniline
This guide provides essential safety and logistical information for the handling of 3-(Pyrimidin-2-yl)aniline (CAS No. 69491-56-1). As a compound utilized in advanced research and drug development, a comprehensive understanding of its hazard profile and the corresponding personal protective equipment (PPE) is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Hazard Assessment: Understanding the “Why” Behind the “What”
This compound is an aromatic amine containing both a pyrimidine and an aniline moiety. While comprehensive toxicological data for this specific molecule is limited, its structure necessitates a cautious approach grounded in the known hazards of its constituent functional groups.
-
Known Hazards : The Safety Data Sheet (SDS) for this compound explicitly states that it is irritating to the eyes, respiratory system, and skin[1].
-
Inferred Hazards from Aniline : The aniline structural component is a significant toxicophore. Aniline itself is toxic if swallowed, inhaled, or in contact with skin; it is suspected of causing genetic defects and cancer, and is known to cause damage to organs (specifically blood) through prolonged or repeated exposure[2][3][4]. Aromatic amines can be readily absorbed through the skin, making dermal protection a critical control point.
-
Uninvestigated Properties : Crucially, the SDS notes that the toxicological properties of this compound have not been fully investigated[1]. This data gap mandates that we treat the compound with a high degree of caution, assuming it may possess hazards similar to more studied toxic anilines.
This hazard profile dictates that our primary safety objective is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing PPE, it is critical to recognize that PPE is the last line of defense. Its use must be preceded by robust engineering and administrative controls.
-
Engineering Controls : All handling of this compound, especially when in solid, powder form or when being dissolved, must be conducted within a certified chemical fume hood[1]. This is the primary method to control respiratory exposure.
-
Administrative Controls : A well-defined Standard Operating Procedure (SOP) for handling this compound must be in place. This includes pre-planning experiments to minimize the quantity used and the duration of handling. All personnel must be trained on the specific hazards and handling procedures.
Core Protective Equipment: A Detailed Mandate
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Rationale and Critical Considerations |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes and dust. Standard safety glasses are insufficient as they do not provide a seal around the eyes[5]. |
| Face Shield (worn over goggles) | Required when handling larger quantities (>5g) or when there is a significant splash hazard (e.g., during exothermic reactions or bulk transfers)[5]. | |
| Hand Protection | Double Gloving: Inner Nitrile Glove, Outer Butyl Rubber or Viton® Gloves | The aniline moiety poses a significant risk of skin absorption[2][4]. Standard nitrile gloves offer minimal protection against many aromatic amines and should not be used as the primary barrier[6]. Double gloving provides an added layer of security. Always inspect gloves for tears or pinholes before use[1]. |
| Body Protection | Fully-Buttoned, Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. A flame-resistant coat is recommended as a general best practice in a chemical laboratory[7]. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat when handling significant quantities of liquids to provide an additional barrier against spills. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if engineering controls (i.e., a chemical fume hood) are not available or are insufficient to control exposure to dust or aerosols. Use of a respirator necessitates a formal respiratory protection program, including fit testing and training, as mandated by OSHA[8][9]. |
Operational Plan: A Step-by-Step Protocol for PPE Usage
Properly donning and doffing PPE is as critical as its selection to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check : Confirm you are wearing long pants and closed-toe shoes[5].
-
Lab Coat : Put on the flame-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Outer Gloves : Don the second, more robust pair of chemical-resistant gloves (e.g., butyl rubber). The cuff of the outer glove should go over the cuff of the lab coat sleeve.
-
Eye Protection : Put on chemical splash goggles.
-
Face Shield : If required by the procedure, place the face shield over the goggles.
-
Final Check : Perform a final self-check to ensure there is no exposed skin on the hands, wrists, or arms.
Doffing (Taking Off) Sequence:
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves : Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, capturing the first glove inside the second. Dispose of immediately in the designated hazardous waste container.
-
Face Shield : If used, remove the face shield by handling the headband, avoiding touching the front surface.
-
Lab Coat : Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated exterior away from your body. Hang it in its designated location or place it in a laundry container if contaminated.
-
Goggles : Remove goggles by handling the strap.
-
Inner Gloves : Remove the final pair of nitrile gloves using the same technique as for the outer gloves. Dispose of them in the hazardous waste container.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water[1].
Decontamination and Disposal Plan
Contaminated materials must be handled as hazardous waste.
-
Reusable PPE : Reusable items like face shields and goggles should be decontaminated after use according to your institution's EHS guidelines.
-
Single-Use PPE : All disposable PPE, including both pairs of gloves, must be considered contaminated. Dispose of them in a clearly labeled, sealed hazardous waste container designated for solid chemical waste[1][10].
-
Gross Contamination : In the event of a significant spill on a lab coat or other clothing, the item must be removed immediately and decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home[1].
-
Chemical Waste : All waste containing this compound, including residual solid and solutions, must be collected in a designated hazardous waste container. The container must be properly labeled with the full chemical name and associated hazard warnings[10]. Consult your institution's EHS department for specific disposal procedures, as local, regional, and national regulations must be followed[1].
Caption: PPE selection and handling workflow for this compound.
References
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]
- OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, NIH. [Link]
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]
- Occupational Health Guidelines for Chemical Hazards. NIOSH, CDC. [Link]
- Safe Handling of Chemicals. Environmental Health and Safety, University of California, Berkeley. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
- Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services. [Link]
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
- Pyrimidine Safety D
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Safety Data Sheet for Aniline. Carl ROTH. [Link] (Search for Aniline).
- Remedial Technologies for Aniline and Aniline Derivatives Elimination
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
